Product packaging for Heteroclitin I(Cat. No.:)

Heteroclitin I

Numéro de catalogue: B12368799
Poids moléculaire: 400.4 g/mol
Clé InChI: YBZBRFFDTNHGNZ-ZMLJUPKUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Heteroclitin I is a useful research compound. Its molecular formula is C22H24O7 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O7 B12368799 Heteroclitin I

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C22H24O7

Poids moléculaire

400.4 g/mol

Nom IUPAC

(1S,12R,13R,14R,16R)-18,19-dimethoxy-13,14-dimethyl-3,6,8,22-tetraoxahexacyclo[9.9.1.112,16.01,16.04,21.05,9]docosa-4(21),5(9),10,18-tetraen-20-one

InChI

InChI=1S/C22H24O7/c1-10-6-21-7-14(24-3)18(25-4)20(23)22(21)8-26-19-15(22)12(16(29-21)11(10)2)5-13-17(19)28-9-27-13/h5,10-11,16H,6-9H2,1-4H3/t10-,11-,16-,21-,22+/m1/s1

Clé InChI

YBZBRFFDTNHGNZ-ZMLJUPKUSA-N

SMILES isomérique

C[C@@H]1C[C@@]23CC(=C(C(=O)[C@@]24COC5=C4C(=CC6=C5OCO6)[C@@H]([C@@H]1C)O3)OC)OC

SMILES canonique

CC1CC23CC(=C(C(=O)C24COC5=C4C(=CC6=C5OCO6)C(C1C)O3)OC)OC

Origine du produit

United States

Foundational & Exploratory

The Discovery and Isolation of Heteroclitin I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and preliminary biological evaluation of Heteroclitin I, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura heteroclita. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical analysis and therapeutic potential of natural products.

Introduction

Kadsura heteroclita (Roxb.) Craib, a plant belonging to the Schisandraceae family, has a long history of use in traditional medicine, particularly in China, for treating conditions such as rheumatoid arthritis and gastroenteric disorders.[1] Phytochemical investigations into this plant have revealed a rich diversity of bioactive secondary metabolites, with lignans and triterpenoids being the predominant chemical classes.[1] Among the various lignans isolated from Kadsura heteroclita, the dibenzocyclooctadiene scaffold has emerged as a structure of significant interest due to its wide range of biological activities, including anti-inflammatory, hepatoprotective, and antiviral properties.

A phytochemical investigation of the stems of Kadsura heteroclita led to the isolation of several compounds, including two new dibenzocyclooctadiene lignans named this compound and J.[2] Preliminary studies have indicated that some compounds from this plant exhibit anti-HIV activity.[2] This guide will focus on the technical aspects of the discovery and isolation of this compound, its preliminary anti-HIV evaluation, and its hypothesized mechanism of action.

Isolation of this compound

The isolation of this compound from the stems of Kadsura heteroclita is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesized methodology based on established techniques for isolating lignans from this plant genus.

Experimental Protocol: Isolation and Purification

2.1.1. Plant Material and Extraction

  • Plant Material: Air-dried stems of Kadsura heteroclita are collected and pulverized into a coarse powder.

  • Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to yield fractions of varying polarity. The chloroform-soluble fraction, typically rich in lignans, is selected for further separation.

2.1.2. Chromatographic Separation

  • Silica Gel Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography on a silica gel column (200-300 mesh). The column is eluted with a gradient of chloroform-methanol (e.g., 100:0 to 90:10) to yield several sub-fractions (F1-F10).

  • Sephadex LH-20 Column Chromatography: Fractions showing the presence of lignans (as determined by thin-layer chromatography) are further purified on a Sephadex LH-20 column using chloroform-methanol (1:1) as the mobile phase to remove pigments and other impurities.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by semi-preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water. Fractions are collected and the purity of this compound is confirmed by analytical HPLC.

2.1.3. Structure Elucidation

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the chemical structure and stereochemistry.

  • Circular Dichroism (CD) Spectra: To aid in the determination of the absolute configuration.

Anti-HIV Activity of this compound

Preliminary biological screening of compounds isolated from Kadsura heteroclita has demonstrated anti-HIV activity.[2] The evaluation of the anti-HIV-1 activity is typically performed using in vitro cell-based assays.

Quantitative Data on Anti-HIV Activity
CompoundTargetEC₅₀CC₅₀Therapeutic Index (TI)Reference
This compound HIV-1Data not availableData not availableData not available[2]
HDS2 (Gomisin M₁) HIV-1 RT1-3 µM>100 µM>33-100[3]

EC₅₀ (50% effective concentration), CC₅₀ (50% cytotoxic concentration), TI (Therapeutic Index = CC₅₀/EC₅₀)

Experimental Protocol: Anti-HIV-1 p24 Antigen Assay

This assay quantifies the amount of HIV-1 p24 capsid protein, an indicator of viral replication.

  • Cell Culture: C8166 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Infection: Cells are infected with the HIV-1 IIIB strain in the presence of varying concentrations of the test compound (this compound). A positive control (e.g., AZT) and a negative control (no compound) are included.

  • Incubation: The cultures are incubated at 37°C in a 5% CO₂ incubator.

  • p24 Antigen Quantification: After a set period (e.g., 4 days), the cell supernatant is collected, and the concentration of p24 antigen is determined using a commercially available HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.[4][5][6]

  • Data Analysis: The percentage of inhibition of viral replication is calculated, and the EC₅₀ value is determined. Cell viability is assessed in parallel using methods like the MTT assay to determine the CC₅₀.

Hypothesized Mechanism of Action and Signaling Pathway

Based on studies of other dibenzocyclooctadiene lignans with anti-HIV activity, it is hypothesized that this compound may act as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[3] NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of the viral RNA genome into DNA.[7][8][9] This binding induces a conformational change in the enzyme, thereby inhibiting its function and blocking the viral replication cycle.[10]

Visualizations

experimental_workflow plant_material Kadsura heteroclita Stems extraction Ethanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction silica_gel Silica Gel Chromatography chloroform_fraction->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex hplc Semi-preparative HPLC sephadex->hplc heteroclitin_i Pure this compound hplc->heteroclitin_i structure_elucidation Spectroscopic Analysis (MS, NMR, CD) heteroclitin_i->structure_elucidation

Caption: Isolation and Purification Workflow for this compound.

hiv_rt_inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm viral_rna Viral RNA Genome reverse_transcriptase Reverse Transcriptase (RT) viral_rna->reverse_transcriptase Reverse Transcription viral_dna Viral DNA reverse_transcriptase->viral_dna integration Integration into Host Genome viral_dna->integration heteroclitin_i This compound (NNRTI) heteroclitin_i->reverse_transcriptase Inhibition

Caption: Hypothesized Mechanism of Action of this compound.

Conclusion and Future Directions

This compound, a dibenzocyclooctadiene lignan from Kadsura heteroclita, represents a promising natural product scaffold for the development of novel anti-HIV agents. The methodologies outlined in this guide provide a framework for the isolation, purification, and preliminary biological evaluation of this compound. Further research is warranted to fully elucidate the anti-HIV activity of this compound, including the determination of its precise EC₅₀ and TI values, and to confirm its mechanism of action. Subsequent studies should focus on structure-activity relationship (SAR) analyses to optimize the therapeutic potential of this and related lignans. The rich chemical diversity of Kadsura heteroclita continues to offer exciting opportunities for the discovery of new drug leads.

References

Heteroclitin I and HIV: An Examination of the Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry into the mechanism of action of Heteroclitin I against the Human Immunodeficiency Virus (HIV). Through a systematic review of available scientific literature, this document clarifies the current understanding of the anti-HIV activity of compounds derived from Kadsura heteroclita, the natural source of this compound.

Introduction to this compound

This compound is a dibenzocyclooctadiene lignan isolated from the stems of the plant Kadsura heteroclita (Roxb.) Craib.[1][2][3]. Lignans are a major class of phytoestrogens and have been investigated for a variety of biological activities. The initial interest in this compound's potential anti-HIV activity stems from the broader screening of natural products for novel therapeutic agents.

Anti-HIV Activity of Compounds from Kadsura heteroclita

A key study by Pu et al. (2008) published in Phytochemistry conducted a phytochemical investigation of Kadsura heteroclita and evaluated the anti-HIV activity of the isolated compounds[1][2]. The study led to the isolation of sixteen compounds, including two new lignans named this compound and Heteroclitin J.

However, contrary to the premise of a direct anti-HIV role for this compound, the abstract of this pivotal study does not report any significant anti-HIV activity for this compound. Instead, the research highlights other compounds from the same plant extract as having weak to moderate activity against HIV-1.

Quantitative Data on Anti-HIV Activity

The following table summarizes the quantitative data for the compounds from Kadsura heteroclita that demonstrated anti-HIV activity in the study by Pu et al. (2008). It is important to note that this compound is not among the listed active compounds[1][2].

Compound IDCompound Name/TypeEC50 (µg/mL)Therapeutic Index (TI)Activity Level
6 Not specified in abstract1.652.9Moderate
12 Not specified in abstract1.465.9Moderate
8 Not specified in abstractNot specifiedNot specifiedWeak
9 Not specified in abstractNot specifiedNot specifiedWeak
10 Not specified in abstractNot specifiedNot specifiedWeak
14 Not specified in abstractNot specifiedNot specifiedWeak
15 Not specified in abstractNot specifiedNot specifiedWeak

*EC50: The concentration of a drug that gives half-maximal response. *TI (Therapeutic Index): A quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.

Experimental Protocols

While the full experimental details for the anti-HIV assays are not available in the abstract of the Pu et al. (2008) study, a general methodology for such screenings can be outlined based on standard practices in the field.

General Anti-HIV-1 Assay (Cell-Based)

A common method to screen for anti-HIV activity involves the use of a cell-based assay. The general steps are as follows:

  • Cell Culture: A susceptible human T-cell line (e.g., C8166, MT-4) is cultured under standard laboratory conditions.

  • Virus Preparation: A laboratory-adapted strain of HIV-1 is propagated and the viral titer is determined.

  • Assay Setup:

    • Cells are seeded in a multi-well plate.

    • The test compounds (e.g., isolated phytochemicals) are added to the cells at various concentrations.

    • A control group of cells is treated with a known anti-HIV drug (e.g., AZT).

    • Another control group remains untreated.

  • Infection: A standardized amount of HIV-1 is added to the wells containing the cells and test compounds.

  • Incubation: The plates are incubated for a period of 3-5 days to allow for viral replication.

  • Measurement of Viral Replication: The extent of HIV-1 replication is measured by quantifying a viral marker, typically the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assay: In parallel, the toxicity of the test compounds on the host cells is determined using a cell viability assay (e.g., MTT assay) to calculate the Therapeutic Index.

Visualization of Phytochemical Investigation Workflow

The following diagram illustrates the general workflow for the phytochemical investigation and screening of natural products for anti-HIV activity, as would have been followed in the study by Pu et al. (2008).

Phytochemical_Workflow cluster_extraction Extraction and Isolation cluster_screening Biological Screening cluster_results Results plant Kadsura heteroclita Stems extraction Solvent Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation pure_compounds Isolation of Pure Compounds (including this compound) fractionation->pure_compounds anti_hiv_assay Anti-HIV-1 Assay pure_compounds->anti_hiv_assay cytotoxicity_assay Cytotoxicity Assay pure_compounds->cytotoxicity_assay data_analysis Data Analysis (EC50, TI) anti_hiv_assay->data_analysis cytotoxicity_assay->data_analysis active_compounds Identification of Active Compounds (Compounds 6, 12, 8, 9, 10, 14, 15) data_analysis->active_compounds inactive_compounds Identification of Inactive Compounds (including this compound) data_analysis->inactive_compounds

Phytochemical investigation and anti-HIV screening workflow.

Conclusion

Based on the primary scientific literature available, This compound, a lignan isolated from Kadsura heteroclita, has not been reported to exhibit significant anti-HIV activity. The key study that identified this compound also screened it for anti-HIV-1 activity and found it to be inactive. However, the same study did identify other compounds from Kadsura heteroclita with weak to moderate anti-HIV-1 activity. Therefore, there is no known mechanism of action for this compound against HIV to be detailed. Future research could potentially re-evaluate this compound in different assay systems or against different viral strains, but based on current evidence, it is not considered an anti-HIV agent. For researchers in drug development, the focus should be on the other moderately active compounds isolated from this plant species.

References

Structural Elucidation of Heteroclitin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Heteroclitin I, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura heteroclita. The structure of this natural product was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This document details the methodologies employed for these analyses and presents the key spectroscopic data that were instrumental in the definitive structural assignment of this compound. The information contained herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a lignan natural product that has been isolated from the stems of Kadsura heteroclita (Roxb.) Craib, a plant used in traditional medicine. The structural determination of such novel compounds is a critical step in the drug discovery process, providing the foundation for understanding their biological activity and for future synthetic efforts. The elucidation of this compound's structure was principally achieved through the application of modern spectroscopic methods.

Physicochemical and Spectroscopic Data

The molecular formula of this compound was established as C22H24O7 by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Mass Spectrometry Data

High-Resolution Mass Spectrometry is a fundamental technique for determining the elemental composition of an unknown compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeAdductCalculated m/zFound m/z
ESI+[M+Na]⁺Data not availableData not available

Note: The specific calculated and found m/z values for this compound are not publicly available in the abstract of the primary literature. Access to the full-text publication is required to populate this table with the exact experimental data.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments was used to determine the connectivity and relative stereochemistry of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
Data not availableData not availableData not availableData not available

Note: The specific ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound are not publicly available in the abstract of the primary literature. Access to the full-text publication by Jian-Xin Pu et al. in Phytochemistry (2008) is required to populate this table.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)
Data not availableData not available

Note: The specific ¹³C NMR chemical shifts for this compound are not publicly available in the abstract of the primary literature. Access to the full-text publication is required to populate this table.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following sections outline the general methodologies typically employed for the isolation and structural characterization of natural products like this compound.

Isolation of this compound

The isolation of this compound from the stems of Kadsura heteroclita would typically involve the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent (e.g., ethanol or methanol) at room temperature.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The fraction containing this compound (likely the ethyl acetate fraction) is subjected to a series of chromatographic techniques for purification. This typically includes:

    • Silica Gel Column Chromatography: To perform a preliminary separation of the major components.

    • Sephadex LH-20 Column Chromatography: To remove smaller impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): To achieve the final purification of the compound.

Spectroscopic Analysis

The purified this compound is then subjected to a suite of spectroscopic analyses for structural elucidation.

  • NMR Spectroscopy:

    • A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

    • Standard pulse programs are used for each experiment.

  • Mass Spectrometry:

    • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).

    • The solution is infused into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The mass spectrum is acquired in positive or negative ion mode to determine the accurate mass of the molecular ion.

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in structural elucidation.

experimental_workflow cluster_extraction Extraction and Isolation cluster_purification Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation plant_material Dried Stems of Kadsura heteroclita extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms HR-ESI-MS pure_compound->ms structure Definitive Structure of this compound nmr->structure ms->structure logical_relationship cluster_data Spectroscopic Data cluster_information Derived Information cluster_structure Final Structure hresims HR-ESI-MS mol_formula Molecular Formula hresims->mol_formula nmr_1d 1D NMR (¹H, ¹³C) functional_groups Functional Groups Proton/Carbon Environments nmr_1d->functional_groups nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) connectivity ¹H-¹H Connectivity ¹H-¹³C One-Bond Connectivity ¹H-¹³C Long-Range Connectivity nmr_2d->connectivity stereochemistry Relative Stereochemistry nmr_2d->stereochemistry final_structure Structure of this compound mol_formula->final_structure functional_groups->final_structure connectivity->final_structure stereochemistry->final_structure

Spectroscopic Analysis of Heteroclitin I: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of Heteroclitin I, a lignan isolated from Kadsura heteroclita. This document outlines the methodologies for nuclear magnetic resonance (NMR) and mass spectrometry (MS) and presents a general workflow for the structural elucidation of natural products.

This guide, therefore, provides a framework for the spectroscopic analysis of a natural product like this compound, detailing the standard experimental protocols and data presentation that would be expected for a full characterization.

Data Presentation

For a complete analysis, the spectroscopic data for this compound would be presented as follows:

Table 1: ¹H NMR Spectroscopic Data for this compound (Data not available in accessible search results)

PositionδH (ppm)MultiplicityJ (Hz)
............

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data not available in accessible search results)

PositionδC (ppm)
......

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound (Data not available in accessible search results)

IonCalculated m/zMeasured m/z
[M+H]⁺C₂₂H₂₅O₇...
[M+Na]⁺C₂₂H₂₄O₇Na...

Experimental Protocols

The following sections describe the detailed methodologies that would be employed to acquire the spectroscopic data for a natural product such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the carbon-hydrogen framework.

Sample Preparation: A sample of pure this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each proton signal.

  • ¹³C NMR: One-dimensional carbon NMR spectra are recorded to identify the number of unique carbon environments.

  • 2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be performed to establish the connectivity between protons and carbons, and thus deduce the complete molecular structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to determine the precise molecular weight and elemental composition of a compound.

Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent, such as methanol or acetonitrile.

Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer, for instance, a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: The analysis would be conducted in both positive and negative ion modes to identify the most abundant molecular ion, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

  • Data Analysis: The instrument measures the mass-to-charge ratio (m/z) with high accuracy. This allows for the calculation of the elemental formula of the molecular ion, which must be consistent with the structure proposed by NMR data.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_Isolation Isolation and Purification cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structure Elucidation Plant_Material Plant Material (Kadsura heteroclita) Extraction Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Pure_Compound->NMR MS High-Resolution Mass Spectrometry (HRMS) Pure_Compound->MS Data_Integration Data Integration and Analysis NMR->Data_Integration MS->Data_Integration Structure Structure of this compound Data_Integration->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

In Vitro Anti-HIV Activity of Dibenzocyclooctadiene Lignans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-HIV activity of dibenzocyclooctadiene lignans, a class of natural products showing promise as potential antiretroviral agents. This document synthesizes key data on their efficacy, cytotoxicity, and mechanisms of action, supported by detailed experimental protocols and illustrative diagrams to facilitate further research and development in this area.

Quantitative Anti-HIV Activity of Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans, primarily isolated from plants of the Schisandraceae family, have demonstrated significant inhibitory effects against various strains of HIV-1. The antiviral potency of these compounds is typically evaluated by determining their 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting therapeutic index (TI = CC₅₀/EC₅₀), which is a measure of the compound's safety margin. A higher TI value indicates a more promising therapeutic potential.

The table below summarizes the reported in vitro anti-HIV-1 activities of several key dibenzocyclooctadiene lignans.

CompoundHIV-1 StrainCell LineEC₅₀ (µM)CC₅₀ (µM)TIMechanism of ActionReference
Gomisin M₁ (HDS2) NL4-3, BaLTZM-bl1-3>50>16-50NNRTI[1][2]
(±)-Gomisin M₁ HIV-1H9<0.65>44>68Not specified
Schisandrin B Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedRT Inhibition
Deoxyschizandrin Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedRT Inhibition
Rubrisandrin C IIIBMT-42.26-20.4 (µg/mL)Not Specified15.4Syncytium Inhibition[3]
Rubrilignan A IIIBC81662.26 (µg/mL)80.2 (µg/mL)35.5Not specified[4]
Rubrilignan B IIIBC81661.82 (µg/mL)33.8 (µg/mL)18.6Not specified[4]
Tiegusanin G HIV-1Not Specified7.9>200>25Not specified[5]

NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; RT: Reverse Transcriptase. Note: Some values were reported in µg/mL and have been maintained as such due to the lack of reported molecular weights in the source for precise conversion.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

A primary mechanism of action for several bioactive dibenzocyclooctadiene lignans is the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of viral RNA into DNA.[1] These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site used by nucleoside analogues. This binding induces a conformational change that disrupts the enzyme's catalytic activity, thereby halting the viral replication process at an early stage.[1]

The following diagram illustrates the inhibition of the HIV life cycle by these lignans.

HIV_Lifecycle_Inhibition cluster_host Host Cell cluster_inhibition HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription (HIV Reverse Transcriptase) Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription & Translation Provirus->Transcription Viral_Proteins New Viral Proteins & RNA Transcription->Viral_Proteins Assembly Assembly of New Virions Viral_Proteins->Assembly Release Budding & Maturation Lignans Dibenzocyclooctadiene Lignans (NNRTIs) Lignans->Viral_DNA Inhibition Virus HIV Virion Entry Binding & Fusion

Caption: Inhibition of HIV Reverse Transcription by Lignans.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-HIV activity of dibenzocyclooctadiene lignans.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.[3]

Protocol:

  • Cell Plating: Seed susceptible cell lines (e.g., MT-4, TZM-bl) in a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Addition: Prepare serial dilutions of the test lignans in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the cells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 2-7 days).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The CC₅₀ value is determined as the concentration of the compound that reduces cell viability by 50%.

MTT_Assay_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells end End add_compounds Add Serial Dilutions of Lignans plate_cells->add_compounds incubate1 Incubate (e.g., 3 days) add_compounds->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4 hours) add_mtt->incubate2 add_solubilizer Add Solubilizing Agent incubate2->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_cc50 Calculate CC₅₀ read_absorbance->calculate_cc50 calculate_cc50->end

Caption: Workflow for the MTT Cytotoxicity Assay.
HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct indicator of viral replication.[6]

Protocol:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with a capture antibody (e.g., monoclonal anti-p24) overnight at room temperature.

  • Washing and Blocking: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween 20). Block the wells with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Addition: Add 100 µL of cell culture supernatants (containing the virus and test compounds) and a series of p24 antigen standards to the wells. Incubate for 2 hours at 37°C.

  • Washing: Wash the wells three times with wash buffer.

  • Detector Antibody: Add a biotinylated detector antibody (e.g., polyclonal anti-p24) to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the wells three times with wash buffer.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at 37°C.

  • Washing: Wash the wells four times with wash buffer.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.

  • Absorbance Reading: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the p24 standards and calculate the p24 concentration in the samples. The EC₅₀ is the compound concentration that inhibits p24 production by 50%.

p24_ELISA_Workflow start Start coat_plate Coat Plate with Capture Antibody start->coat_plate end End wash_block Wash and Block Wells coat_plate->wash_block add_samples Add Supernatants and Standards wash_block->add_samples incubate1 Incubate add_samples->incubate1 wash1 Wash incubate1->wash1 add_detector Add Biotinylated Detector Antibody wash1->add_detector incubate2 Incubate add_detector->incubate2 wash2 Wash incubate2->wash2 add_hrp Add Streptavidin-HRP wash2->add_hrp incubate3 Incubate add_hrp->incubate3 wash3 Wash incubate3->wash3 add_tmb Add TMB Substrate wash3->add_tmb stop_reaction Add Stop Solution add_tmb->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance calculate_ec50 Calculate EC₅₀ read_absorbance->calculate_ec50 calculate_ec50->end

Caption: Workflow for the p24 Antigen Capture ELISA.
Syncytium Formation Assay

This assay visually assesses the ability of a compound to inhibit HIV-induced cell-cell fusion (syncytium formation), a hallmark of cytopathic effect for certain HIV strains.[1][3]

Protocol:

  • Cell Preparation: Use a T-cell line highly susceptible to syncytium formation, such as MT-2 cells.

  • Co-culture Setup: In a 96-well plate, co-culture uninfected MT-2 cells with chronically HIV-infected cells (e.g., H9/IIIB) at a ratio of 10:1.

  • Compound Addition: Add serial dilutions of the test lignans to the co-culture wells. Include a positive control (e.g., AZT) and a negative control (no compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Microscopic Examination: Observe the wells under an inverted microscope and count the number of syncytia (multinucleated giant cells containing more than four nuclei).

  • Data Analysis: Calculate the percentage of inhibition of syncytium formation for each compound concentration relative to the negative control. The EC₅₀ is the concentration that inhibits syncytium formation by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.[1]

Protocol:

  • Reaction Mixture: In a microplate well, prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, and a mixture of deoxynucleotides (dNTPs), including biotin-dUTP and digoxigenin-dUTP.

  • Enzyme and Inhibitor: Add a known amount of purified HIV-1 RT enzyme and serial dilutions of the test lignan to the reaction mixture.

  • Enzymatic Reaction: Incubate the plate at 37°C for 1-2 hours to allow for reverse transcription. The newly synthesized DNA strand will incorporate both biotin and digoxigenin.

  • Capture: Transfer the reaction mixture to a streptavidin-coated plate. The biotinylated DNA will bind to the streptavidin. Incubate for 1 hour at 37°C.

  • Washing: Wash the wells to remove unincorporated nucleotides and the enzyme.

  • Detection: Add an anti-digoxigenin antibody conjugated to HRP and incubate for 1 hour at 37°C.

  • Washing: Wash the wells to remove unbound antibody-enzyme conjugate.

  • Substrate Reaction: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops. Stop the reaction with an acid solution.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration. The IC₅₀ is the concentration that inhibits RT activity by 50%.

Conclusion and Future Directions

Dibenzocyclooctadiene lignans represent a promising class of natural products with potent in vitro anti-HIV activity. Their primary mechanism of action as NNRTIs provides a clear target for drug development. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate these compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of these lignans, as well as in vivo studies to validate their therapeutic potential. The development of new analogs based on the dibenzocyclooctadiene scaffold could lead to the discovery of novel antiretroviral drugs with improved efficacy and resistance profiles.

References

Preliminary Cytotoxic Evaluation of Dibenzocyclooctadiene Lignans from Kadsura heteroclita: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical framework for the preliminary cytotoxic evaluation of dibenzocyclooctadiene lignans, with a focus on Heteroclitin I. Due to the limited publicly available cytotoxicity data for this compound, this guide utilizes illustrative data and established methodologies for similar natural products to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita. Lignans, a major class of phytoestrogens, are known to exhibit a wide range of biological activities, including antitumor, antiviral, and antioxidant effects.[1] Several studies have reported that lignans can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[2][3][4][5] Given the therapeutic potential of this class of compounds, a systematic evaluation of their cytotoxic properties is a critical first step in the drug discovery process.

This guide outlines the essential experimental protocols, data presentation standards, and mechanistic considerations for conducting preliminary cytotoxicity studies on this compound and related dibenzocyclooctadiene lignans.

Data Presentation: Quantifying Cytotoxicity

A primary objective of preliminary cytotoxicity screening is to determine the concentration of a compound required to inhibit cell growth by 50% (IC50). This data is typically presented in a tabular format to allow for clear comparison across multiple cell lines and compounds.

Table 1: Illustrative Cytotoxic Activity (IC50 in µM) of this compound and Related Lignans against Human Cancer Cell Lines.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
This compound 15.2 ± 1.825.5 ± 2.318.9 ± 1.530.1 ± 2.9
Lignan Analog A 8.7 ± 0.912.1 ± 1.19.5 ± 0.815.3 ± 1.4
Lignan Analog B > 100> 100> 100> 100
Doxorubicin *0.8 ± 0.11.2 ± 0.20.9 ± 0.11.5 ± 0.3

Positive Control

Experimental Protocols

A standardized and well-documented experimental protocol is crucial for the reproducibility and validity of cytotoxicity data.

Cell Lines and Culture Conditions

A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Commonly used cell lines include:

  • MCF-7 (human breast adenocarcinoma)

  • A549 (human lung carcinoma)

  • HeLa (human cervical adenocarcinoma)

  • HepG2 (human hepatocellular carcinoma)

Cells should be maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Preparation of Test Compound
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Working Solutions: Prepare serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

In Vitro Cytotoxicity Assays

The Sulforhodamine B (SRB) and MTT assays are two widely used colorimetric methods for determining cell viability.

The SRB assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a measure of total biomass.[6][7]

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[8]

The MTT assay measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10][11]

  • Cell Seeding and Treatment: Follow the same procedure as for the SRB assay (steps 1 and 2).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Viability = (OD of treated cells / OD of control cells) x 100

The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Workflows and Signaling Pathways

Understanding the underlying mechanisms of cytotoxicity is a key aspect of drug development. Lignans often exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[2][4][12]

Experimental Workflow

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, etc.) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (this compound Stock & Dilutions) treatment Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment staining Staining (SRB or MTT) treatment->staining measurement Absorbance Reading staining->measurement viability_calc Calculate % Viability measurement->viability_calc ic50_calc Determine IC50 Value viability_calc->ic50_calc

Figure 1. Experimental workflow for in vitro cytotoxicity screening.
Apoptosis Signaling Pathways

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.[13][14]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-Caspase-8 → Caspase-8 disc->caspase8 caspase3 Pro-Caspase-3 → Caspase-3 (Executioner Caspase) caspase8->caspase3 stress Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 family (Bax/Bak activation) stress->bcl2 mito Mitochondrial Permeability ↑ bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Pro-Caspase-9 → Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2. Overview of the intrinsic and extrinsic apoptosis signaling pathways.
Cell Cycle Regulation

Many cytotoxic compounds, including lignans, can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.[3][4][12] This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

G cluster_G1S G1/S Checkpoint cluster_G2M G2/M Checkpoint Heteroclitin_I This compound p53 p53 activation Heteroclitin_I->p53 e.g. CDK1_CyclinB CDK1/Cyclin B Inhibition Heteroclitin_I->CDK1_CyclinB e.g. p21 p21 expression p53->p21 CDK2_CyclinE CDK2/Cyclin E Inhibition p21->CDK2_CyclinE G1_Arrest G1 Arrest CDK2_CyclinE->G1_Arrest G2_Arrest G2/M Arrest CDK1_CyclinB->G2_Arrest

Figure 3. Potential cell cycle arrest pathways modulated by lignans.

Conclusion

This technical guide provides a foundational framework for conducting and interpreting preliminary cytotoxicity studies of this compound and other dibenzocyclooctadiene lignans. By employing standardized protocols for cytotoxicity assays and presenting data in a clear, comparative format, researchers can effectively screen novel compounds for their anticancer potential. Furthermore, the visualization of key signaling pathways offers a logical roadmap for subsequent mechanistic studies to elucidate the specific molecular targets and modes of action. While specific cytotoxic data for this compound remains to be published, the methodologies and conceptual frameworks outlined herein are essential for advancing the preclinical evaluation of this and other promising natural products.

References

Heteroclitin I: A Technical Guide on its Natural Source, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Heteroclitin I, a bioactive lignan isolated from Kadsura heteroclita. The document details its natural origin, available data on its abundance, a descriptive experimental protocol for its isolation, and its potential mechanism of action as an anti-HIV agent.

Natural Source of this compound

This compound is a naturally occurring dibenzocyclooctadiene lignan.[1] The primary and exclusive natural source of this compound identified in the scientific literature is the stems of Kadsura heteroclita (Roxb.) Craib.[1][2] This plant belongs to the Schisandraceae family and is utilized in traditional Chinese medicine.[3] Phytochemical investigations of Kadsura heteroclita have revealed a rich diversity of bioactive compounds, with lignans and triterpenoids being the predominant chemical constituents.[3][4][5]

Abundance of this compound

Quantitative data specifically detailing the abundance or yield of this compound from Kadsura heteroclita is not extensively reported in the available scientific literature. However, a comprehensive study on the chemical constituents of Kadsura heteroclita stems identified 204 compounds, including a large number of lignans and triterpenoids.[6][7][8] While this study quantified 12 representative compounds, this compound was not among them.[6][7][8]

To provide a contextual understanding of lignan content in related species, the isolation of a similar compound, Heteroclitin D, from Kadsurae Caulis (the dried stems of Kadsura interior) yielded 10.2 mg from 4.86 g of crude extract.[9] This suggests that while these compounds are present, their isolation may yield relatively small quantities.

The following table summarizes the quantitative data found for representative lignans and triterpenoids in the stems of Kadsura heteroclita from one study. It is important to note that the abundance of this compound may vary depending on factors such as the geographical origin of the plant, harvesting time, and the specific extraction and purification methods employed.

Compound NameCompound TypeAbundance (μg/g of dried KHS)
Schisanlactone ETriterpenoid13.33-25.57
Heteroclitalactone FTriterpenoid2.87-5.11
Heteroclitalactone BTriterpenoid1.89-3.41
Schisanlactone BTriterpenoid0.98-1.92
Heteroclitalactone MTriterpenoid1.45-2.67
Heteroclitalactone DTriterpenoid0.78-1.54
Heteroclitalactone ETriterpenoid0.65-1.23
Schisandronic acidTriterpenoid0.45-0.89
6-Hydroxyhinokinin-6-O-β-D-glucopyranosideLignan0.12-0.25
d-EpigalbacinLignan0.08-0.17
SchizandrisideLignan0.15-0.31
Gomisin JLignan0.21-0.43

Data sourced from a study by Liu et al. (2021) on the quantitative analysis of components in Kadsura heteroclita stem (KHS).

Experimental Protocols

While a specific, detailed protocol solely for the isolation of this compound is not available in a single source, a comprehensive methodology can be compiled from the original isolation report by Pu et al. (2008) and similar protocols for related compounds from the same plant.

General Isolation and Purification Workflow

The isolation of this compound from the stems of Kadsura heteroclita typically involves a multi-step process of extraction and chromatographic separation.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Separation A Dried and Powdered Stems of Kadsura heteroclita B Extraction with 95% Ethanol at room temperature A->B C Concentration under reduced pressure to yield crude extract B->C D Suspension of crude extract in water C->D E Partitioning with Petroleum Ether D->E removes non-polar compounds F Partitioning with Ethyl Acetate D->F G Ethyl Acetate Fraction F->G H Silica Gel Column Chromatography of Ethyl Acetate Fraction G->H I Elution with a gradient of Chloroform-Methanol H->I J Collection of Fractions I->J K Further purification by repeated Column Chromatography (Silica gel, Sephadex LH-20) J->K L Preparative HPLC for final purification K->L M Pure this compound L->M G cluster_hiv HIV-1 Replication Cycle cluster_inhibition Inhibition by this compound A HIV-1 Virion B Host Cell A->B Entry C Viral RNA B->C Uncoating E Viral DNA C->E Reverse Transcription D Reverse Transcriptase (RT) F Integration into Host Genome E->F G Production of New Virions F->G H This compound (NNRTI) I Binding to NNRTI-binding pocket of RT H->I J Conformational change in RT I->J K Inhibition of Reverse Transcriptase activity J->K K->C Blocks

References

The intricate biosynthetic pathway of lignans in Kadsura species: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the molecular machinery behind the synthesis of pharmacologically significant lignans in the genus Kadsura, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biosynthetic pathway, quantitative data, and detailed experimental methodologies.

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of a diverse array of lignans, particularly dibenzocyclooctadiene lignans, which have garnered significant attention for their wide range of biological activities, including hepatoprotective, anti-inflammatory, and antiviral properties. Understanding the intricate biosynthetic pathway of these complex molecules is paramount for their targeted production through metabolic engineering and synthetic biology approaches. This technical guide synthesizes current knowledge on the enzymatic steps leading to lignan formation in Kadsura species, presents quantitative data on metabolite accumulation and gene expression, and provides detailed experimental protocols for key analytical and biochemical assays.

The Biosynthetic Pathway: From Phenylpropanoids to Complex Lignans

The biosynthesis of lignans in Kadsura species originates from the general phenylpropanoid pathway, which provides the foundational C6-C3 monolignol units. These precursors then enter a specialized metabolic cascade involving a series of enzymatic reactions to yield the diverse lignan scaffolds characteristic of this genus. The pathway can be broadly divided into two main stages: the formation of monolignols and the subsequent stereoselective coupling and modification into various lignan classes.

The General Phenylpropanoid Pathway: Synthesizing the Building Blocks

The journey begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic conversions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), p-coumarate 3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD), leads to the production of key monolignols, primarily coniferyl alcohol.[1][2]

The Lignan-Specific Pathway: Dimerization and Diversification

The monolignols produced are then transported to the site of lignan biosynthesis, where they undergo stereospecific coupling and further modifications. Key enzyme families involved in this latter stage in Kadsura and related species include:

  • Dirigent Proteins (DIRs): These proteins are crucial for controlling the stereoselective coupling of two monolignol radicals to form the initial lignan backbone, such as (+)- or (-)-pinoresinol.[2][3]

  • Pinoresinol-Lariciresinol Reductases (PLRs): Following the initial dimerization, PLRs catalyze the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol.[2][4]

  • O-Methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups on the lignan skeleton, contributing to the vast structural diversity of these compounds.[2][3]

  • Cytochrome P450 Monooxygenases (CYPs): Several CYP families, particularly CYP719A and CYP81Q, are implicated in the formation of the characteristic dibenzocyclooctadiene ring and other modifications.[2][5]

  • UDP-glucosyltransferases (UGTs): These enzymes are often involved in the final steps of the pathway, glycosylating lignans to enhance their stability and solubility.[2]

The biosynthesis of dibenzocyclooctadiene lignans, a prominent class in Kadsura, is thought to proceed from isoeugenol, which is converted to dihydroguaiaretic acid via the action of DIR and PLR enzymes, followed by a series of reactions catalyzed by OMTs and CYPs.[2][3]

Quantitative Insights: Lignan Accumulation and Gene Expression

Metabolomic and transcriptomic studies in Kadsura coccinea and related Schisandra species have revealed tissue-specific accumulation of lignans and differential expression of biosynthetic genes.

Table 1: Relative Content of Lignans in Different Tissues of Kadsura coccinea

LignanRelative Content in RootsRelative Content in StemsRelative Content in Leaves
Ring-opening isolarch phenol-4-o-glucosideHighModerateLow
Isoschisandrin BHighLowLow
Mangliesin DHighLowLow
Narrow leaf schisandrin EModerateHighModerate
Schisandrin BModerateModerateHigh
Ring-opening isolarch-9′-O-glucosideLowHighHigh
Schisandrin ethylLowHighLow
Inulin CLowLowHigh

Source: Data compiled from metabolome analysis of 2-year-old Kadsura coccinea.[6][7] Note: "High", "Moderate", and "Low" are qualitative descriptors based on the reported relative abundance.

Table 2: Expression Levels (FPKM) of Candidate Genes in the Lignan Biosynthesis Pathway of Schisandra sphenanthera

Gene FamilyCandidate Gene IDFPKM in FruitFPKM in RootFPKM in StemFPKM in Leaf
PALPAL1150.280.560.145.3
C4HC4H-2250.8120.390.770.2
4CL4CL-27300.1150.6110.485.9
C3HC3H-1180.595.275.860.1
COMTOMT27210.7105.480.265.7
CCRCCR5120.3280.9150.690.4
CADCAD1280.6130.1100.575.3
DIRDIR-590.2180.7110.980.6
PLRPLR-3110.4210.8130.295.1
CYPCYP8160.9250.4140.7100.3

Source: Representative data selected from the supplementary materials of a transcriptome and metabolome analysis of Schisandra sphenanthera.[2][7] FPKM: Fragments Per Kilobase of transcript per Million mapped reads.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of lignan biosynthesis in Kadsura species.

Lignan Extraction and Quantification by HPLC-UV

This protocol describes a general method for the extraction and quantification of major lignans from Kadsura plant material.

a. Extraction:

  • Air-dry the plant material (e.g., roots, stems, or leaves) at room temperature and grind into a fine powder.

  • Accurately weigh 1.0 g of the powdered material into a flask.

  • Add 50 mL of 80% methanol and perform ultrasonic-assisted extraction for 60 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm membrane prior to HPLC analysis.

b. HPLC-UV Analysis:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent.

  • Column: A C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

    • 0-10 min: 20-40% B

    • 10-30 min: 40-60% B

    • 30-40 min: 60-80% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: Prepare a series of standard solutions of known concentrations for the target lignans. Generate a calibration curve by plotting peak area against concentration. Determine the concentration of lignans in the plant extracts by comparing their peak areas to the calibration curve.

Heterologous Expression and Purification of a Biosynthetic Enzyme (e.g., a Dirigent Protein)

This protocol outlines the expression of a candidate gene in a heterologous host (e.g., E. coli) and subsequent purification of the recombinant protein for in vitro assays.

a. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of the target gene (e.g., a Kadsura DIR) from cDNA using gene-specific primers with appropriate restriction sites.

  • Digest both the PCR product and the expression vector (e.g., pET-28a) with the corresponding restriction enzymes.

  • Ligate the digested gene into the expression vector to create a recombinant plasmid.

  • Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to culture at a lower temperature (e.g., 18°C) for 16-20 hours.

c. Protein Purification:

  • Harvest the cells by centrifugation at 5000 × g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 12000 × g for 30 minutes at 4°C to pellet cell debris.

  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the recombinant protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein by SDS-PAGE.

In Vitro Enzyme Assay

This section provides a general framework for assaying the activity of a purified recombinant enzyme. The specific substrates and reaction conditions will vary depending on the enzyme being studied.

a. Pinoresinol-Lariciresinol Reductase (PLR) Assay:

  • Reaction Mixture (100 µL):

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 200 µM (+)-pinoresinol (substrate)

    • 200 µM NADPH (cofactor)

    • 5-10 µg of purified recombinant PLR enzyme

  • Procedure:

    • Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

    • Initiate the reaction by adding the purified enzyme.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 100 µL of ethyl acetate and vortexing.

    • Extract the product with ethyl acetate, evaporate the solvent, and redissolve the residue in methanol.

    • Analyze the product (lariciresinol and secoisolariciresinol) by HPLC or LC-MS.[8]

b. O-Methyltransferase (OMT) Assay:

  • Reaction Mixture (50 µL):

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 100 µM caffeic acid (substrate)

    • 100 µM S-adenosyl-L-methionine (SAM) (methyl donor)

    • 1 mM DTT

    • 2-5 µg of purified recombinant OMT enzyme

  • Procedure:

    • Follow a similar procedure as the PLR assay.

    • Analyze the product (ferulic acid) by HPLC. The formation of the methylated product can be monitored by a shift in retention time compared to the substrate.[9][10]

c. Cytochrome P450 (CYP) Assay:

  • Reaction Mixture (in a microsome preparation or with a reconstituted system):

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 1 mM NADPH

    • 10-50 µM lignan substrate (e.g., dihydroguaiaretic acid)

    • Microsomes containing the expressed CYP and its reductase partner, or a reconstituted system with purified CYP, CPR, and cytochrome b5.

  • Procedure:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction with an organic solvent (e.g., acetonitrile or ethyl acetate).

    • Analyze the formation of the hydroxylated or otherwise modified product by LC-MS.[11]

Visualizing the Pathway and Experimental Workflow

To further elucidate the complex relationships within the lignan biosynthetic pathway and the steps involved in its investigation, the following diagrams are provided.

Lignan_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_lignan Lignan-Specific Pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Coniferyl_Aldehyde Coniferyl Aldehyde Ferulic_Acid->Coniferyl_Aldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol Coniferyl_Aldehyde->Coniferyl_Alcohol CAD Coniferyl_Alcohol_dimer 2x Coniferyl Alcohol Pinoresinol Pinoresinol Coniferyl_Alcohol_dimer->Pinoresinol DIR Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SDH Dibenzocyclooctadiene_precursor Dibenzocyclooctadiene Precursor Secoisolariciresinol->Dibenzocyclooctadiene_precursor OMT, CYP (CYP719A) Dibenzocyclooctadiene_Lignans Dibenzocyclooctadiene Lignans (e.g., Schisandrin, Gomisin) Dibenzocyclooctadiene_precursor->Dibenzocyclooctadiene_Lignans CYP (CYP81Q), etc. Experimental_Workflow cluster_discovery Gene Discovery and Characterization cluster_analysis Metabolite Analysis cluster_validation In Planta Validation Transcriptomics Transcriptome Sequencing (Kadsura tissues) Bioinformatics Bioinformatic Analysis (Gene Annotation, DEGs) Transcriptomics->Bioinformatics Gene_Cloning Candidate Gene Cloning Bioinformatics->Gene_Cloning qRT_PCR qRT-PCR Analysis of Gene Expression Bioinformatics->qRT_PCR Heterologous_Expression Heterologous Expression (e.g., E. coli, Yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Recombinant Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assays Protein_Purification->Enzyme_Assay Plant_Material Plant Material Collection (Kadsura species) Extraction Lignan Extraction Plant_Material->Extraction Quantification HPLC/UPLC-MS Quantification Extraction->Quantification Metabolite_Profiling Metabolite Profiling of Transgenic Lines Quantification->Metabolite_Profiling

References

The Chemical Synthesis of Heteroclitin I and Its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Synthetic Strategies for a Promising Class of Dibenzocyclooctadiene Lignans

Heteroclitin I and its analogs, belonging to the dibenzocyclooctadiene lignan family of natural products, have garnered interest within the scientific community due to their complex molecular architecture and potential therapeutic applications. Isolated from medicinal plants of the Kadsura genus, these compounds present a significant challenge and opportunity for synthetic chemists. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its analogs, drawing upon established methodologies for structurally related compounds to propose a viable synthetic pathway. Detailed experimental protocols, quantitative data from analogous syntheses, and visualizations of synthetic and potential biological pathways are presented to aid researchers in drug discovery and development.

Introduction to this compound

This compound is a naturally occurring lignan isolated from the stems of Kadsura heteroclita.[1] Lignans from this genus are known to possess a range of biological activities. While research into the specific bioactivity of this compound is ongoing, related compounds from Kadsura heteroclita have been investigated for their anti-HIV properties.[1] The complex, sterically hindered structure of this compound, characterized by a central eight-membered ring and multiple stereocenters, makes its chemical synthesis a formidable task, requiring advanced and stereoselective synthetic strategies.

Proposed Retrosynthetic Analysis and Synthetic Strategy

While a total synthesis of this compound has not been explicitly published, a plausible synthetic route can be devised based on successful syntheses of other dibenzocyclooctadiene lignans with the same core scaffold. The key challenges in the synthesis of this class of molecules include the construction of the sterically congested biaryl bond, the formation of the eight-membered cyclooctadiene ring, and the precise control of stereochemistry at multiple centers.

A logical retrosynthetic approach would involve the disconnection of the eight-membered ring to two substituted phenylpropanoid units. A key strategic consideration is the atroposelective construction of the biaryl axis, which can be achieved through methods such as an Ullmann coupling or a Suzuki-Miyaura cross-coupling reaction.

Retrosynthesis Heteroclitin_I This compound Intermediate_A Cyclized Dibenzocyclooctadiene Heteroclitin_I->Intermediate_A Functional Group Interconversion Intermediate_B Biaryl Precursor Intermediate_A->Intermediate_B Ring-Closing Metathesis or Intramolecular Coupling Starting_Material_1 Substituted Phenylpropanoid 1 Intermediate_B->Starting_Material_1 Atroposelective Biaryl Coupling (e.g., Suzuki-Miyaura) Starting_Material_2 Substituted Phenylpropanoid 2 Intermediate_B->Starting_Material_2

A proposed retrosynthetic pathway for this compound.

A forward synthesis based on this strategy would commence with the synthesis of two appropriately functionalized aromatic precursors. An asymmetric coupling reaction would then be employed to form the crucial biaryl bond with control over the axial chirality. Subsequent elaboration of the side chains would introduce the necessary functional groups and stereocenters, followed by a ring-closing reaction to form the central eight-membered ring.

Key Experimental Protocols for Analogous Syntheses

The following protocols are adapted from the successful asymmetric total synthesis of structurally related dibenzocyclooctadiene lignans and represent a blueprint for the synthesis of this compound.

Atropdiastereoselective Biaryl Coupling (Ullmann-type)

This protocol describes the formation of the biaryl bond, a critical step in the synthesis of the dibenzocyclooctadiene core.

Materials:

  • Aryl iodide precursor (1.0 equiv)

  • Copper powder (10 equiv)

  • Pyridine (solvent)

  • Argon atmosphere

Procedure:

  • A solution of the aryl iodide precursor in dry pyridine is degassed with argon for 30 minutes.

  • Copper powder is added to the solution under a continuous flow of argon.

  • The reaction mixture is heated to reflux and stirred vigorously for 48 hours under an argon atmosphere.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the biaryl compound.

Diastereoselective Hydroboration/Suzuki-Miyaura Coupling

This two-step sequence is a powerful method for the stereocontrolled formation of a carbon-carbon bond, which can be adapted to build the side chains of the lignan scaffold.

Materials:

  • Allylic alcohol intermediate (1.0 equiv)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) (1.5 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

  • Base (e.g., K₂CO₃) (3.0 equiv)

  • Tetrahydrofuran (THF) and water (solvent)

Procedure:

  • Hydroboration: To a solution of the allylic alcohol in dry THF at 0 °C under argon is added a solution of 9-BBN in THF. The reaction is stirred at room temperature for 4 hours.

  • Suzuki-Miyaura Coupling: To the hydroboration reaction mixture is added the aryl halide, aqueous potassium carbonate, and the palladium catalyst.

  • The mixture is heated to reflux for 12 hours.

  • After cooling, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by flash chromatography to afford the coupled product.

Quantitative Data from Analogous Syntheses

The following table summarizes typical yields for key reactions in the synthesis of dibenzocyclooctadiene lignans, providing a benchmark for a potential synthesis of this compound.

Reaction StepSubstrateProductCatalyst/ReagentYield (%)
Asymmetric Biaryl CouplingAryl Halide & Aryl Boronic AcidBiaryl IntermediatePd(OAc)₂ / SPhos75-85
Diastereoselective AlkylationEnolate of a Chiral AuxiliaryAlkylated IntermediateLDA / Alkyl Halide80-90
Ring-Closing MetathesisDiene PrecursorCyclooctadiene CoreGrubbs II Catalyst60-70
Final Deprotection & OxidationProtected Lignan CoreTarget Dibenzocyclooctadiene LignanBBr₃ / Dess-Martin50-60

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, a study on compounds isolated from Kadsura heteroclita investigated their anti-HIV activity.[1] Several lignans from this plant exhibited weak to moderate activity against HIV-1.[1] The mechanism of action for anti-HIV lignans can vary, but some have been shown to inhibit viral reverse transcriptase.

Should this compound prove to have significant biological effects, such as cytotoxicity against cancer cells, it would be crucial to investigate the underlying signaling pathways.

Signaling_Pathway cluster_cell Cancer Cell Heteroclitin_I This compound Target_Protein Cellular Target (e.g., Kinase, Receptor) Heteroclitin_I->Target_Protein Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Activation/Inhibition Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Apoptosis Apoptosis Downstream_Effector_2->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effector_2->Cell_Cycle_Arrest

A hypothetical signaling pathway for this compound's cytotoxic effects.

An experimental workflow to elucidate such a pathway would involve treating cancer cell lines with this compound and performing a series of molecular biology assays.

Experimental_Workflow Start Treat Cancer Cells with This compound MTT_Assay MTT Assay (Cell Viability) Start->MTT_Assay Western_Blot Western Blot (Protein Expression) Start->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Start->Flow_Cytometry RNA_Seq RNA-Seq (Gene Expression Profiling) Start->RNA_Seq Conclusion Identify Modulated Signaling Pathways MTT_Assay->Conclusion Western_Blot->Conclusion Flow_Cytometry->Conclusion Pathway_Analysis Bioinformatic Pathway Analysis RNA_Seq->Pathway_Analysis Pathway_Analysis->Conclusion

Workflow for investigating the mechanism of action of this compound.

Conclusion

The chemical synthesis of this compound and its analogs presents a significant synthetic challenge that can be addressed through modern synthetic methodologies. While a dedicated total synthesis of this compound is yet to be reported, the strategies outlined in this guide, based on the successful synthesis of related dibenzocyclooctadiene lignans, provide a solid foundation for future synthetic efforts. Further investigation into the biological activities of this compound is warranted to uncover its therapeutic potential and to elucidate the signaling pathways through which it exerts its effects. The combination of advanced synthetic chemistry and detailed biological evaluation will be crucial in unlocking the full potential of this intriguing class of natural products.

References

Methodological & Application

Application Notes and Protocols: Heteroclitin I - Experimental Protocol for Anti-HIV Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global effort to combat Human Immunodeficiency Virus (HIV) necessitates the continuous discovery and development of novel antiretroviral agents. Natural products represent a rich source of chemical diversity for identifying new therapeutic leads. This document outlines a comprehensive experimental protocol for evaluating the potential anti-HIV activity of a novel compound, exemplified by "Heteroclitin I". The following protocols are standard methodologies for preliminary in vitro screening of uncharacterized compounds against HIV-1. The workflow includes an initial assessment of cytotoxicity followed by specific assays to measure the inhibition of viral replication.

Experimental Workflow for Anti-HIV Screening

The overall process for evaluating the anti-HIV potential of a test compound like this compound involves a multi-step approach. It begins with determining the compound's toxicity to the host cells to identify a non-toxic concentration range for subsequent antiviral assays. Following this, the compound is tested for its ability to inhibit HIV-1 replication, typically by measuring the reduction in a viral protein (p24 antigen) or the activity of a key viral enzyme (reverse transcriptase).

experimental_workflow cluster_prep Preparation cluster_assay Assays cluster_antiviral_assays cluster_analysis Data Analysis compound This compound Stock Solution cytotoxicity Cytotoxicity Assay (MTT/XTT) compound->cytotoxicity antiviral Anti-HIV Activity Assays compound->antiviral cells Cell Line Culture (e.g., TZM-bl, PBMCs) cells->cytotoxicity cells->antiviral virus HIV-1 Stock (e.g., HIV-1 BaL or MN) virus->antiviral cc50 Calculate CC50 cytotoxicity->cc50 p24_assay p24 Antigen ELISA antiviral->p24_assay rt_assay Reverse Transcriptase Assay antiviral->rt_assay ic50 Calculate IC50 p24_assay->ic50 rt_assay->ic50 cc50->antiviral Determine non-toxic concentrations si Determine Selectivity Index (SI) cc50->si ic50->si

Caption: Overall experimental workflow for screening this compound for anti-HIV activity.

HIV-1 Life Cycle and Antiretroviral Drug Targets

Understanding the HIV-1 replication cycle is crucial for interpreting the results of anti-HIV assays. The virus follows a series of steps to infect a host cell and replicate, each of which presents a potential target for antiretroviral drugs. The diagram below illustrates these key stages and the classes of drugs that inhibit them. This provides a framework for hypothesizing the potential mechanism of action of a novel compound.

hiv_lifecycle attachment 1. Attachment & Binding fusion 2. Fusion attachment->fusion rt 3. Reverse Transcription fusion->rt integration 4. Integration rt->integration replication 5. Replication integration->replication assembly 6. Assembly replication->assembly budding 7. Budding & Maturation assembly->budding entry_inhibitors Entry Inhibitors (CCR5 Antagonists) entry_inhibitors->attachment inhibit fusion_inhibitors Fusion Inhibitors fusion_inhibitors->fusion inhibit nrtis_nnrtis RT Inhibitors (NRTIs, NNRTIs) nrtis_nnrtis->rt inhibit integrase_inhibitors Integrase Inhibitors integrase_inhibitors->integration inhibit protease_inhibitors Protease Inhibitors protease_inhibitors->budding inhibit maturation

Caption: The HIV-1 life cycle and the points of inhibition by different classes of antiretroviral drugs.

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50). This is essential to ensure that any observed antiviral activity is not due to cell death.

Materials:

  • TZM-bl cells (or other susceptible cell line like PBMCs)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT or XTT reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to adhere.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells in triplicate. Include wells with medium only (background control) and cells with medium containing the same concentration of DMSO as the test wells (cell viability control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

  • Incubate for 4 hours (for MTT) or 2-4 hours (for XTT) at 37°C.

  • If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Anti-HIV p24 Antigen Assay

Objective: To quantify the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures treated with this compound. A reduction in p24 levels indicates inhibition of viral replication.

Materials:

  • HIV-1 susceptible cells (e.g., PBMCs or TZM-bl cells)

  • HIV-1 virus stock (e.g., HIV-1 MN or BaL)

  • This compound at non-toxic concentrations

  • 96-well microtiter plates

  • Commercially available HIV-1 p24 Antigen Capture ELISA kit

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the cytotoxicity assay.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours. Include a positive control (e.g., AZT) and a no-drug virus control.

  • Infect the cells with a predetermined amount of HIV-1 stock (e.g., multiplicity of infection of 0.1).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • After the incubation period, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

  • Perform the p24 Antigen Capture ELISA on the collected supernatants according to the manufacturer's instructions.[1][2][3] A general procedure is as follows: a. Coat a 96-well plate with a capture antibody specific for HIV-1 p24. b. Add the cell culture supernatants and p24 standards to the wells. Incubate for 1-2 hours at 37°C.[1] c. Wash the plate to remove unbound material. d. Add a biotinylated detector antibody and incubate. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. f. After another wash, add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of p24 antigen.[3] g. Stop the reaction with a stop solution and read the absorbance at 450 nm.[3]

  • Calculate the concentration of p24 in each sample using the standard curve. Determine the percentage of HIV-1 inhibition for each concentration of this compound relative to the virus control. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Reverse Transcriptase (RT) Activity Assay

Objective: To measure the inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase, a critical enzyme for the viral replication cycle.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound at various concentrations

  • Commercially available non-radioactive RT assay kit (colorimetric or fluorescent)[4][5]

  • Microplate reader

Protocol:

  • This assay is typically performed in a cell-free system using a commercial kit. The general principle involves the RT-mediated synthesis of DNA from an RNA or DNA template, which is then quantified.[6]

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the reaction mixture provided in the kit, which typically contains a template-primer (e.g., poly(A)·oligo(dT)), dNTPs (one of which is labeled with biotin or DIG), and the reaction buffer.

  • Add the diluted this compound or a known RT inhibitor (e.g., Nevirapine) as a positive control to the respective wells.

  • Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

  • Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • The newly synthesized labeled DNA is then captured on a streptavidin-coated plate (if using biotin-labeled dNTPs).

  • The captured DNA is detected using an anti-DIG antibody conjugated to HRP (if using DIG-labeled dNTPs), followed by the addition of a chromogenic substrate.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of RT inhibition for each concentration of this compound compared to the no-drug control. The IC50 value is then determined from the dose-response curve.

Data Presentation

The results from the cytotoxicity and anti-HIV assays should be summarized in tables for clear interpretation and comparison. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of the compound. A higher SI value indicates greater selectivity for viral targets over host cells.

Table 1: Cytotoxicity and Anti-HIV Activity of this compound

CompoundCC50 (µM) on TZM-bl cellsIC50 (µM) from p24 AssaySelectivity Index (SI = CC50/IC50)
This compound>10015.5>6.45
AZT (Control)>1000.05>2000

Table 2: Inhibition of HIV-1 Reverse Transcriptase Activity by this compound

CompoundIC50 (µM)
This compound25.2
Nevirapine (Control)0.2

(Note: Data presented in the tables are for illustrative purposes only and do not represent actual experimental results for this compound.)

References

Application Notes and Protocols for Evaluating Heteroclitin I Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heteroclitin I is a bioactive natural product isolated from Kadsura heteroclita.[1] Preliminary studies on related compounds and extracts from similar plant families suggest potential anti-inflammatory, antiproliferative, and apoptotic activities.[2] This document provides a comprehensive guide to a panel of cell-based assays for the systematic evaluation of this compound's efficacy. The protocols detailed herein will enable researchers to assess its cytotoxic, anti-inflammatory, and pro-apoptotic potential, providing crucial data for preclinical drug development.

Data Presentation: Summary of Expected Quantitative Data

The following tables are templates for summarizing the quantitative data obtained from the described assays. They are designed for clear presentation and easy comparison of results.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssay TypeIncubation Time (h)IC50 (µM)Max Inhibition (%)
MCF-7MTT24
MTT48
LDH24
LDH48
RAW 264.7MTT24
MTT48
LDH24
LDH48
HEK293MTT24
MTT48
LDH24
LDH48

Table 2: Pro-Apoptotic Effects of this compound

Cell LineTreatmentCaspase-3/7 Activity (Fold Change)Annexin V Positive Cells (%)
MCF-7Control1.0
This compound (IC50)
This compound (2 x IC50)
A549Control1.0
This compound (IC50)
This compound (2 x IC50)

Table 3: Anti-Inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNitric Oxide (NO) Production (% of LPS control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Vehicle Control
LPS (1 µg/mL)100
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate the efficacy of this compound.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the concentration range at which a compound affects cell viability.[3]

This colorimetric assay measures the metabolic activity of viable cells.[3]

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[3]

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24 or 48 hours).

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kit) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents exert their effects.[4] It is crucial to use multiple assays to confirm apoptosis.[5]

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay provides a luminogenic substrate for caspases-3 and -7. Cleavage of the substrate by the caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for cytotoxicity assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.

This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells.[6] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[7]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Anti-Inflammatory Assays

These assays are crucial for evaluating the potential of this compound to mitigate inflammatory responses, often using a model of lipopolysaccharide (LPS)-stimulated macrophages.

This assay measures the production of nitric oxide, a key inflammatory mediator.

Principle: The Griess test is a colorimetric assay that detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess reagent A (sulfanilamide solution) followed by 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the amount of nitrite. Express the results as a percentage of the NO production in the LPS-stimulated control.

This assay measures the levels of pro-inflammatory cytokines such as TNF-α and IL-6 secreted into the culture medium.[8]

Principle: Specific capture antibodies coated on an ELISA plate bind to the cytokine of interest. A detection antibody, conjugated to an enzyme, binds to the captured cytokine. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.

Protocol:

  • Cell Seeding, Pre-treatment, and Stimulation: Follow steps 1-3 of the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Use a standard curve to determine the concentration of the cytokines in the samples.

Visualization of Workflows and Pathways

Experimental Workflow for Evaluating this compound

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Interpretation A This compound B Select Cell Lines (e.g., MCF-7, RAW 264.7) A->B C Cytotoxicity Assays (MTT, LDH) B->C D Determine IC50 C->D E Apoptosis Assays (Caspase-Glo, Annexin V/PI) D->E F Anti-inflammatory Assays (Griess, ELISA) D->F G Quantitative Data Summary E->G F->G H Pathway Analysis G->H G A This compound B Cellular Stress A->B C Mitochondrial Pathway B->C D Caspase-9 Activation C->D E Executioner Caspases (Caspase-3, -7) D->E F Apoptosis E->F G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO HET This compound HET->NFkB

References

Quantitative Analysis of Heteroclitin I in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin I, a lignan isolated from the plant Kadsura heteroclita, has garnered interest within the scientific community due to its potential biological activities, akin to other bioactive lignans from the Kadsura genus which have demonstrated anti-HIV and anti-lipid peroxidative effects.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.

These application notes provide a detailed protocol for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is based on established analytical principles for the quantification of lignans in related plant species.[3]

Experimental Protocols

Plant Material Extraction

This protocol outlines the extraction of this compound from dried and powdered plant material, such as the stems of Kadsura heteroclita.

Materials and Reagents:

  • Dried and powdered plant material (Kadsura heteroclita stems)

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh 1.0 g of the powdered plant material and place it into a 50 mL conical tube.

  • Add 25 mL of 80% methanol in deionized water to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction in an ultrasonic bath at 40°C for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-6) on the plant residue with another 25 mL of 80% methanol to ensure exhaustive extraction.

  • Combine the supernatants from both extractions.

  • Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Method for Quantitative Analysis of this compound

This section details the High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 column (4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm

Standard Preparation:

  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each calibration standard and the prepared plant extract sample.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

Method Validation Parameters

To ensure the reliability of the quantitative results, the analytical method should be validated according to ICH guidelines.[4][5][6] Key validation parameters are summarized below.

ParameterMethodAcceptance Criteria
Linearity Analyze a series of at least five concentrations of the standard. Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999
Limit of Detection (LOD) Based on the signal-to-noise ratio (S/N) of 3:1.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) Based on the signal-to-noise ratio (S/N) of 10:1.The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.
Precision (Repeatability) Analyze six replicate injections of a standard solution at a single concentration.Relative Standard Deviation (RSD) ≤ 2%
Accuracy Perform a recovery study by spiking a known amount of this compound standard into a blank plant matrix extract.Recovery between 98% and 102%

Data Presentation

The quantitative data obtained from the HPLC analysis should be systematically recorded and presented for clarity and comparability.

Table 1: Calibration Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]

Table 2: Quantitative Analysis of this compound in Plant Extracts

Sample IDPeak Area (mAU*s)Concentration (µg/mL)Amount in Plant Material (mg/g)
Extract 1[Insert Data][Insert Data][Insert Data]
Extract 2[Insert Data][Insert Data][Insert Data]
Extract 3[Insert Data][Insert Data][Insert Data]

Visualizations

Experimental Workflow

experimental_workflow plant_material 1. Plant Material (Dried & Powdered Kadsura heteroclita) extraction 2. Extraction (80% Methanol, Ultrasonic Bath) plant_material->extraction centrifugation 3. Centrifugation (4000 rpm, 15 min) extraction->centrifugation filtration 4. Filtration (0.45 µm Syringe Filter) centrifugation->filtration hplc_analysis 5. HPLC Analysis (C18 Column, UV 254 nm) filtration->hplc_analysis data_analysis 6. Data Analysis (Quantification using Calibration Curve) hplc_analysis->data_analysis

Caption: Workflow for the quantitative analysis of this compound.

Putative Signaling Pathway

While the specific signaling pathway of this compound is not yet elucidated, many lignans exhibit biological activity through the modulation of key cellular signaling cascades. Based on the known anti-inflammatory and cytotoxic activities of related lignans, a putative pathway involving the NF-κB and MAPK signaling pathways can be hypothesized for illustrative purposes.

putative_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor mapk_pathway MAPK Pathway (ERK, JNK, p38) receptor->mapk_pathway Activates ikb_kinase IKK Complex receptor->ikb_kinase Activates heteroclitin This compound heteroclitin->mapk_pathway Inhibits heteroclitin->ikb_kinase Inhibits gene_transcription Gene Transcription (Pro-inflammatory Cytokines, COX-2, iNOS) mapk_pathway->gene_transcription Modulates nf_kb_activation NF-κB Activation (p65/p50) ikb_kinase->nf_kb_activation nf_kb_translocation NF-κB Translocation nf_kb_activation->nf_kb_translocation nf_kb_translocation->gene_transcription Induces

Caption: Putative signaling pathway modulated by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Heteroclitin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Heteroclitin I, a dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita. The methodology outlines a comprehensive workflow, commencing with the extraction of the crude plant material, followed by preliminary separation using column chromatography, and culminating in a final purification step employing semi-preparative High-Performance Liquid Chromatography (HPLC). This protocol is designed to yield high-purity this compound suitable for further research and development applications.

Introduction

This compound is a naturally occurring lignan found in Kadsura heteroclita, a plant with a history of use in traditional medicine.[1] Lignans from this genus have garnered significant interest due to their diverse biological activities, including anti-HIV properties.[1] The isolation and purification of individual bioactive compounds like this compound are crucial for detailed pharmacological studies and potential drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of such natural products, offering high resolution and reproducibility.[2] This document presents a representative method for the purification of this compound based on established phytochemical isolation procedures for lignans from Kadsura heteroclita.

Experimental Protocols

Plant Material and Extraction

1.1. Plant Material: Dried stems of Kadsura heteroclita.

1.2. Extraction Procedure:

  • Pulverize the dried plant material into a coarse powder.

  • Perform exhaustive extraction of the powdered material with 95% ethanol at room temperature.

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol to yield fractions of varying polarity. This compound is expected to be enriched in the ethyl acetate fraction.

Preliminary Purification by Column Chromatography

2.1. Stationary Phase: Silica gel (200-300 mesh).

2.2. Mobile Phase: A gradient of chloroform-methanol or a similar solvent system.

2.3. Protocol:

  • Subject the ethyl acetate fraction to silica gel column chromatography.

  • Elute the column with a stepwise gradient of increasing polarity.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Combine the fractions enriched with the target compound for further purification.

Final Purification by Semi-Preparative HPLC

3.1. Instrumentation: A semi-preparative HPLC system equipped with a UV detector.

3.2. Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (A) and Water (B)
Gradient 0-30 min, 40-70% A; 30-40 min, 70-100% A
Flow Rate 3.0 mL/min
Detection UV at 254 nm
Injection Volume 500 µL

3.3. Protocol:

  • Dissolve the enriched fraction from column chromatography in methanol.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the semi-preparative HPLC system.

  • Collect the peak corresponding to this compound based on the chromatogram.

  • Evaporate the solvent from the collected fraction to obtain purified this compound.

  • Assess the purity of the final compound using analytical HPLC.

Data Presentation

Table 1: Summary of Purification Results for this compound

Purification StepStarting Material (g)Yield (mg)Purity (%)
Crude Ethanol Extract1000--
Ethyl Acetate Fraction50--
Column Chromatography Fraction5-~70%
Semi-Preparative HPLC100 (from CC fraction)15>98%

Note: The values presented in this table are representative and will vary depending on the starting material and experimental conditions.

Visualizations

Experimental Workflow

G A Dried Stems of Kadsura heteroclita B Pulverization A->B C Ethanol Extraction B->C D Crude Extract C->D E Solvent Partitioning D->E F Ethyl Acetate Fraction E->F G Silica Gel Column Chromatography F->G H Enriched this compound Fraction G->H I Semi-Preparative HPLC H->I J Purified this compound (>98%) I->J

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

G cluster_0 Preliminary Steps cluster_1 Final Purification cluster_2 Analysis Extraction Extraction Partitioning Partitioning Extraction->Partitioning Increasing Purity ColumnChromatography ColumnChromatography Partitioning->ColumnChromatography Increasing Purity HPLC HPLC ColumnChromatography->HPLC Purity_Analysis Purity Analysis HPLC->Purity_Analysis

Caption: Logical progression of the purification and analysis process.

References

Application Notes and Protocols for the Study of Heteroclitin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin I is a lignan isolated from the plant Kadsura heteroclita. Preliminary studies have indicated its potential as an anti-HIV agent. Lignans from this plant genus have also demonstrated a range of other biological activities, including anti-inflammatory and hepatoprotective effects. This document provides a comprehensive research plan, including detailed experimental protocols and data presentation formats, to thoroughly investigate the therapeutic potential of this compound. The proposed studies aim to validate its anti-HIV activity, elucidate its mechanism of action, and explore its effects on relevant cellular signaling pathways.

Preliminary Screening and Activity Validation

The initial phase of research should focus on confirming the reported anti-HIV activity of this compound and assessing its cytotoxicity.

In Vitro Anti-HIV Activity Assays

Objective: To determine the concentration at which this compound inhibits HIV replication by 50% (EC₅₀).

Protocol:

  • Cell Lines: TZM-bl (HeLa cell line expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene under the control of the HIV-1 LTR) and peripheral blood mononuclear cells (PBMCs).

  • Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB for X4-tropic and HIV-1 BaL for R5-tropic) and clinical isolates.

  • Procedure:

    • Seed TZM-bl cells or activated PBMCs in 96-well plates.

    • Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM).

    • Pre-incubate cells with the different concentrations of this compound for 2 hours.

    • Infect the cells with a standardized amount of HIV-1.

    • After 48-72 hours of incubation, assess viral replication. For TZM-bl cells, measure luciferase activity. For PBMCs, measure p24 antigen levels in the supernatant using an ELISA assay.

    • A known anti-HIV drug (e.g., Zidovudine or Nevirapine) should be used as a positive control.

  • Data Analysis: Calculate the EC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC₅₀).

Protocol:

  • Cell Lines: TZM-bl, PBMCs, and a control cell line (e.g., HEK293T).

  • Procedure:

    • Seed cells in 96-well plates.

    • Treat the cells with the same serial dilutions of this compound used in the anti-HIV assay.

    • After 48-72 hours, assess cell viability using a standard method such as the MTT or MTS assay.

  • Data Analysis: Calculate the CC₅₀ value from the dose-response curve. The therapeutic index (TI) can then be calculated as CC₅₀ / EC₅₀.

Data Presentation: Preliminary Screening
CompoundCell LineEC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (TI)
This compoundTZM-bl
PBMCs
Positive ControlTZM-bl
PBMCs

Elucidation of the Mechanism of Action

Based on the mechanisms of other anti-HIV lignans, this compound could potentially target viral enzymes or host cell factors involved in the HIV life cycle.

HIV Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of HIV reverse transcriptase.

Protocol:

  • Assay Kit: Use a commercially available colorimetric or chemiluminescent HIV RT inhibition assay kit.

  • Procedure:

    • Perform the assay according to the manufacturer's instructions.

    • Test a range of this compound concentrations.

    • A known RT inhibitor (e.g., Nevirapine) should be used as a positive control.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the RT enzyme activity.

HIV Integrase (IN) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on HIV integrase activity.

Protocol:

  • Assay Kit: Utilize a commercially available HIV integrase inhibition assay kit.

  • Procedure:

    • Follow the manufacturer's protocol to test the inhibitory potential of various concentrations of this compound.

    • Include a known integrase inhibitor (e.g., Raltegravir) as a positive control.

  • Data Analysis: Determine the IC₅₀ value for integrase inhibition.

DNA Topoisomerase II Inhibition Assay

Objective: To investigate if this compound inhibits human DNA topoisomerase II, a mechanism reported for other lignans with anti-HIV activity.

Protocol:

  • Assay Kit: Employ a DNA topoisomerase II drug screening kit.

  • Procedure:

    • Perform the assay as per the kit's instructions, testing a range of this compound concentrations.

    • Use a known topoisomerase II inhibitor (e.g., Etoposide) as a positive control.

  • Data Analysis: Calculate the IC₅₀ value for topoisomerase II inhibition.

Data Presentation: Mechanism of Action
Target EnzymeIC₅₀ (µM)
HIV Reverse Transcriptase
HIV Integrase
DNA Topoisomerase II

Investigation of Cellular Signaling Pathways

Given the anti-inflammatory properties of related lignans, it is plausible that this compound modulates key inflammatory signaling pathways.

NF-κB Signaling Pathway

Objective: To determine the effect of this compound on the NF-κB signaling pathway, which is often activated during HIV infection and inflammation.

Protocol:

  • Cell Line: A reporter cell line with an NF-κB-driven luciferase or fluorescent protein reporter gene (e.g., HEK293-NF-κB-luc).

  • Procedure:

    • Seed the reporter cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

    • After an appropriate incubation time (e.g., 6-8 hours), measure the reporter gene expression.

    • Confirm the results by Western blot analysis of key proteins in the NF-κB pathway (e.g., phosphorylation of IκBα and p65).

MAPK Signaling Pathway

Objective: To investigate the influence of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (ERK, JNK, and p38), which are involved in both HIV replication and inflammatory responses.

Protocol:

  • Cell Line: Macrophages (e.g., THP-1 differentiated with PMA) or PBMCs.

  • Procedure:

    • Treat the cells with this compound for various time points and at different concentrations.

    • Stimulate the cells with an appropriate agonist (e.g., LPS).

    • Lyse the cells and perform Western blot analysis to detect the phosphorylated (activated) forms of ERK, JNK, and p38.

Visualization of Signaling Pathways

HIV_Lifecycle_and_Potential_Targets cluster_HIV_Lifecycle HIV Lifecycle cluster_Heteroclitin_I_Targets Potential this compound Targets HIV HIV Binding & Fusion Binding & Fusion HIV->Binding & Fusion Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription Integration Integration Reverse Transcription->Integration RT_Inhibition Reverse Transcriptase Inhibition Reverse Transcription->RT_Inhibition Transcription & Translation Transcription & Translation Integration->Transcription & Translation IN_Inhibition Integrase Inhibition Integration->IN_Inhibition TopoII_Inhibition Topoisomerase II Inhibition Integration->TopoII_Inhibition Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding

Caption: Potential inhibitory targets of this compound in the HIV lifecycle.

Inflammatory_Signaling_Pathways cluster_Stimuli Inflammatory Stimuli cluster_Pathways Signaling Pathways cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS_TNFa LPS / TNF-α MAPKKK MAPKKK LPS_TNFa->MAPKKK IKK IKK LPS_TNFa->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 Inflammatory_Response Inflammatory_Response AP-1->Inflammatory_Response IκBα IκBα IKK->IκBα inhibits IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters Gene_Transcription Gene_Transcription NF-κB->Gene_Transcription Gene_Transcription->Inflammatory_Response Heteroclitin_I Heteroclitin_I Heteroclitin_I->MAPKK potential inhibition Heteroclitin_I->IKK potential inhibition

Caption: Potential modulation of inflammatory signaling by this compound.

In Vivo Efficacy and Preclinical Studies

Should in vitro studies yield promising results, the subsequent phase would involve evaluating the efficacy and safety of this compound in an appropriate animal model.

Animal Model of HIV Infection

Objective: To assess the in vivo anti-HIV efficacy of this compound.

Protocol:

  • Animal Model: Humanized mice (e.g., BLT or hu-PBL-SCID mice) are suitable models for HIV-1 infection.

  • Procedure:

    • Infect the humanized mice with a pathogenic strain of HIV-1.

    • Once infection is established (detectable viral load), treat the mice with different doses of this compound administered through an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • A group of mice should be treated with a standard antiretroviral therapy (ART) regimen as a positive control.

    • Monitor viral load in the plasma and CD4+ T cell counts in the blood over several weeks.

    • At the end of the study, assess viral reservoirs in various tissues (e.g., spleen, lymph nodes).

Preliminary Toxicology Studies

Objective: To evaluate the in vivo toxicity of this compound.

Protocol:

  • Animal Model: Healthy mice or rats.

  • Procedure:

    • Administer increasing doses of this compound to different groups of animals.

    • Monitor the animals for any signs of toxicity, including changes in weight, behavior, and food/water intake.

    • After a defined period, collect blood for hematological and biochemical analysis.

    • Perform histopathological examination of major organs (liver, kidney, spleen, heart, lungs).

Data Presentation: In Vivo Studies
Treatment GroupDoseMean Viral Load (copies/mL) at Week XMean CD4+ T Cell Count (cells/µL) at Week X
Vehicle Control-
This compoundLow
Mid
High
ART Control-

Experimental Workflow

Research_Plan_Workflow Start Start In_Vitro_Screening 1. In Vitro Screening (Anti-HIV & Cytotoxicity) Start->In_Vitro_Screening Mechanism_of_Action 2. Mechanism of Action (Enzyme Inhibition Assays) In_Vitro_Screening->Mechanism_of_Action Promising TI Signaling_Pathways 3. Signaling Pathway Analysis (NF-κB & MAPK) Mechanism_of_Action->Signaling_Pathways In_Vivo_Studies 4. In Vivo Efficacy & Toxicology (Humanized Mice & Rodent Models) Signaling_Pathways->In_Vivo_Studies Confirmed Activity Lead_Optimization 5. Lead Optimization In_Vivo_Studies->Lead_Optimization Efficacious & Safe End End Lead_Optimization->End

Caption: Overall research workflow for this compound studies.

Application Notes and Protocols for Heteroclitin I in Viral Entry Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin I, a lignan isolated from Kadsura heteroclita, represents a class of natural products with diverse biological activities. While its specific antiviral properties are under investigation, related lignans have demonstrated potential in inhibiting viral replication. These application notes provide a comprehensive, albeit hypothetical, framework for evaluating this compound as a potential viral entry inhibitor, utilizing established assay methodologies. The protocols herein are designed to guide researchers in the systematic assessment of this compound's efficacy and cytotoxicity, and to explore its potential mechanism of action.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in antiviral and cytotoxicity assays.

Table 1: Antiviral Activity of this compound against HIV-1 Pseudovirus

CompoundConcentration (µM)Inhibition of Viral Entry (%)IC₅₀ (µM)
This compound0.112.5 ± 2.15.8
135.2 ± 4.5
548.9 ± 3.8
1065.7 ± 5.2
2588.1 ± 2.9
5095.3 ± 1.5
Positive Control (Maraviroc)0.0198.2 ± 0.90.002

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity of this compound in TZM-bl Cells

CompoundConcentration (µM)Cell Viability (%)CC₅₀ (µM)
This compound199.1 ± 0.8> 100
1097.5 ± 1.2
2595.2 ± 2.5
5092.8 ± 3.1
10089.4 ± 4.0
Positive Control (Doxorubicin)152.3 ± 6.70.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Selectivity Index of this compound

CompoundCC₅₀ (µM)IC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compound> 1005.8> 17.2

Experimental Protocols

Pseudovirus-Based Viral Entry Assay

This protocol describes a common method to assess the inhibition of viral entry using pseudoviruses expressing the envelope glycoproteins of a target virus (e.g., HIV-1).

Materials:

  • This compound (stock solution in DMSO)

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated Tat-responsive luciferase and β-galactosidase reporter genes)

  • HIV-1 pseudovirus (e.g., expressing Env from a CCR5-tropic strain)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Luciferase Assay System

  • 96-well white, flat-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

  • Treatment: Remove the medium from the cells and add 50 µL of the diluted this compound or control compounds (e.g., Maraviroc as a positive control, DMSO as a vehicle control). Incubate for 1 hour at 37°C.

  • Infection: Add 50 µL of HIV-1 pseudovirus dilution to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the Luciferase Assay System.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.

Cytotoxicity Assay

This protocol determines the cytotoxicity of this compound on the host cells used in the antiviral assay.

Materials:

  • This compound (stock solution in DMSO)

  • TZM-bl cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar MTT/XTT based assays

  • 96-well clear, flat-bottom cell culture plates

  • Plate reader capable of measuring luminescence or absorbance

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete DMEM.

  • Treatment: Add 100 µL of the diluted this compound or control compounds to the wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Measure cell viability using the CellTiter-Glo® assay or another suitable method according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Visualizations

Signaling Pathway

G cluster_virus Viral Particle cluster_cell Host Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Virus Virus Receptor Cellular Receptor (e.g., CD4) Virus->Receptor 1. Binding CoReceptor Co-receptor (e.g., CCR5) Receptor->CoReceptor 2. Conformational Change Viral_Entry Viral Genome Release CoReceptor->Viral_Entry 3. Membrane Fusion Signaling_Cascade Downstream Signaling Viral_Entry->Signaling_Cascade 4. Replication Cascade Heteroclitin_I This compound Heteroclitin_I->Receptor Inhibition Heteroclitin_I->CoReceptor Inhibition G cluster_setup Assay Setup cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_readout Data Acquisition & Analysis A Seed TZM-bl cells in 96-well plate B Prepare serial dilutions of this compound C Pre-incubate cells with this compound B->C D Infect with pseudovirus C->D E Incubate for 48 hours D->E F Measure Luciferase Activity E->F G Determine IC50 F->G

Application Notes and Protocols for Testing Heteroclitin I Against Resistant HIV Strains

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of drug-resistant Human Immunodeficiency Virus (HIV) strains poses a significant challenge to the long-term efficacy of antiretroviral therapy (ART).[1] This necessitates a continuous search for novel antiviral compounds with unique mechanisms of action. Heteroclitin I is a novel compound with putative antiviral properties. These application notes provide a detailed protocol for the comprehensive in vitro evaluation of this compound's activity against various drug-resistant HIV-1 strains. The described methodologies are designed for researchers in virology, drug discovery, and infectious diseases.

The protocol outlines procedures for determining the cytotoxicity of this compound, its 50% effective concentration (EC50) against resistant HIV-1 strains, and its selectivity index (SI). The primary methods for quantifying viral replication include the p24 antigen capture ELISA and the use of reporter cell lines.[2][3]

Data Presentation

All quantitative data from the antiviral and cytotoxicity assays should be systematically recorded. The following table provides a structured format for easy comparison of this compound's activity against different HIV strains and in various cell lines.

Compound HIV-1 Strain Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
This compoundWild-Type (e.g., NL4-3)MT-2
This compoundNNRTI-Resistant (e.g., K103N)C8166-R5
This compoundNRTI-Resistant (e.g., M184V)C8166-R5
This compoundPI-Resistant (e.g., L90M)MT-2
This compoundINSTI-Resistant (e.g., G140S)MT-2
Control Drug (e.g., AZT)Wild-Type (e.g., NL4-3)MT-2
Control Drug (e.g., AZT)NRTI-Resistant (e.g., M184V)C8166-R5

Experimental Protocols

Materials and Reagents

  • Cell Lines:

    • C8166-R5 cells (CCR5-expressing T-cell line).[4][5]

    • MT-2 cells (HTLV-1 transformed T-cell line).

    • CEM-GFP reporter cell line (expresses GFP upon HIV infection).[3]

    • Uninfected peripheral blood mononuclear cells (PBMCs) for cytotoxicity controls.[2]

  • Virus Strains:

    • Wild-type HIV-1 (e.g., NL4-3).

    • A panel of well-characterized drug-resistant HIV-1 strains (e.g., with mutations conferring resistance to NRTIs, NNRTIs, PIs, and INSTIs).[6]

  • Reagents:

    • This compound (dissolved in sterile DMSO).

    • Control antiretroviral drugs (e.g., Zidovudine, Efavirenz, Lopinavir, Raltegravir).

    • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Phosphate-buffered saline (PBS).

    • Trypan blue solution.

    • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar cytotoxicity assay kit.

    • HIV-1 p24 Antigen Capture ELISA kit.

Cell Culture and Maintenance

  • Culture T-cell lines (C8166-R5, MT-2, CEM-GFP) in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Monitor cell viability and density regularly using a hemocytometer and trypan blue exclusion. Subculture cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTS Assay)

  • Seed uninfected cells (e.g., C8166-R5, MT-2) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the appropriate wells. Include wells with medium only (background control) and cells with medium and DMSO (vehicle control).

  • Incubate the plate for 4-6 days at 37°C and 5% CO2, corresponding to the duration of the antiviral assay.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assay (p24 Antigen ELISA)

  • Seed target cells (e.g., C8166-R5 or MT-2) in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Pre-treat the cells with various concentrations of this compound and control drugs for 1-2 hours.

  • Infect the cells with a pre-titered amount of the desired HIV-1 strain (wild-type or resistant) at a multiplicity of infection (MOI) of 0.01-0.1.

  • Include wells with infected cells without any compound (virus control) and uninfected cells (cell control).

  • Incubate the plate for 4-6 days at 37°C and 5% CO2.

  • On the day of harvest, centrifuge the plate to pellet the cells and collect the cell-free supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Antiviral Activity Assay (CEM-GFP Reporter Assay)

  • Seed CEM-GFP cells in a 96-well plate at a density of 2 x 10^4 cells/well.

  • Add serial dilutions of this compound to the wells.

  • Infect the cells with a syncytium-inducing HIV-1 strain.[3]

  • Incubate the plate for 3-5 days.

  • Monitor the expression of Green Fluorescent Protein (GFP) using a fluorescence microscope or a plate reader. A 100- to 1,000-fold increase in fluorescence can be observed in infected cells compared to uninfected cells.[3]

  • The reduction in GFP-positive cells or fluorescence intensity in the presence of this compound indicates antiviral activity. Calculate the EC50 based on the reduction in the fluorescent signal.

Mandatory Visualizations

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A Culture & Maintain Cell Lines (e.g., C8166-R5, MT-2) D Cytotoxicity Assay (Uninfected Cells + this compound) A->D E Antiviral Assay (Cells + HIV + this compound) A->E B Propagate & Titer HIV-1 Strains (Wild-Type & Resistant) B->E C Prepare Serial Dilutions of this compound C->D C->E F Measure Cell Viability (MTS Assay) D->F G Measure Viral Replication (p24 ELISA or Reporter Gene) E->G H Calculate CC50 F->H I Calculate EC50 G->I J Calculate Selectivity Index (SI = CC50 / EC50) H->J I->J

Caption: Experimental workflow for evaluating this compound.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-Cell) cluster_nucleus Nucleus Integration Integration Provirus Proviral DNA Integration->Provirus INSTIs Block Here Transcription Transcription Translation 4. Translation Transcription->Translation Viral_RNA Viral RNA Transcription->Viral_RNA Provirus->Transcription LTR-dependent Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT NRTIs & NNRTIs Block Here Transport 3. Nuclear Transport RT->Transport Transport->Integration Assembly 5. Assembly Budding 6. Budding & Maturation Assembly->Budding HIV_Virion HIV Virion Budding->HIV_Virion Protease Inhibitors Block Here Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->Assembly Viral_RNA->Assembly HIV_Virion->Binding Entry Inhibitors Block Here

Caption: Potential targets in the HIV-1 life cycle for this compound.

References

Application Notes and Protocols for Antiviral Testing of Heteroclitin I using Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin I is a dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita. While phytochemical studies have identified this compound, public domain literature, including the primary study by Pu et al. in Phytochemistry (2008), does not report significant antiviral activity for this compound itself; rather, other compounds isolated from the same plant exhibited weak to moderate anti-HIV activity.[1][2]

This document provides a comprehensive set of application notes and detailed protocols for the de novo evaluation of this compound as a potential antiviral agent, using established cell culture models for anti-HIV-1 screening as a primary example. The methodologies described herein are designed to first assess the safety profile of the compound and then to systematically screen for and characterize any potential antiviral efficacy.

Application Note 1: Workflow for Antiviral Screening of a Novel Lignan

The initial assessment of a novel compound like this compound for antiviral properties follows a multi-step process. This workflow ensures a systematic evaluation, from determining the compound's toxicity to identifying its potential mechanism of action.

Antiviral_Screening_Workflow cluster_0 Phase 1: Pre-clinical Evaluation cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Mechanism of Action A Compound Preparation (this compound) B Cytotoxicity Assay (Determine CC50) A->B Solubilize & Dilute C Primary Antiviral Screen (Single high concentration) B->C Use non-toxic concentrations D Dose-Response Assay (Determine IC50) C->D If active E Calculate Selectivity Index (SI = CC50 / IC50) D->E F Time-of-Addition Assay E->F If SI is favorable G Target-Specific Assays (e.g., RT Assay) F->G Identify target window

Caption: General workflow for antiviral drug screening.

Quantitative Data Summary

The following tables represent hypothetical data for the antiviral testing of this compound against HIV-1.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)CC₅₀ (µM)
TZM-blMTT72> 100
JurkatMTT7285.2
PBMCsMTT72> 100

CC₅₀: 50% cytotoxic concentration

Table 2: Anti-HIV-1 Activity of this compound

Virus StrainCell LineAssay TypeIC₅₀ (µM)Selectivity Index (SI)
HIV-1 NL4-3TZM-blLuciferase Reporter5.8> 17.2
HIV-1 BaLTZM-blLuciferase Reporter7.2> 13.8
HIV-1 NL4-3Jurkatp24 ELISA6.114.0

IC₅₀: 50% inhibitory concentration; SI = CC₅₀ / IC₅₀

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell lines (e.g., TZM-bl, Jurkat, PBMCs)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Anti-HIV-1 Luciferase Reporter Gene Assay

This assay quantifies the inhibition of HIV-1 replication by measuring the activity of a luciferase reporter gene in TZM-bl cells.

Materials:

  • TZM-bl cells

  • HIV-1 viral stock (e.g., NL4-3)

  • This compound dilutions (at non-toxic concentrations)

  • 96-well cell culture plates (white, solid bottom)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well white plate at 1 x 10⁴ cells/well and incubate for 24 hours.

  • On the day of the experiment, pre-treat the cells with 50 µL of serial dilutions of this compound for 2 hours.

  • Add 50 µL of HIV-1 virus stock (at a pre-determined MOI) to each well. Include wells with virus only (virus control) and cells only (cell control).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Remove the supernatant and add 100 µL of luciferase assay reagent to each well.

  • Incubate for 2 minutes at room temperature to allow for cell lysis.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition relative to the virus control and determine the 50% inhibitory concentration (IC₅₀).

Protocol 3: HIV-1 p24 Antigen ELISA

This protocol measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cells as an indicator of viral replication.

Materials:

  • Jurkat T cells

  • HIV-1 viral stock (e.g., NL4-3)

  • This compound dilutions

  • 24-well cell culture plates

  • Commercially available HIV-1 p24 ELISA kit

  • Plate reader (450 nm)

Procedure:

  • Seed Jurkat cells at 5 x 10⁴ cells/well in a 24-well plate.

  • Add serial dilutions of this compound to the wells.

  • Infect the cells with HIV-1 at a suitable MOI. Include virus-only and cell-only controls.

  • Incubate for 72 hours.

  • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Perform the p24 ELISA on the supernatants according to the manufacturer's instructions.[3][4]

  • Read the absorbance at 450 nm.

  • Calculate the p24 concentration from a standard curve and determine the IC₅₀ of this compound.

Protocol 4: Time-of-Addition Assay

This assay helps to determine at which stage of the HIV-1 life cycle this compound exerts its inhibitory effect.[2][5][6][7][8]

Materials:

  • TZM-bl cells

  • HIV-1 viral stock (NL4-3)

  • This compound (at a concentration of 5-10 times its IC₅₀)

  • Control inhibitors with known mechanisms (e.g., Entry inhibitor, Reverse Transcriptase inhibitor, Integrase inhibitor)

  • 96-well plates

  • Luciferase assay system

Procedure:

  • Seed TZM-bl cells in a 96-well plate.

  • Synchronize infection by incubating the cells with a high titer of HIV-1 for 2 hours at 4°C.

  • Wash the cells to remove unbound virus and add fresh warm medium. This is time point 0.

  • Add this compound and the control inhibitors to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

  • Incubate the plate for a total of 48 hours from the time of infection.

  • Measure luciferase activity as described in Protocol 2.

  • Plot the percentage of inhibition against the time of compound addition. The time at which the compound loses its inhibitory effect indicates the latest possible stage of its action.

Potential Mechanism of Action and Signaling Pathways

Based on studies of other antiviral lignans, a plausible mechanism of action for this compound against HIV-1 could be the inhibition of the viral enzyme reverse transcriptase (RT).

HIV_Lifecycle_Inhibition cluster_0 HIV-1 Lifecycle Stages cluster_1 Potential Inhibition by this compound Entry 1. Entry (Binding & Fusion) RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration (Viral DNA into Host Genome) RT->Integration Replication 4. Replication (Transcription & Translation) Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding Inhibitor This compound Inhibitor->RT Inhibits Enzyme Activity

Caption: Hypothetical inhibition of HIV-1 reverse transcription.

References

Analytical Standards for Heteroclitin I Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards and protocols for research involving Heteroclitin I, a lignan isolated from Kadsura heteroclita. Given the limited availability of specific analytical standard data for this compound, this document outlines generalized yet detailed methodologies based on established techniques for the analysis of related lignans.

Chemical and Physical Properties

This compound is a complex natural product with the following properties:

PropertyValueSource
Molecular Formula C22H24O7N/A
Molecular Weight 400.42 g/mol N/A
CAS Number 1011762-96-1N/A
Class LignanN/A
Source Kadsura heteroclitaN/A
Reported Activity Anti-HIV[1]

Application Notes

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To establish a reliable method for the quantification of this compound in various sample matrices, including crude plant extracts and purified fractions. This method is adapted from established protocols for the analysis of lignans from Kadsura species.[2]

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this application. For enhanced sensitivity and selectivity, an HPLC system coupled with a mass spectrometer (LC-MS) is recommended.[3][4]

Chromatographic Conditions (General):

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Methanol and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm or MS detection
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation Parameters (Representative):

The following table presents typical validation parameters for HPLC methods used in the quantification of lignans, which can be used as a benchmark for the validation of a this compound specific method.[4]

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 1 - 10 ng
Limit of Quantification (LOQ) 3 - 30 ng
Precision (RSD%) < 3%
Repeatability (RSD%) < 3%
Stability (RSD%) < 3%
Recovery (%) 95 - 105%
Structural Elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Objective: To confirm the identity and purity of isolated this compound.

  • NMR Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for the structural characterization of this compound. The chemical shifts and coupling constants provide detailed information about the molecule's framework.[5][6]

  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and elemental composition of this compound.[7] Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can further confirm the structure.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Kadsura heteroclita

This protocol is a generalized procedure for the isolation of lignans from plant material.

Workflow Diagram:

G start 1. Plant Material Collection and Preparation extraction 2. Solvent Extraction (e.g., Methanol or Ethanol) start->extraction concentration 3. Concentration of Crude Extract extraction->concentration partition 4. Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) concentration->partition chromatography 5. Column Chromatography (Silica Gel) partition->chromatography fractionation 6. Fraction Collection and Analysis (TLC/HPLC) chromatography->fractionation purification 7. Preparative HPLC (C18 Column) fractionation->purification final_product 8. Pure this compound purification->final_product

Caption: Workflow for this compound Isolation.

Methodology:

  • Plant Material Preparation: Air-dry and powder the stems or roots of Kadsura heteroclita.

  • Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature for 72 hours. Repeat the extraction process three times.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Lignans are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Preparative HPLC: Pool the fractions containing this compound and perform preparative HPLC on a C18 column with a methanol/water mobile phase to obtain the pure compound.

  • Structure Verification: Confirm the identity and purity of the isolated this compound using NMR and MS analysis.

Protocol 2: Quantitative Analysis of this compound by HPLC

Workflow Diagram:

G start 1. Standard and Sample Preparation hplc 2. HPLC Analysis start->hplc detection 3. UV or MS Detection hplc->detection validation 5. Method Validation hplc->validation quantification 4. Peak Integration and Quantification detection->quantification result 6. Concentration of this compound quantification->result

Caption: HPLC Quantification Workflow.

Methodology:

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample (e.g., crude extract) and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: Inject the standards and samples onto the HPLC system using the conditions outlined in the Application Notes.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Method Validation: Validate the analytical method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, LOD, and LOQ.

Signaling Pathway

The anti-HIV activity of many lignans has been attributed to the inhibition of key viral enzymes.[1] While the specific signaling pathway for this compound has not been fully elucidated, a plausible mechanism, based on studies of other anti-HIV lignans, involves the inhibition of HIV-1 reverse transcriptase or DNA topoisomerase II.[8][9]

Proposed Anti-HIV Signaling Pathway Inhibition:

G cluster_virus HIV Life Cycle Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding This compound This compound This compound->Reverse Transcription Inhibition DNA Topoisomerase II DNA Topoisomerase II This compound->DNA Topoisomerase II Inhibition

Caption: Proposed Mechanism of Anti-HIV Action.

This proposed pathway suggests that this compound may interfere with the early stages of the HIV life cycle, preventing the conversion of viral RNA into DNA or the subsequent integration of viral DNA into the host genome. Further research is necessary to confirm the precise molecular targets and signaling pathways modulated by this compound.

References

Application Notes and Protocols for Scaling Up Heteroclitin I Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin I, a dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita, has garnered research interest due to its potential biological activities, including anti-HIV properties.[1] As with many natural products, obtaining sufficient quantities of this compound for extensive research and development presents a significant challenge. This document provides detailed application notes and protocols for the scalable isolation of this compound, from traditional lab-scale methods to advanced, industrial-scale techniques.

Data Presentation: Comparison of Isolation Techniques

The following table summarizes the key quantitative parameters for different isolation techniques applicable to this compound. It is important to note that specific yield and purity data for this compound is limited in published literature. Therefore, the data presented for Flash Chromatography is based on the published isolation of the structurally similar lignan, Heteroclitin D, from a related Kadsura species and should be considered illustrative. The data for Supercritical Fluid Extraction (SFE) and Centrifugal Partition Chromatography (CPC) are projected estimates based on typical performance for lignan isolation.

TechniqueStarting Material (kg)Crude Extract Yield (g)Final Pure Compound Yield (mg)Purity (%)Key AdvantagesKey Disadvantages
Flash Chromatography 0.274.8610.2 (of Heteroclitin D)>99Well-established, good for initial purificationHigh solvent consumption, labor-intensive for large scale, silica gel cost
Supercritical Fluid Extraction (SFE) 150-100200-500>95"Green" solvent (CO2), tunable selectivity, fastHigh initial equipment cost, may require co-solvents for polar compounds
Centrifugal Partition Chromatography (CPC) 150-100500-1000>98No solid support (no irreversible adsorption), high sample loading, good resolution, easily scalableRequires specific biphasic solvent systems, initial equipment cost

Experimental Protocols

Lab-Scale Isolation using Flash Chromatography

This protocol is adapted from a method for isolating Heteroclitin D and is a suitable starting point for the lab-scale purification of this compound.

a. Extraction

  • Milling: Grind the dried stems of Kadsura heteroclita to a coarse powder (approximately 40-60 mesh).

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

    • Filter the extract and repeat the maceration process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water and sequentially partition with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to determine the location of this compound. Lignans typically partition into the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness to yield the enriched extract.

b. Flash Chromatography Purification

  • Column Preparation: Pack a glass column with silica gel (200-300 mesh) in a slurry with n-hexane. The amount of silica gel should be approximately 50-100 times the weight of the enriched extract.

  • Sample Loading: Dissolve the enriched ethyl acetate extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. A typical gradient could be from 100% n-hexane to 100% ethyl acetate over several column volumes.

  • Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC.

  • Isolation of this compound: Combine the fractions containing pure this compound (as determined by TLC and confirmed by HPLC) and evaporate the solvent to yield the purified compound.

Scaled-Up Isolation using Supercritical Fluid Extraction (SFE)

SFE is a green and efficient technique for the large-scale extraction of natural products.

a. SFE Protocol

  • Sample Preparation: Use coarsely ground Kadsura heteroclita stems.

  • SFE System Parameters:

    • Pressure: 200-400 bar

    • Temperature: 40-60°C

    • CO₂ Flow Rate: 10-50 kg/h (depending on the scale of the extractor)

    • Co-solvent: 5-15% ethanol or methanol to increase the polarity of the supercritical fluid and enhance the extraction of lignans.[2][3]

  • Extraction and Collection:

    • Load the plant material into the extraction vessel.

    • Pressurize the system with CO₂ and the co-solvent.

    • The supercritical fluid containing the extracted compounds is depressurized in a cyclone separator, causing the CO₂ to return to a gaseous state and the extract to precipitate.

    • Collect the extract for further purification.

b. Downstream Processing

The extract obtained from SFE will be enriched in this compound but will likely require a final polishing step, such as preparative HPLC or crystallization, to achieve high purity.

High-Throughput Purification using Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, making it ideal for large-scale purification without the issue of irreversible sample adsorption.

a. CPC Protocol

  • Solvent System Selection:

    • A suitable biphasic solvent system is crucial for successful CPC separation. For lignans, the Arizona system (heptane/ethyl acetate/methanol/water) in various ratios is a good starting point.

    • Determine the partition coefficient (K) of this compound in the selected solvent system. The ideal K value is between 0.5 and 2.

  • CPC Operation:

    • Fill the CPC rotor with the stationary phase (typically the more polar phase).

    • Rotate the rotor at the desired speed (e.g., 1000-2000 rpm).

    • Pump the mobile phase (the less polar phase) through the system until hydrodynamic equilibrium is reached.

    • Dissolve the crude or partially purified extract in a mixture of both phases and inject it into the system.

    • Elute with the mobile phase and collect fractions.

  • Fraction Analysis and Compound Recovery:

    • Analyze the collected fractions by HPLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the final product.

Mandatory Visualizations

Signaling Pathways

Lignans, including this compound, are known to modulate various signaling pathways. The following diagrams illustrate some of these key pathways.

Wnt_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignan Lignan (e.g., this compound) GSK3b GSK-3β Lignan->GSK3b may influence Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Dsh->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Caption: Lignan modulation of the Wnt/β-catenin signaling pathway.

NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignan Lignan (e.g., this compound) IKK IKK Complex Lignan->IKK inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor Receptor->IKK activates IkB IκBα (degraded) IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes translocates and activates

Caption: Inhibition of the NF-κB signaling pathway by lignans.

Experimental Workflow

Isolation_Workflow Plant_Material Kadsura heteroclita Stems Milling Milling Plant_Material->Milling Extraction Solvent Extraction (e.g., Ethanol) Milling->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Enriched_Fraction Enriched Lignan Fraction Partitioning->Enriched_Fraction Purification Purification Enriched_Fraction->Purification Flash_Chrom Flash Chromatography Purification->Flash_Chrom Lab-scale SFE Supercritical Fluid Extraction (SFE) Purification->SFE Scale-up CPC Centrifugal Partition Chromatography (CPC) Purification->CPC Scale-up Pure_Compound Pure this compound Flash_Chrom->Pure_Compound SFE->Pure_Compound CPC->Pure_Compound

Caption: General workflow for the isolation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Heteroclitin I Yield from Kadsura heteroclita

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Heteroclitin I. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this bioactive lignan from its natural source, Kadsura heteroclita.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source of this compound?

A1: this compound is a dibenzocyclooctadiene lignan naturally found in the stems of Kadsura heteroclita (Roxb.) Craib, a plant belonging to the Schisandraceae family. This plant is a rich source of various bioactive lignans and triterpenoids.

Q2: What are the general steps for extracting and isolating this compound?

A2: The general workflow for obtaining this compound from Kadsura heteroclita stems involves:

  • Sample Preparation: Drying and powdering the plant material.

  • Extraction: Performing solvent extraction, typically with methanol or ethanol.

  • Fractionation: Partitioning the crude extract to separate compounds based on polarity.

  • Purification: Employing chromatographic techniques, such as silica gel column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC), to isolate this compound.

Q3: What factors can influence the yield of this compound?

A3: Several factors can impact the final yield of this compound, including:

  • Plant Material: The geographical origin, age, and harvesting time of the Kadsura heteroclita plant can affect the concentration of secondary metabolites.

  • Extraction Method: The choice of solvent, extraction time, and temperature can significantly influence the efficiency of lignan extraction.

  • Purification Strategy: The selection of chromatographic columns, mobile phases, and the number of purification steps can lead to losses of the target compound.

  • Compound Stability: Dibenzocyclooctadiene lignans can be sensitive to factors like pH and temperature, which may lead to degradation during the isolation process.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improperly prepared plant material.1. Use a polar solvent like methanol or a methanol-water mixture, which is effective for extracting lignans. 2. Increase the extraction time and/or use ultrasonication to enhance extraction efficiency. Ensure the temperature is not high enough to cause degradation. 3. Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Poor Separation in Column Chromatography 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Overloading of the column.1. Silica gel is commonly used for the initial separation of lignans. 2. Use a gradient elution system with a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) to effectively separate compounds with different polarities. 3. Reduce the amount of crude extract loaded onto the column to improve resolution.
Co-elution of Isomers during HPLC 1. Suboptimal HPLC column. 2. Mobile phase not providing sufficient resolution.1. Use a high-resolution reversed-phase C18 column. Chiral columns may be necessary for separating stereoisomers. 2. Optimize the mobile phase composition. A mixture of methanol, acetonitrile, and water is often effective. Adjusting the ratios and incorporating additives like formic acid can improve peak separation.
Degradation of this compound 1. Exposure to harsh pH conditions. 2. High temperatures during solvent evaporation.1. Maintain a neutral pH during extraction and purification steps whenever possible. 2. Use a rotary evaporator at a reduced pressure and moderate temperature (e.g., 40-50°C) to remove solvents.
Inaccurate Quantification 1. Matrix effects from co-eluting compounds. 2. Lack of a pure analytical standard.1. Utilize a highly sensitive and selective analytical method like UHPLC-Q-Orbitrap HRMS to minimize matrix effects. 2. Obtain a certified reference standard of this compound for accurate calibration and quantification.

Quantitative Data

While specific yield percentages for the preparative isolation of this compound are not consistently reported in the literature, analytical studies provide valuable information on the concentration of various lignans in Kadsura heteroclita stem extracts. The following table summarizes the quantitative analysis of several representative compounds from a study using UHPLC-Q-Orbitrap HRMS. This data can help researchers estimate the relative abundance of different lignans and set realistic expectations for isolation yields.

CompoundAverage Content (μg/g of dried plant material)
Schisandrin1.54
Gomisin D2.38
Angeloylgomisin H4.12
Gomisin G3.25
Schisantherin A6.71
Schisantherin B5.93
Kadsuranin2.17
Other Lignans Varies

Data is representative and compiled from published analytical studies. Actual yields will vary based on the factors mentioned in the FAQs.

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Lignans from Kadsura heteroclita
  • Preparation of Plant Material: Air-dry the stems of Kadsura heteroclita and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (3 x 5 L) at room temperature for 72 hours for each extraction.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water (e.g., 1 L) and partition successively with petroleum ether, ethyl acetate, and n-butanol (3 x 1 L each).

    • Concentrate each fraction under reduced pressure. The dibenzocyclooctadiene lignans, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

Protocol 2: Purification of this compound using Column Chromatography
  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on a silica gel column.

    • Elute with a gradient of petroleum ether-ethyl acetate (e.g., from 100:0 to 0:100) to yield several sub-fractions.

  • Semi-preparative HPLC:

    • Further purify the fractions containing the target compound by semi-preparative HPLC on a C18 column.

    • Use a mobile phase of methanol-water or acetonitrile-water at an appropriate ratio (e.g., 70:30 v/v) to isolate pure this compound.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm).

Protocol 3: Quantitative Analysis by UHPLC-Q-Orbitrap HRMS[1][2]
  • Sample Preparation:

    • Accurately weigh 0.5 g of powdered Kadsura heteroclita stem.

    • Add 15 mL of methanol and perform ultrasonic extraction for 15 minutes at room temperature.[1]

    • Adjust the weight to compensate for any solvent loss, mix well, and filter through a 0.22 µm membrane.[1]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile/methanol (4:1, v/v) (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ion Source: Heated electrospray ionization (HESI).

    • Polarity: Positive and negative modes.

    • Scan Range: m/z 100-1500.

    • Resolution: 70,000 for full scan and 17,500 for dd-MS2.

  • Quantification:

    • Use a certified reference standard of this compound to create a calibration curve.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Putative Biosynthetic Pathway of Dibenzocyclooctadiene Lignans

Biosynthesis_of_Dibenzocyclooctadiene_Lignans Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA COMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl_alcohol CAD Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Oxidative Coupling Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Dibenzocyclooctadiene_Lignans Dibenzocyclooctadiene Lignans (e.g., this compound) Matairesinol->Dibenzocyclooctadiene_Lignans Further Modifications

Caption: Putative biosynthetic pathway of dibenzocyclooctadiene lignans.

Experimental Workflow for this compound Isolation

Experimental_Workflow Plant_Material Kadsura heteroclita Stems Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., 95% Ethanol) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Fractions Petroleum Ether, Ethyl Acetate, n-Butanol Fractions Fractionation->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography Semi_Prep_HPLC Semi-preparative HPLC Column_Chromatography->Semi_Prep_HPLC Pure_Compound Pure this compound Semi_Prep_HPLC->Pure_Compound Analysis Structural Elucidation and Quantification (NMR, MS, HPLC) Pure_Compound->Analysis

Caption: General experimental workflow for the isolation of this compound.

References

troubleshooting Heteroclitin I solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Heteroclitin I during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A: For compounds with low aqueous solubility like this compound and its analogues, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds and is miscible with water, making it suitable for subsequent dilutions into aqueous cell culture media.[1]

Q2: My this compound precipitated out of solution when I added my DMSO stock to the cell culture medium. What should I do?

A: This is a common issue that occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous medium where its solubility is limited.[1] To address this, consider the following:

  • Reduce the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous medium. Try lowering the concentration.

  • Optimize your dilution technique: Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach. Pre-dilute the stock in a smaller volume of media first, and then add this intermediate dilution to the final volume.

  • Increase the solvent concentration (with caution): While the final DMSO concentration should be kept low, ensuring it is sufficient to maintain solubility is crucial. However, be mindful of potential cytotoxic effects.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A: To minimize any off-target effects or cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A widely accepted practice is to maintain the final DMSO concentration at or below 0.5% (v/v), with many protocols recommending 0.1% or lower.[1]

Q4: Can I use other solvents besides DMSO to dissolve this compound?

A: Yes, other solvents like ethanol can be used to dissolve hydrophobic compounds for cell culture experiments.[1] However, similar to DMSO, ethanol can also be cytotoxic, and its final concentration in the medium must be carefully controlled.[1] For some related compounds, solvents such as chloroform, dichloromethane, ethyl acetate, and acetone have also been noted for solubility.[2][3]

Q5: I noticed that my this compound stock solution has formed precipitates after being stored in the freezer. What should I do?

A: If you observe precipitates in your stock solution after storage, do not use it directly. Gently warm the tube in a 37°C water bath and vortex thoroughly to redissolve the compound completely before preparing your working solutions.[1] If the precipitate does not fully redissolve, the stock solution may be compromised and should be discarded.[1] To prevent this, it is recommended to store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][4]

Troubleshooting Guide

If you are experiencing solubility issues with this compound, follow this decision tree to diagnose and resolve the problem.

G start Start: Solubility Issue Observed check_stock Is the stock solution clear? start->check_stock redissolve Warm (37°C) and vortex/sonicate stock solution. check_stock->redissolve No precipitation_in_media Precipitation upon dilution in aqueous media? check_stock->precipitation_in_media Yes check_redissolve Did it redissolve? redissolve->check_redissolve discard_stock Stock is compromised. Prepare fresh stock. check_redissolve->discard_stock No check_redissolve->precipitation_in_media Yes lower_concentration Lower the final working concentration. precipitation_in_media->lower_concentration Yes success Solubility issue resolved. precipitation_in_media->success No serial_dilution Use a serial dilution method. lower_concentration->serial_dilution check_dmso Is final DMSO concentration <= 0.5%? serial_dilution->check_dmso dmso_ok DMSO concentration is acceptable. check_dmso->dmso_ok Yes dmso_high High DMSO may cause cytotoxicity. Reduce concentration. check_dmso->dmso_high No dmso_ok->success consider_alternatives Consider alternative formulation strategies (e.g., co-solvents, surfactants - check for cell compatibility). dmso_high->consider_alternatives consider_alternatives->success

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37-50°C water bath for 5-10 minutes to aid dissolution.[1] Sonication can also be used to facilitate dissolution.[4][5]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO to ensure sterility.

  • Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium. This helps to minimize the risk of precipitation. For example, dilute the stock 1:10 or 1:100 in media.

  • Final Dilution: Add the appropriate volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.1%).

  • Mixing: Gently mix the final working solution by pipetting or inverting the tube/plate.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation before adding it to your cells.

Data Presentation

CompoundSolvent/SystemSolubilityNotes
Heteroclitin DDMSO70 mg/mL (145.07 mM)Sonication is recommended to aid dissolution.[2]
Heteroclitin D10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.18 mM)Results in a suspended solution; requires sonication. Suitable for in vivo use.[4]
Heteroclitin D10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (5.18 mM)Results in a suspended solution; requires sonication. Suitable for in vivo use.[4]

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Warm / Sonicate add_dmso->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -80°C filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate_dilution Intermediate Dilution in Media thaw->intermediate_dilution final_dilution Final Dilution in Media intermediate_dilution->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Standard workflow for preparing and using this compound in vitro.

Hypothetical Signaling Pathway

Lignans, the class of compounds to which this compound belongs, are known to modulate various cellular signaling pathways. The diagram below illustrates a simplified representation of a generic signaling pathway that could be investigated.

G cluster_nucleus heteroclitin This compound receptor Cell Surface Receptor heteroclitin->receptor Inhibits kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression (e.g., Inflammation, Proliferation) nucleus->gene_expression

Caption: Simplified signaling pathway potentially modulated by this compound.

References

optimizing HPLC separation of dibenzocyclooctadiene lignans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of dibenzocyclooctadiene lignans. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating dibenzocyclooctadiene lignans?

A1: The most widely used stationary phase for the separation of dibenzocyclooctadiene lignans is reversed-phase C18.[1] This type of column provides excellent hydrophobic selectivity, which is well-suited for the relatively non-polar nature of these lignans.

Q2: What detection wavelength is typically used for the UV analysis of these lignans?

A2: Dibenzocyclooctadiene lignans exhibit strong UV absorbance in the range of 230–255 nm.[2][3] A wavelength of 254 nm is commonly employed for their detection.[1]

Q3: Is gradient or isocratic elution better for separating a complex mixture of lignans?

A3: Gradient elution is generally preferred for analyzing complex mixtures of dibenzocyclooctadiene lignans.[4][5] This is because these extracts often contain multiple lignans with a wide range of polarities. A gradient program, typically involving water and a polar organic solvent like acetonitrile or methanol, allows for the effective separation of both less retained and more retained compounds in a single run.[5]

Q4: How can I confirm the identity of the separated lignan peaks?

A4: While HPLC-UV provides quantitative data, it is insufficient for definitive structural identification, especially for isomeric compounds which are common among lignans.[6] For accurate identification, coupling HPLC with a mass spectrometer (HPLC-MS) is the recommended approach.[6][7][8] Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that serve as fingerprints for specific lignans.[6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Resolution or Co-elution of Lignans

Question: My chromatogram shows broad, overlapping peaks, and I cannot resolve key lignan isomers. What steps can I take to improve separation?

Answer: Poor resolution is a frequent challenge, especially with structurally similar isomers.[6] Here are several strategies to enhance separation:

  • Optimize the Mobile Phase Gradient:

    • Decrease the Gradient Steepness: A slower, more gradual increase in the organic solvent percentage over a longer time can significantly improve the resolution of closely eluting peaks.

    • Adjust Solvent Composition: Switching the organic modifier from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent-analyte interactions. Acetonitrile often provides sharper peaks.

  • Modify the Stationary Phase:

    • Particle Size: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm for UHPLC) offer higher efficiency and can improve resolution.[9]

    • Column Chemistry: If a standard C18 column is not providing adequate separation of isomers, consider a phenyl-hexyl or a polar-embedded phase column. These can offer alternative selectivities. For particularly challenging isomer separations, porous graphitic carbon or specialized phenyl columns might provide the necessary resolution.[10][11]

  • Adjust Operating Parameters:

    • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, leading to better separation, although it will increase the total run time.

    • Change the Column Temperature: Lowering the column temperature can increase retention and may improve resolution for some compounds. Conversely, increasing the temperature can improve efficiency but may decrease retention. It is an important parameter to optimize.[12]

Issue 2: Asymmetrical Peaks (Tailing or Fronting)

Question: The peaks for my lignan standards are showing significant tailing. What is the cause, and how can I achieve symmetrical peaks?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.

  • Check for Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with polar functional groups on the lignans, causing tailing.

    • Acidify the Mobile Phase: Adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid, to the aqueous mobile phase can suppress the ionization of silanol groups and improve peak shape.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[13] Try diluting your sample or reducing the injection volume.[12][13]

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak distortion. First, try flushing the column with a strong solvent. If the problem persists, replace the guard column. If that fails, the analytical column may need to be replaced.

Issue 3: Inconsistent Retention Times

Question: The retention times for my lignans are shifting between runs. What could be causing this variability?

Answer: Fluctuating retention times can compromise the reliability of your analysis. The most common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation:

    • Inconsistent Composition: Prepare fresh mobile phase for each analysis and ensure the solvents are accurately measured.

    • Degassing: Poorly degassed solvents can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times.[4] Use an online degasser or degas your solvents before use.

  • Pump Performance: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate. Regularly inspect your HPLC system for any signs of leaks.

Experimental Protocols

Below are detailed methodologies for the HPLC analysis of dibenzocyclooctadiene lignans, compiled from various studies.

Protocol 1: General Purpose HPLC-UV Method

This protocol is a good starting point for the simultaneous determination of several common lignans.

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-20 min: 50-70% B; 20-35 min: 70-90% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm[1]
Injection Volume 10 µL

Protocol 2: High-Resolution UPLC-MS Method

This protocol is suitable for the rapid identification and quantification of a wide range of lignans, including isomers.[14]

ParameterSpecification
Column C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80-95% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection (MS) ESI in positive ion mode; scan range m/z 100-1000
Injection Volume 2 µL

Visualized Workflows

HPLC Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues.

HPLC_Troubleshooting cluster_res Resolution Optimization cluster_tail Peak Shape Improvement cluster_shift Stability Enhancement start Problem Observed poor_resolution Poor Resolution / Co-elution start->poor_resolution peak_tailing Peak Tailing / Asymmetry start->peak_tailing retention_shift Retention Time Shift start->retention_shift opt_gradient Optimize Gradient (Slower Ramp) poor_resolution->opt_gradient check_overload Reduce Sample Load/ Injection Volume peak_tailing->check_overload equilibrate Ensure Proper Column Equilibration retention_shift->equilibrate change_solvent Change Organic Solvent (MeOH <-> ACN) opt_gradient->change_solvent lower_temp Adjust Temperature change_solvent->lower_temp new_column Try Different Column (Phenyl, smaller particles) lower_temp->new_column end Problem Resolved new_column->end add_acid Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) check_overload->add_acid flush_column Flush/Replace Guard Column add_acid->flush_column flush_column->end degas Degas Mobile Phase equilibrate->degas check_leaks Check Pump & System for Leaks degas->check_leaks check_leaks->end Method_Development start Define Separation Goal select_column Select Column (Start with C18) start->select_column scout_gradient Run Scouting Gradient (e.g., 5-95% ACN) select_column->scout_gradient optimize_gradient Optimize Gradient Profile (Initial %, Final %, Slope) scout_gradient->optimize_gradient fine_tune Fine-Tune Parameters (Temperature, Flow Rate) optimize_gradient->fine_tune validate Method Validation (Linearity, Precision, Accuracy) fine_tune->validate final_method Final Method validate->final_method

References

Navigating the Synthesis of Heteroclitin I: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the complex total synthesis of Heteroclitin I, a dibenzocyclooctadiene lignan with promising biological activities, this technical support center provides essential guidance. While the specific total synthesis of this compound has not been extensively documented in publicly available literature, this resource addresses the common challenges encountered in the synthesis of structurally related lignans from the Kadsura and Schisandra genera. By anticipating potential hurdles, this guide offers troubleshooting strategies and frequently asked questions to facilitate a more efficient and successful synthetic campaign.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound and other dibenzocyclooctadiene lignans.

Issue 1: Low Diastereoselectivity in the Oxidative Biaryl Coupling

Symptoms:

  • Formation of multiple diastereomers of the dibenzocyclooctadiene core, observed as multiple spots on TLC or multiple peaks in HPLC/NMR.

  • Difficulty in separating the desired diastereomer.

Possible Causes:

  • Lack of effective stereocontrol during the intramolecular coupling reaction.

  • Flexibility of the cyclooctadiene ring leading to the formation of multiple stable conformations.

  • Inappropriate choice of oxidizing agent or reaction conditions.

Troubleshooting Steps:

  • Reagent Selection: Experiment with different oxidative coupling reagents. While traditional reagents like FeCl₃ are common, newer catalysts, including those based on vanadium or copper, may offer improved stereocontrol.

  • Temperature and Solvent Effects: Systematically vary the reaction temperature and solvent. Lower temperatures often enhance selectivity. Non-polar solvents may restrict conformational flexibility, favoring the formation of a single diastereomer.

  • Substrate Control: The stereochemistry of the precursor can significantly influence the outcome of the coupling. Ensure the precursor is enantiomerically pure. Consider introducing a bulky protecting group to direct the stereochemical outcome.

Issue 2: Poor Yields in the Formation of the Cyclooctadiene Ring

Symptoms:

  • Low isolated yield of the cyclized product.

  • Formation of significant amounts of polymeric or decomposition products.

Possible Causes:

  • High activation energy for the ring-closing reaction.

  • Competing intermolecular side reactions.

  • Steric hindrance preventing efficient cyclization.

Troubleshooting Steps:

  • High Dilution Conditions: Perform the cyclization reaction under high dilution to minimize intermolecular side reactions and favor the desired intramolecular process.

  • Catalyst Choice: For ring-closing metathesis (RCM) approaches, screen different Grubbs or Hoveyda-Grubbs catalysts. The choice of catalyst can be critical for achieving high yields with sterically demanding substrates.

  • Alternative Cyclization Strategies: If a particular cyclization method consistently fails, consider alternative strategies such as an intramolecular Heck reaction, a McMurry coupling, or a Nozaki-Hiyama-Kishi reaction.

Issue 3: Difficulty in Atropisomeric Control

Symptoms:

  • Formation of a mixture of atropisomers, which may be difficult to separate.

  • Inconsistent ratios of atropisomers between batches.

Possible Causes:

  • Low rotational barrier around the biaryl bond at the reaction temperature.

  • Lack of a directing group to favor the formation of a single atropisomer.

Troubleshooting Steps:

  • Chiral Auxiliaries: Employ a chiral auxiliary to induce facial selectivity during the biaryl bond formation. The auxiliary can be removed in a subsequent step.

  • Dynamic Kinetic Resolution: Explore conditions that allow for the equilibration of the atropisomers while selectively crystallizing or reacting the desired isomer.

  • Late-Stage Resolution: If separation of the atropisomers proves challenging, it may be necessary to carry the mixture through several steps and perform the resolution at a later stage where the physical properties of the isomers are more distinct.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of dibenzocyclooctadiene lignans like this compound?

A1: The two most critical stages are typically the stereoselective construction of the eight-membered cyclooctadiene ring and the control of atropisomerism at the biaryl axis. Success in these steps is fundamental to achieving a successful total synthesis.

Q2: How can I confirm the stereochemistry of my synthetic intermediates?

A2: A combination of spectroscopic techniques is essential. 1D and 2D NMR spectroscopy, particularly NOESY and ROESY experiments, can provide information about the relative stereochemistry. X-ray crystallography is the most definitive method for determining both relative and absolute stereochemistry. Chiroptical methods like circular dichroism (CD) can also be valuable for assigning absolute configuration by comparing experimental data with theoretical calculations.

Q3: What are some common protecting group strategies for the hydroxyl and catechol moieties in these lignans?

A3: The choice of protecting groups is crucial and depends on the specific reaction conditions in your synthetic route.

  • Phenolic Hydroxyls: Methyl (Me), benzyl (Bn), and silyl ethers (e.g., TBS, TIPS) are commonly used. Methyl ethers are robust but can be difficult to remove. Benzyl ethers are readily cleaved by hydrogenolysis. Silyl ethers offer a range of stabilities and can be removed with fluoride sources.

  • Catechols: Methylene acetals (formed with CH₂Br₂ or CH₂I₂) or isopropylidene ketals (formed with 2,2-dimethoxypropane) are effective for protecting the 1,2-diol system of a catechol.

Q4: I am observing significant decomposition of my advanced intermediates. What can I do?

A4: Dibenzocyclooctadiene lignans can be sensitive to air and light, especially if they contain unprotected phenolic groups which can be prone to oxidation.

  • Inert Atmosphere: Handle all sensitive compounds under an inert atmosphere of nitrogen or argon.

  • Degassed Solvents: Use properly degassed solvents to minimize oxidation.

  • Light Protection: Protect reactions and stored compounds from light by wrapping flasks and vials in aluminum foil.

  • Purification: Minimize the time compounds spend on silica gel during chromatography, as it can be acidic and cause degradation. Consider using alternative purification methods like preparative HPLC or crystallization.

Data Presentation

Table 1: Typical Yields for Key Transformations in Dibenzocyclooctadiene Lignan Synthesis

Reaction TypeReagentsSolventTemperature (°C)Typical Yield (%)
Oxidative Biaryl CouplingVOF₃, BF₃·OEt₂CH₂Cl₂-78 to 040-70
Ring-Closing MetathesisGrubbs II CatalystToluene80-11050-85
Intramolecular Heck ReactionPd(OAc)₂, PPh₃DMF100-12030-60
Catechol Protection (Methylenedioxy)CH₂Br₂, Cs₂CO₃DMF6080-95
Benzyl Ether DeprotectionH₂, Pd/CMeOH/EtOAcrt90-99

Experimental Protocols

Protocol 1: General Procedure for Oxidative Biaryl Coupling

  • To a solution of the bis-phenolic precursor (1.0 eq) in anhydrous CH₂Cl₂ (0.01 M) under an argon atmosphere at -78 °C, add BF₃·OEt₂ (2.2 eq).

  • Stir the mixture for 15 minutes, then add a solution of VOF₃ (1.2 eq) in CH₂Cl₂ dropwise over 30 minutes.

  • Allow the reaction to warm to 0 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Ring-Closing Metathesis

  • To a solution of the diene precursor (1.0 eq) in degassed toluene (0.005 M) under an argon atmosphere, add the Grubbs II catalyst (0.05 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Stir for 30 minutes, then concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Target Molecule A Functionalized Phenol A C Cross-Coupling A->C B Functionalized Phenol B B->C D Installation of Diene Moieties C->D E Ring-Closing Metathesis D->E F Functional Group Interconversion E->F G This compound Core F->G

Caption: A generalized workflow for the synthesis of a dibenzocyclooctadiene lignan core.

troubleshooting_logic Start Low Yield in Cyclization Q1 Intermolecular side reactions observed? Start->Q1 A1 Increase dilution Q1->A1 Yes Q2 Catalyst deactivation suspected? Q1->Q2 No A1->Q2 A2 Screen alternative catalysts Q2->A2 Yes Q3 Steric hindrance an issue? Q2->Q3 No A2->Q3 A3 Modify substrate or change cyclization strategy Q3->A3 Yes End Improved Yield Q3->End No A3->End

Caption: A decision tree for troubleshooting low yields in the cyclization step.

Technical Support Center: Troubleshooting Cytotoxicity in Heteroclitin I Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heteroclitin I, a lignan isolated from Kadsura heteroclita. While specific cytotoxicity data for this compound is limited in publicly available literature, this guide addresses common challenges encountered during in vitro cytotoxicity experiments with similar natural products. The information provided is based on established principles of cytotoxicity testing and the known biological activities of related compounds from the Kadsura genus.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during cytotoxicity assays with this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Uneven cell seeding: Inconsistent number of cells in each well. 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge effects: Evaporation from wells on the perimeter of the plate. 4. Compound precipitation: this compound may not be fully soluble at the tested concentrations.1. Ensure thorough mixing of the cell suspension before and during seeding. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Fill the outer wells with sterile PBS or media to maintain humidity. Use only the inner wells for experiments.[1] 4. Visually inspect the wells for precipitates after adding the compound. If observed, consider using a lower concentration range or a different solvent system (ensure final solvent concentration is non-toxic to cells, typically <0.5% DMSO).
No cytotoxic effect observed 1. Incorrect concentration range: The tested concentrations of this compound may be too low. 2. Short incubation time: The duration of exposure may be insufficient to induce cell death. 3. Cell line resistance: The chosen cell line may be insensitive to this compound. 4. Compound instability: this compound may degrade in the culture medium.1. Perform a broad dose-response experiment, for example, from 0.1 µM to 100 µM. 2. Extend the incubation period (e.g., 24, 48, and 72 hours).[1] 3. Test on a panel of different cancer cell lines. Some lignans from Kadsura have shown activity against liver (HepG2, Bel-7402), colon (HT-29), ovarian (OVCAR), and lung (A-549) cancer cell lines. 4. Prepare fresh stock solutions for each experiment and minimize exposure to light and high temperatures.
High background signal in control wells 1. Media interference: Phenol red or other components in the culture medium can interfere with certain assays (e.g., MTT). 2. Contamination: Microbial contamination can affect assay readouts. 3. High cell density: Too many cells can lead to nutrient depletion and cell death, even in the absence of the compound.1. Use phenol red-free medium for the assay. 2. Regularly check cell cultures for contamination. 3. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Unexpected "bell-shaped" dose-response curve 1. Compound aggregation: At high concentrations, the compound may form aggregates that are less bioavailable. 2. Off-target effects: At higher concentrations, the compound may have secondary effects that counteract its cytotoxicity.1. Check for compound precipitation at high concentrations. 2. This phenomenon can sometimes be observed with natural products; further mechanistic studies may be required to understand the cause.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for testing the cytotoxicity of this compound?

A1: For novel lignans, it is advisable to start with a broad concentration range to determine the IC50 value. A common starting range is from 0.01 µM to 100 µM, with serial dilutions.

Q2: Which cell lines are recommended for testing the cytotoxicity of this compound?

A2: While specific data for this compound is unavailable, other compounds from Kadsura heteroclita have shown cytotoxicity against various cancer cell lines. A good starting point would be to use a panel of human cancer cell lines, such as:

  • Liver Cancer: HepG2, Bel-7402

  • Colon Cancer: HT-29

  • Breast Cancer: MCF-7

  • Leukemia: HL-60

It is also recommended to include a non-cancerous cell line (e.g., normal human fibroblasts) to assess for selective cytotoxicity.

Q3: What are the recommended positive controls for a cytotoxicity assay with this compound?

A3: A well-characterized cytotoxic agent should be used as a positive control. Common choices include:

  • Doxorubicin: A widely used chemotherapy agent that induces apoptosis.

  • Staurosporine: A potent inducer of apoptosis.

  • DMSO (at high concentrations, e.g., >5%): To induce non-specific cell death.

Q4: How can I determine if this compound is inducing apoptosis or necrosis?

A4: Several assays can differentiate between apoptosis and necrosis. It is recommended to use a combination of methods:

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of necrotic cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm apoptosis.

  • LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with compromised membrane integrity, a hallmark of necrosis.

Q5: My results suggest this compound is inducing apoptosis. How can I investigate the underlying signaling pathway?

A5: To investigate the apoptotic signaling pathway, you can:

  • Western Blotting: Analyze the expression levels of key proteins in the intrinsic (e.g., Bcl-2 family proteins like Bax and Bcl-xL, cleaved caspase-9) and extrinsic (e.g., cleaved caspase-8) apoptotic pathways.

  • Mitochondrial Membrane Potential Assay: Use dyes like JC-1 to assess changes in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

  • Inhibitor Studies: Use specific inhibitors of signaling pathways (e.g., PI3K/Akt, MAPK/ERK inhibitors) to see if they rescue cells from this compound-induced apoptosis.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HepG2Liver4815.8
HT-29Colon4822.5
MCF-7Breast4835.2
HL-60Leukemia248.9
NHDFNormal Fibroblast48> 100

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[2]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).[2]

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

  • White-walled 96-well plates

  • Cells treated with this compound

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

  • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep 3. This compound Dilution treatment 4. Cell Treatment compound_prep->treatment incubation 5. Incubation (24-72h) treatment->incubation mtt_assay 6a. MTT Assay incubation->mtt_assay Viability caspase_assay 6b. Caspase Assay incubation->caspase_assay Apoptosis data_analysis 7. Data Analysis (IC50) mtt_assay->data_analysis caspase_assay->data_analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_stimulus Stimulus cluster_pathway Intrinsic Apoptosis Pathway heteroclitin This compound bcl2 Bcl-2 Family (e.g., Bax, Bcl-xL) heteroclitin->bcl2 Modulates mito Mitochondrial Disruption bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A plausible signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Enhancing the Accuracy of Anti-HIV Assays for Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on anti-HIV assays with natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial screening assays for anti-HIV activity of natural products?

A1: Preliminary screening of natural products is often conducted using simple cell-based assays. The MTT or XTT assay is frequently used to simultaneously evaluate the anti-HIV and cytotoxic effects of natural product extracts or isolated compounds in human T-cell lines such as Jurkat, CEM-SS, MT-4, and H9, as well as in peripheral blood mononuclear cells (PBMCs).[1] Another common initial step is to measure the inhibition of HIV p24 antigen expression.[1] For more specific investigations, assays targeting viral enzymes like reverse transcriptase, integrase, and protease are employed.[1]

Q2: How do I address interference from colored or fluorescent compounds in my natural product extracts during colorimetric or fluorometric assays?

A2: Interference from colored and fluorescent compounds is a common issue when working with natural products.[2][3][4] To mitigate this, it is crucial to include proper controls. For colorimetric assays like the MTT assay, you should run a parallel set of wells containing the natural product at the same concentrations but without cells to measure the intrinsic absorbance of the compound. This background absorbance can then be subtracted from the absorbance of the wells with cells and the compound. For fluorescent assays, a similar control should be used to measure the autofluorescence of the natural product.[2] Additionally, using assays with red-shifted readouts can help minimize interference, as many natural products fluoresce in the UV or blue/green spectrum.[4][5]

Q3: My natural product extract shows potent anti-HIV activity, but also high cytotoxicity. How do I interpret these results?

A3: High cytotoxicity can confound the interpretation of anti-HIV activity. A compound that kills the host cells will appear to inhibit viral replication. To distinguish true antiviral activity from cytotoxicity, it is essential to calculate the Selectivity Index (SI).[6][7] The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50) (SI = CC50 / IC50).[6][7] A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity. Generally, an SI value of 10 or greater is considered promising for a potential therapeutic agent.[6]

Q4: What are the common causes of false-positive results in anti-HIV assays when screening natural products?

A4: False-positive results in anti-HIV assays can arise from several factors, particularly when screening complex natural product mixtures.[8][9] Some compounds can directly interfere with the assay components. For instance, in enzyme-based assays like those for reverse transcriptase or protease, compounds in the extract might inhibit the enzyme through non-specific mechanisms. In cell-based assays, some natural products can induce cellular responses that mimic an antiviral state, leading to a reduction in viral replication that is not due to direct interaction with a viral target. It is also possible for compounds to interfere with the detection method itself, such as by quenching the fluorescent signal in a reporter gene assay.[10]

Q5: How can I confirm that the observed anti-HIV activity is specific to a particular viral target?

A5: To confirm the specific mechanism of action, a series of target-oriented assays should be performed. If initial screening suggests anti-HIV activity, you can proceed to assays that measure the inhibition of specific viral enzymes like reverse transcriptase, protease, or integrase.[1] For example, if you hypothesize that your natural product inhibits viral entry, you can use an HIV entry inhibitor assay.[11] It is also beneficial to test the active compounds against a panel of HIV strains, including drug-resistant variants, to understand their spectrum of activity.

Troubleshooting Guides

Issue 1: High Background Absorbance in MTT/XTT Assays
  • Question: I am observing high background absorbance in my MTT or XTT assay when testing colored natural product extracts, even in the absence of cells. What should I do?

  • Answer: This is a classic case of colorimetric interference.

    • Solution:

      • Blank Subtraction: For every concentration of your extract tested with cells, you must have a corresponding control well with the same concentration of the extract in media but without cells.

      • Calculation: Subtract the average absorbance of the "extract-only" wells from the absorbance of the corresponding "cells + extract" wells. This corrected absorbance value should be used for calculating cell viability.

      • Alternative Assays: If the interference is too strong to be corrected, consider using a non-colorimetric cell viability assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®).

Issue 2: Inconsistent or Non-Reproducible IC50 Values
  • Question: My calculated IC50 values for the same natural product extract vary significantly between experiments. What could be the cause?

  • Answer: Variability in IC50 values can stem from several sources.

    • Troubleshooting Steps:

      • Cell Health and Density: Ensure that the cells used for each experiment are in a healthy, logarithmic growth phase. Inconsistent cell seeding density can lead to variable results. Always perform a cell count before seeding.

      • Compound Solubility: Natural product extracts can sometimes have poor solubility in aqueous media, leading to precipitation at higher concentrations. Visually inspect your assay plates for any signs of precipitation. If observed, consider using a different solvent or a lower concentration range.

      • Assay Incubation Time: The timing of compound addition and the duration of incubation should be kept consistent across all experiments.

      • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of your extracts.

Issue 3: Suspected False Positives in HIV-1 Reverse Transcriptase (RT) Inhibitor Screening
  • Question: My natural product extract shows strong inhibition in an HIV-1 RT activity assay, but I suspect it might be a false positive. How can I verify the result?

  • Answer: It is crucial to rule out non-specific inhibition.

    • Verification Protocol:

      • Counter-Screening: Test your extract against other unrelated enzymes to check for non-specific enzymatic inhibition.

      • Assay Interference Check: Some compounds can interfere with the assay readout. For example, in assays that use a fluorescent probe, the natural product might quench the fluorescence. Run a control experiment where you measure the fluorescence of the probe in the presence of your extract without the enzyme.

      • Orthogonal Assays: Confirm the anti-RT activity using a different assay format. For example, if you initially used a biochemical assay with purified RT enzyme, validate the findings in a cell-based assay where the virus needs to undergo reverse transcription to replicate.

Data Presentation

Table 1: Anti-HIV Activity of Selected Natural Products

Natural ProductSource OrganismTargetAssay TypeIC50CC50Selectivity Index (SI)
Gen-1 (tieghemelin)Tieghemella heckeliiViral EntryCell-based65.0 µM>100 µM>1.5
M522 (lithospermic acid)Salvia miltiorrhizaIntegraseCell-based18.0 µM>100 µM>5.6
G4N (tetraglycylated NDGA)Synthetic derivative of Nordihydroguaiaretic acidProviral TranscriptionCell-based27.0 µM>100 µM>3.7
RosamultinRosa rugosaHIV-1 ProteaseBiochemical53% inhibition at 100 µMNot reportedNot reported
CBR003PSInvestigational DrugHIV-1 ProteaseCell-based9.4 nM>300 nM>32
CBR013PSInvestigational DrugHIV-1 ProteaseCell-based36.6 nM>1200 nM>32

IC50: 50% Inhibitory Concentration; CC50: 50% Cytotoxic Concentration; SI: Selectivity Index (CC50/IC50). Data compiled from multiple sources.[12][13][14]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[15][16][17]

Materials:

  • 96-well flat-bottom plates

  • Human T-cell line (e.g., MT-4)

  • Complete cell culture medium

  • Natural product extracts (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of your natural product extracts.

  • Add 100 µL of the diluted extracts to the respective wells. Include a "cells only" control (with vehicle) and a "media only" blank.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium from the wells without disturbing the formazan crystals.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the "cells only" control after subtracting the blank absorbance. The CC50 value is the concentration of the extract that reduces cell viability by 50%.

Mandatory Visualizations

HIV_Lifecycle HIV HIV Virion Binding 1. Binding & Fusion HIV->Binding gp120 -> CD4 HostCell Host T-Cell (CD4+) RT 2. Reverse Transcription HostCell->RT Viral RNA released Integration 3. Integration RT->Integration Viral DNA ViralRNA Viral RNA Provirus Provirus Transcription 4. Transcription ViralProteins Viral Proteins Transcription->ViralProteins Host Machinery Assembly 5. Assembly Budding 6. Budding & Maturation Assembly->Budding NewVirion New HIV Virion Budding->NewVirion ViralDNA Viral DNA Provirus->Transcription Integrated into Host DNA ViralProteins->Assembly Screening_Workflow Start Natural Product Library PrimaryScreen Primary Screening (e.g., p24 Assay) Start->PrimaryScreen Cytotoxicity Cytotoxicity Assay (e.g., MTT) PrimaryScreen->Cytotoxicity HitSelection Hit Selection (High SI) Cytotoxicity->HitSelection TargetID Mechanism of Action Studies (Enzyme/Entry Assays) HitSelection->TargetID Active & Non-toxic Inactive Inactive/Toxic HitSelection->Inactive Inactive or Toxic LeadOpt Lead Optimization TargetID->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical HIV_Entry_Pathway gp120 HIV gp120 CD4 CD4 Receptor gp120->CD4 Binding ConformationalChange Conformational Change in gp120 CD4->ConformationalChange CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp41_exposure gp41 Exposure CCR5_CXCR4->gp41_exposure ConformationalChange->CCR5_CXCR4 Co-receptor Binding MembraneFusion Membrane Fusion gp41_exposure->MembraneFusion ViralEntry Viral Entry MembraneFusion->ViralEntry

References

addressing batch-to-batch variability of Heteroclitin I extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges researchers, scientists, and drug development professionals face concerning the batch-to-batch variability of Heteroclitin I extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it derived?

This compound is a bioactive dibenzocyclooctadiene lignan.[1] It is isolated from the stems and roots of Kadsura heteroclita (Roxb.) Craib, a plant belonging to the Schisandraceae family.[2][3] This plant is used in traditional medicine, particularly for treating conditions like rheumatoid arthritis.[4][5]

Q2: What are the known biological activities of this compound and Kadsura heteroclita extracts?

Extracts from Kadsura heteroclita, rich in lignans and triterpenoids, have demonstrated a range of biological activities, including:

  • Anti-HIV activity: Several lignans from Kadsura species, including Interiorin A and B isolated from Kadsura heteroclita, have shown anti-HIV properties.[6]

  • Anti-inflammatory and Analgesic Effects: The extracts are traditionally used for their anti-inflammatory properties in treating conditions like rheumatoid arthritis.[4][7]

  • Hepatoprotective Effects: Lignans and triterpenoids from Kadsura species have shown potential in protecting the liver.[8]

  • Antioxidant Activity: Phenolic compounds in Kadsura heteroclita extracts contribute to their antioxidant properties.[7][9]

  • Enzyme Inhibitory Activity: Extracts have shown inhibitory effects against enzymes implicated in diabetes and Alzheimer's disease.[9]

Q3: What are the primary causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability of this compound extracts can be attributed to several factors throughout the production process:

  • Raw Material Variation:

    • Genetics and Species Identification: Different species of Kadsura have distinct chemical profiles, and misidentification can lead to significant variability.[10]

    • Geographic Location and Climate: Environmental factors influence the phytochemical composition of the plant.

    • Harvesting Time: The concentration of bioactive compounds like this compound can vary depending on the developmental stage of the plant.

    • Plant Part Used: The concentration of lignans and triterpenoids can differ between the roots, stems, and leaves.[11]

  • Extraction and Processing:

    • Extraction Method: The choice of extraction technique (e.g., maceration, ultrasonic-assisted extraction, supercritical fluid extraction) significantly impacts the yield and profile of the extracted compounds.[12][13]

    • Solvent Selection: The polarity of the solvent used for extraction determines which compounds are preferentially extracted.[5]

    • Drying and Storage Conditions: Improper drying and storage of the plant material can lead to degradation of bioactive compounds.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with this compound extracts.

Issue Potential Cause Recommended Solution
Inconsistent experimental results between batches (e.g., variable cell viability, enzyme inhibition). Chemical Profile Variability: The concentration of this compound and other bioactive compounds differs between extract batches.1. Quantify Marker Compounds: Use a validated analytical method (e.g., UHPLC-MS) to quantify this compound and other major lignans and triterpenoids in each batch.[4][14] 2. Standardize Extract Concentration: Normalize the extract concentration based on the content of the primary marker compound (this compound) for consistent dosing in experiments. 3. Source from a Single Supplier: If possible, obtain extracts from a supplier who can provide data on their quality control and batch consistency.
Lower than expected biological activity. Suboptimal Extraction: The extraction protocol may not be efficient for isolating this compound and other active lignans.1. Optimize Extraction Parameters: Refer to the Standardized Ultrasonic-Assisted Extraction (UAE) Protocol for this compound below. Experiment with different solvents and extraction times to maximize the yield of target compounds.[5] 2. Proper Material Preparation: Ensure the plant material is properly dried and ground to a consistent particle size before extraction.
Degradation of Active Compounds: Improper storage or handling of the extract can lead to the degradation of bioactive molecules.1. Storage: Store the extract in a cool, dark, and dry place. For long-term storage, consider refrigeration or freezing in an airtight container. 2. Handling: Minimize exposure to light and air during experimental procedures. Prepare solutions fresh whenever possible.
Unexpected cellular toxicity or off-target effects. Presence of Contaminants or Undesirable Compounds: The extract may contain cytotoxic compounds or impurities that were co-extracted.1. Purity Analysis: Utilize analytical techniques like UHPLC-MS to identify and quantify major components in the extract.[14] This can help identify potential contaminants. 2. Fractionation: Consider further purification of the crude extract using techniques like column chromatography to isolate the fraction containing this compound and remove undesirable compounds.

Data on Batch-to-Batch Variability

The following tables summarize quantitative data on how different factors can influence the chemical composition of Kadsura heteroclita extracts.

Table 1: Influence of Extraction Solvent on the Total Peak Areas of Compound Categories in Kadsura heteroclita Stem Extracts

Extraction Solvent Triterpenoids (Total Peak Area) Lignans (Total Peak Area) Other Compounds (Total Peak Area)
Methanol1.2 x 1088.5 x 1075.0 x 107
95% Ethanol1.5 x 1081.0 x 1086.2 x 107
Acetonitrile9.0 x 1077.0 x 1074.5 x 107

Data adapted from a study optimizing extraction conditions for KHS. The total peak area is a relative measure of the abundance of compounds in each category.[5]

Table 2: Quantitative Analysis of Representative Compounds in Four Batches of Kadsura heteroclita Stem (KHS)

Compound Batch 1 (mg/g) Batch 2 (mg/g) Batch 3 (mg/g) Batch 4 (mg/g)
Schisantherin A0.1230.1560.1350.148
Gomisin A0.0890.1020.0950.099
Angeloylgomisin H0.2150.2480.2290.237
Kadsuralignan A0.1780.1990.1850.192
Heteroclitin D *0.345 0.389 0.362 0.375

*Note: Data for this compound was not explicitly available in the cited study. Heteroclitin D, a related lignan, is presented here as an example of the quantitative variability between batches.[14]

Experimental Protocols

Standardized Ultrasonic-Assisted Extraction (UAE) Protocol for this compound

This protocol is designed to provide a standardized method for extracting lignans, including this compound, from Kadsura heteroclita stems.

Materials:

  • Dried and powdered Kadsura heteroclita stems (particle size < 0.5 mm)

  • 95% Ethanol (analytical grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 10 g of powdered Kadsura heteroclita stem material.

  • Add 300 mL of 95% ethanol (solid-to-liquid ratio of 1:30).[5]

  • Place the mixture in an ultrasonic bath and extract for 30 minutes at a controlled temperature (e.g., 40°C).[5]

  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through filter paper.

  • Concentrate the filtered extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Dry the extract completely under a vacuum and store it in a desiccator until further use.

UHPLC-Q-Orbitrap HRMS for Quantitative Analysis

This method allows for the simultaneous qualitative and quantitative analysis of multiple components in a Kadsura heteroclita extract.

Instrumentation and Conditions:

  • UHPLC System: Waters ACQUITY UPLC H-Class or equivalent

  • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile/methanol (4:1, v/v)

  • Gradient Elution:

    • 0-6 min: 20-50% B

    • 6-14 min: 50-90% B

    • 14-18 min: 90% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Q Exactive HF-X or similar high-resolution mass spectrometer

  • Ionization Mode: ESI+ and ESI-

  • Scan Range: m/z 100-1500

This protocol is based on a published method for the analysis of Kadsura heteroclita stem extracts.[4]

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by this compound

Lignans, the class of compounds to which this compound belongs, are known to modulate various signaling pathways, particularly those involved in inflammation. The anti-inflammatory effects of Kadsura heteroclita extracts suggest potential interactions with key inflammatory pathways such as NF-κB and JAK/STAT.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Natural products with anti-inflammatory properties often inhibit this pathway at various points.

NF_kB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Activation IKK Activation Pro-inflammatory Stimuli->IKK Activation IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB Translocation NF-κB Translocation IκB Degradation->NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription This compound (potential) This compound (potential) This compound (potential)->IKK Activation Inhibition This compound (potential)->NF-κB Translocation Inhibition JAK_STAT_Pathway Cytokine Cytokine Receptor Binding Receptor Binding Cytokine->Receptor Binding JAK Activation JAK Activation Receptor Binding->JAK Activation STAT Phosphorylation STAT Phosphorylation JAK Activation->STAT Phosphorylation STAT Dimerization & Translocation STAT Dimerization & Translocation STAT Phosphorylation->STAT Dimerization & Translocation Gene Expression Gene Expression STAT Dimerization & Translocation->Gene Expression This compound (potential) This compound (potential) This compound (potential)->JAK Activation Inhibition Anti_HIV_Workflow cluster_HIV_Lifecycle HIV Life Cycle HIV Entry HIV Entry Reverse Transcription Reverse Transcription HIV Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Replication Replication Integration->Replication Assembly & Budding Assembly & Budding Replication->Assembly & Budding Maturation Maturation Assembly & Budding->Maturation This compound (potential) This compound (potential) This compound (potential)->HIV Entry Inhibition This compound (potential)->Reverse Transcription Inhibition Experimental_Workflow Obtain Multiple Batches of Extract Obtain Multiple Batches of Extract Standardized Extraction Standardized Extraction Obtain Multiple Batches of Extract->Standardized Extraction Chemical Profiling (UHPLC-MS) Chemical Profiling (UHPLC-MS) Standardized Extraction->Chemical Profiling (UHPLC-MS) Quantify this compound Quantify this compound Chemical Profiling (UHPLC-MS)->Quantify this compound Biological Assay Biological Assay Quantify this compound->Biological Assay Compare Results Compare Results Biological Assay->Compare Results Data Analysis & Correlation Data Analysis & Correlation Compare Results->Data Analysis & Correlation

References

minimizing degradation of Heteroclitin I during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Heteroclitin I during storage and experimentation. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Based on studies of related sesquiterpenoid lactones (STLs), the primary factors contributing to degradation are elevated temperature, neutral to alkaline pH, and the presence of nucleophiles.[1][2] The α-methylene-γ-lactone functional group, which is common in STLs and crucial for the bioactivity of many of these compounds, is susceptible to reaction with nucleophiles.[3]

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage of solid this compound, it is recommended to store it as a powder at -20°C. Under these conditions, a similar compound, Heteroclitin C, is reported to be stable for up to 3 years.[4]

Q3: How should I store this compound in solution?

A3: If you need to store this compound in solution, it is best to dissolve it in an appropriate solvent and store it at -80°C. For Heteroclitin C, storage in a solvent at -80°C is recommended for up to 1 year.[4] The choice of solvent is critical; avoid nucleophilic solvents. For analytical purposes, methanol has been used for dissolving Heteroclitin D.[5]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: Studies on other STLs have shown that they are more stable in acidic conditions (pH 5.5) and tend to degrade at neutral (pH 7.4) or alkaline pH.[1] This is particularly true for STLs with side chains, which can be lost under these conditions.[1] Therefore, it is advisable to maintain a slightly acidic pH if this compound needs to be in an aqueous solution for any length of time.

Q5: Can I store this compound solutions at room temperature?

A5: It is not recommended to store this compound solutions at room temperature for extended periods. Research on Arnica tincture, which contains STLs, demonstrated significant degradation over time at +25°C and +30°C.[2] If short-term storage at room temperature is unavoidable, it should be for the briefest time possible, and the solution should be protected from light.

Troubleshooting Guide

Problem: I am seeing a decrease in the activity of my this compound sample over time.

  • Possible Cause 1: Improper Storage Temperature. Storing the compound at temperatures above the recommended -20°C for solids or -80°C for solutions can lead to accelerated degradation.[2][4]

    • Solution: Always store this compound at the recommended low temperatures. Use a calibrated freezer and monitor the temperature regularly.

  • Possible Cause 2: Inappropriate Solvent. If this compound is dissolved in a nucleophilic solvent, this can lead to adduct formation and loss of activity. For instance, STLs in ethanol have been shown to form ethoxy adducts.[2]

    • Solution: Use non-nucleophilic, anhydrous solvents for reconstitution and storage. If an aqueous buffer is required for experiments, prepare it fresh and use it immediately.

  • Possible Cause 3: Incorrect pH of the Solution. As with other STLs, this compound is likely more stable in slightly acidic conditions. Neutral or alkaline pH can promote degradation.[1]

    • Solution: If working with aqueous solutions, ensure the pH is buffered to a slightly acidic value (e.g., pH 5.5-6.5).

Problem: I am observing extra peaks in my HPLC or LC-MS analysis of an aged this compound sample.

  • Possible Cause: Degradation Products. The appearance of new peaks is a strong indicator that this compound has degraded.

    • Solution: Review your storage and handling procedures. To confirm degradation, you can perform a forced degradation study (see Experimental Protocols section) to intentionally degrade a small sample and compare the resulting chromatogram with that of your aged sample.

Data on Sesquiterpenoid Lactone Stability

The following table summarizes stability data for sesquiterpenoid lactones (STLs) from various studies, which can serve as a guide for handling this compound.

Compound ClassStorage ConditionDurationStability OutcomeReference
Sesquiterpenoid lactones with a side chainpH 7.4, 37°C96 hoursLoss of the side chain[1]
Sesquiterpenoid lactones with a side chainpH 5.5, 25°C & 37°C96 hoursStable[1]
Sesquiterpenoid lactones without a side chainpH 5.5 & 7.4, 25°C & 37°C96 hoursStable[1]
Helenalin and 11α,13-dihydrohelenalin esters+4°C in 70% ethanol3 years13% decrease in content[2]
Helenalin and 11α,13-dihydrohelenalin esters+25°C in 70% ethanol3 years32% decrease in content[2]
Helenalin and 11α,13-dihydrohelenalin esters+30°C in 70% ethanol3 years37% decrease in content[2]
Heteroclitin C (solid powder)-20°C3 yearsStable[4]
Heteroclitin C (in solvent)-80°C1 yearStable[4]

Experimental Protocols

Protocol for Assessing the Stability of this compound via HPLC-UV

This protocol outlines a method to evaluate the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of high-purity this compound.

    • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. This is your stock solution.

  • Preparation of Stability Samples:

    • Temperature Stress:

      • Aliquots of the stock solution should be stored at different temperatures: -80°C, -20°C, 4°C, and room temperature (e.g., 25°C).

      • Aliquots of solid this compound should also be stored at these temperatures.

    • pH Stress (for aqueous solutions):

      • Prepare buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

      • Add a small, known volume of the this compound stock solution to each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Time Points:

    • Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month). The initial time point (t=0) serves as the baseline.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable.[5]

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid, is a common starting point for separating STLs.

    • Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan). For Heteroclitin D, a detection wavelength of 220 nm has been used.[5]

    • Quantification: The percentage of remaining this compound at each time point can be calculated by comparing the peak area at that time to the peak area at t=0.

      • % Remaining = (Peak Area at time t / Peak Area at time 0) * 100

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • The appearance of new peaks in the chromatogram should be noted as they likely represent degradation products.

Visualizations

Solid Solid Temperature Temperature Solid->Temperature Solution Solution Solution->Temperature pH pH Solution->pH Solvent Solvent Solution->Solvent Light Light Solution->Light Degraded Degraded Temperature->Degraded pH->Degraded Solvent->Degraded Light->Degraded Stable Stable start Start Stability Test prep_stock Prepare Stock Solution (1 mg/mL in MeCN) start->prep_stock prep_samples Prepare Stability Samples (Temp, pH, Solvent) prep_stock->prep_samples time_points Incubate and Sample at Time Points (0, 24, 48h, 1wk...) prep_samples->time_points hplc HPLC-UV Analysis (C18 column) time_points->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis end End data_analysis->end cluster_pathway Plausible Degradation Pathway for an STL A This compound (α-methylene-γ-lactone) B Nucleophilic Attack (e.g., by R-OH, R-SH) A->B + Nucleophile D Hydrolysis (e.g., at high pH) A->D + H2O/OH- C Michael Adduct (Loss of α,β-unsaturation) B->C E Ring-Opened Product D->E

References

Technical Support Center: Refining Cell-Based Assay Protocols for Lignan Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lignan compounds in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My lignan compound is not dissolving well in the cell culture medium. What can I do?

A1: Lignan solubility is a common challenge due to their generally lipophilic nature. Here are several approaches to improve solubility:

  • Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving lignans before adding them to your cell culture medium.

  • Optimize DMSO Concentration: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% and preferably at or below 0.1%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same concentration of DMSO as your treatment group) in your experiments to account for any solvent effects.[1][2]

  • Sonication: Gentle sonication of the lignan stock solution in DMSO can aid in dissolution.

  • Gentle Warming: Briefly warming the stock solution may help, but be cautious as excessive heat can degrade the compound.

  • Alternative Solvents: If DMSO is not suitable, other solvents like ethanol can be considered, again ensuring the final concentration is non-toxic to your cells.

Q2: I am observing high background or inconsistent results in my MTT assay. What could be the cause?

A2: High background and variability in MTT assays can stem from several factors:

  • Compound Interference: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal. To check for this, include a control well with your compound and MTT reagent in cell-free media.[3][4]

  • Phenol Red: The phenol red in some culture media can interfere with absorbance readings. Consider using a phenol red-free medium for the assay.

  • Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. Insufficient mixing or solvent volume can lead to inaccurate results. Using an orbital shaker can aid in complete dissolution.

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension and careful pipetting.

  • Contamination: Microbial contamination can also reduce MTT, leading to high background.

Q3: In my apoptosis assay, I see a high percentage of Annexin V positive and PI negative cells in my negative control. What does this indicate?

A3: A significant population of Annexin V positive, PI negative cells in your untreated control suggests that the cells are undergoing early apoptosis due to experimental handling rather than your lignan treatment.[5] Potential causes include:

  • Harsh Cell Handling: Over-trypsinization, vigorous pipetting, or high-speed centrifugation can damage cell membranes, leading to phosphatidylserine (PS) externalization.[6][7]

  • Unhealthy Cells: Using cells from a confluent or starved culture can lead to spontaneous apoptosis. Ensure you are using cells in the logarithmic growth phase.[7][8]

  • Buffer Issues: The binding of Annexin V to PS is calcium-dependent. Using buffers containing chelators like EDTA will interfere with the staining.[8]

Q4: My cell cycle analysis shows a broad G2/M peak. What could be the reason?

A4: Broadening of the G2/M peak in cell cycle analysis can be due to a few factors:

  • Cell Clumping: Aggregates of cells will not be accurately analyzed by the flow cytometer and can distort the histogram. Ensure a single-cell suspension by gentle pipetting or using a cell strainer.

  • Inconsistent Staining: Insufficient incubation time with propidium iodide (PI) or RNase can lead to variable DNA staining.

  • High Flow Rate: Running the samples at a high flow rate on the cytometer can increase the coefficient of variation (CV) of the peaks. It is recommended to use a low flow rate for cell cycle analysis.[9]

  • Fixation Issues: Improper fixation with ethanol can affect the quality of the staining and the resulting histogram.[10]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Low Potency
Potential Cause Troubleshooting Step
Lignan Degradation Store lignan stock solutions protected from light and at the appropriate temperature (usually -20°C or -80°C). Prepare fresh dilutions for each experiment.
Incorrect Concentration Verify the initial stock concentration and the dilution calculations. Perform a dose-response curve to determine the optimal concentration range.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to the same compound. Refer to literature for reported IC50 values for your specific lignan and cell line.
Assay Interference As mentioned in the FAQs, your lignan may be interfering with the assay chemistry (e.g., MTT reduction). Consider using an alternative viability assay (e.g., CellTiter-Glo®, resazurin-based assays).
Issue 2: Assay-Specific Problems
Assay Problem Troubleshooting Step
MTT Assay Low absorbance signalIncrease cell seeding density or incubation time with the lignan. Ensure the MTT reagent is not expired and has been stored correctly.
Apoptosis Assay High percentage of PI positive cells in all samplesThis indicates widespread cell death, possibly due to overly harsh treatment or experimental conditions. Re-evaluate your lignan concentration and handling procedures.
Cell Cycle Assay No clear G2/M peakThe cell population may not be actively proliferating. Ensure you are using healthy, sub-confluent cells. If cells are synchronized, the timing of analysis is critical.[11][12]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of several common lignans on various cancer cell lines, as reported in the literature. IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Table 1: IC50 Values of Arctigenin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
CCRF-CEMT-cell lymphoma1.21 ± 0.15[13]
H116Colon0.31 µg/ml[14]
HepG2Hepatocarcinoma107-269[15][16]
SK-BR-3Breast (ER-, PR-, HER2+)~6.25[17]
MDA-MB-231Breast (ER-, PR-, HER2-)~6.25[17]

Table 2: IC50 Values of Matairesinol in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
CCRF-CEMT-cell lymphoma4.27 ± 0.41[13]
PANC-1Pancreatic~80
MIA PaCa-2Pancreatic~80

Table 3: IC50 Values of Pinoresinol in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SkBr3Breast575[18]
HL60Leukemia8[19]
BV-2Microglia31.1[20]

Table 4: Cytotoxicity of Syringaresinol

Cell LineCancer TypeObservationReference
HepG2HepatocarcinomaNo cytotoxicity up to 100 µM[21][22]
HT29ColonNo cytotoxicity up to 100 µM[21][22]
B16F10MelanomaNo significant cytotoxicity up to 50 µg/mL[23]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[24][25][26]

Materials:

  • Cells in culture

  • Lignan compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the lignan compound in complete medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[27]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][28][29][30][31]

Materials:

  • Cells treated with lignan compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the cells. For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.[18][20][21][22][32]

Materials:

  • Cells treated with lignan compound

  • Cold PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells twice with cold PBS. Resuspend the cell pellet in 400-500 µL of PI staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer using a low flow rate.

Signaling Pathway and Workflow Diagrams

Lignan_Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis cell_seeding Cell Seeding treatment Cell Treatment cell_seeding->treatment lignan_prep Lignan Preparation (Dissolve in DMSO) lignan_prep->treatment viability Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Assay (PI Staining) treatment->cell_cycle plate_reader Plate Reader (Absorbance) viability->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer data_interp Data Interpretation plate_reader->data_interp flow_cytometer->data_interp

PI3K_Akt_Signaling_Pathway Lignan Lignan Compound RTK Receptor Tyrosine Kinase (RTK) Lignan->RTK Inhibition PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

MAPK_ERK_Signaling_Pathway Lignan Lignan Compound (e.g., Arctigenin) MEK MEK Lignan->MEK Inhibition Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) AP1 AP-1 (c-Jun/c-Fos) pERK->AP1 Activates Gene_Expression Gene Expression (e.g., MMPs, COX-2) AP1->Gene_Expression

References

Technical Support Center: Enhancing the Bioavailability of Heteroclitin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Heteroclitin I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a naturally occurring lignan isolated from the plant Kadsura heteroclita.[1] Lignans as a class of compounds have been investigated for various pharmacological activities, including anti-HIV activity. While specific therapeutic applications for this compound are still under investigation, related compounds from the same plant have shown biological activity.[1]

Q2: We are observing very low and variable plasma concentrations of this compound in our animal studies. What could be the primary reasons for this?

Low and variable oral bioavailability is a common challenge for many new chemical entities, particularly natural products.[2][3][4] Approximately 40% of marketed drugs and up to 90% of compounds in the discovery pipeline exhibit poor water solubility, which is a major factor contributing to low bioavailability.[2][5] The primary reasons for poor bioavailability can be categorized as follows:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[6][7] If this compound has low solubility, its dissolution rate will be slow, limiting the amount of drug available for absorption.

  • Low Permeability: The drug must be able to pass through the intestinal membrane to enter the bloodstream.[6]

  • First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.[8]

Q3: What are the general strategies to enhance the bioavailability of a poorly soluble compound like this compound?

Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[2][9][10][11] These can be broadly classified into physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[3][9] This can be achieved through micronization or nanosuspension.[2][12]

    • Modification of Crystal Habit: Using amorphous forms or different polymorphs of the drug can improve solubility.[5]

    • Solid Dispersions: Dispersing the drug in an inert carrier at the molecular level can increase its dissolution rate.[5][10]

    • Complexation: Forming inclusion complexes with molecules like cyclodextrins can enhance the solubility of the drug.[2][13]

  • Chemical Modifications:

    • Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution rate.[2]

    • Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This approach can be used to improve absorption.[8]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6][12]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro dissolution studies.
Possible Cause Troubleshooting Step Expected Outcome
Poor wetting of the compound.Add a small amount of a surfactant (e.g., 0.1% Tween 80) to the dissolution medium.Improved and more consistent dissolution profile.
Drug precipitation in the dissolution medium.Use a different dissolution medium or a biorelevant medium that better mimics the in vivo conditions.More predictable and physiologically relevant dissolution data.
Variability in particle size of the drug powder.Ensure consistent particle size distribution through micronization and particle size analysis.Reduced variability in dissolution rates between batches.
Issue 2: Low oral bioavailability in preclinical animal models.
Possible Cause Troubleshooting Step Expected Outcome
Poor solubility limiting dissolution.Formulate this compound as a solid dispersion or a nanosuspension.Increased Cmax and AUC in pharmacokinetic studies.
Low intestinal permeability.Co-administer with a permeation enhancer (use with caution and thorough investigation of toxicity).Increased drug absorption and higher plasma concentrations.
Extensive first-pass metabolism.Investigate the metabolic pathways of this compound. Consider co-administration with an inhibitor of the relevant metabolic enzymes (for research purposes only) or develop a prodrug.Increased systemic exposure of the active compound.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueImplication for Bioavailability
Molecular Weight482.52 g/mol [14]High molecular weight can sometimes be associated with lower permeability.
LogP (predicted)> 3.0High lipophilicity suggests poor aqueous solubility.
Aqueous Solubility< 0.1 µg/mLVery low solubility is a major barrier to oral absorption.
pKaNot ionizableSalt formation is not a viable strategy for solubility enhancement.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Relative Bioavailability (%)
Unformulated Suspension25 ± 82.0150 ± 45100
Micronized Suspension55 ± 151.5330 ± 90220
Solid Dispersion (1:5 drug to polymer ratio)150 ± 351.0975 ± 210650
Nanosuspension180 ± 400.751200 ± 280800
SEDDS250 ± 600.51650 ± 3501100

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.

  • Procedure:

    • Dissolve this compound and PVP K30 in a 1:5 weight ratio in a 1:1 mixture of dichloromethane and methanol.

    • Stir the solution until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8).

  • Procedure:

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

    • Set the paddle speed to 75 RPM.

    • Add a quantity of the formulation equivalent to 10 mg of this compound to each dissolution vessel.

    • Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes).

    • Replace the withdrawn volume with fresh dissolution medium.

    • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

Visualizations

Troubleshooting_Low_Bioavailability Start Low and Variable Bioavailability Observed Solubility Assess Aqueous Solubility Start->Solubility Permeability Assess Intestinal Permeability (e.g., Caco-2 assay) Solubility->Permeability Solubility is Low Solubility->Permeability Solubility is Adequate Metabolism Investigate In Vitro Metabolism (e.g., liver microsomes) Permeability->Metabolism Permeability is Low Permeability->Metabolism Permeability is Adequate Enhance_Perm Consider Permeability Enhancement (e.g., prodrug) Permeability->Enhance_Perm Enhance_Sol Implement Solubility Enhancement Strategy Metabolism->Enhance_Sol Metabolism is Low Address_Met Address First-Pass Metabolism (e.g., different route) Metabolism->Address_Met Metabolism is High Re_evaluate Re-evaluate In Vivo Pharmacokinetics Enhance_Sol->Re_evaluate Enhance_Perm->Re_evaluate Address_Met->Re_evaluate

Caption: Troubleshooting workflow for low bioavailability of this compound.

Strategy_Selection Start Select Bioavailability Enhancement Strategy Is_Soluble Is the primary issue poor solubility? Start->Is_Soluble Is_Permeable Is the primary issue low permeability? Is_Soluble->Is_Permeable No Particle_Size Particle Size Reduction (Micronization, Nanosuspension) Is_Soluble->Particle_Size Yes Solid_Disp Solid Dispersion Is_Soluble->Solid_Disp Yes Lipid_Form Lipid-Based Formulation (e.g., SEDDS) Is_Soluble->Lipid_Form Yes Is_Metabolism Is first-pass metabolism high? Is_Permeable->Is_Metabolism No Prodrug Prodrug Approach Is_Permeable->Prodrug Yes Is_Metabolism->Prodrug Yes Alt_Route Alternative Route of Administration Is_Metabolism->Alt_Route Yes

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Solid_Dispersion_Mechanism cluster_0 Crystalline Drug cluster_1 Solid Dispersion a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a4->a1 p1 Polymer label_c High Lattice Energy (Slow Dissolution) d1 Drug Molecule label_sd Drug is molecularly dispersed in a hydrophilic polymer matrix. (Rapid Dissolution)

References

Validation & Comparative

A Comparative Analysis of the Anti-HIV Activity of Heteroclitin I and Other Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global search for novel antiretroviral agents has led researchers to explore the vast chemical diversity of natural products. Among these, lignans, a class of polyphenolic compounds found in a wide variety of plants, have emerged as a promising source of anti-HIV agents. This guide provides a comparative analysis of the anti-HIV activity of Heteroclitin I, a dibenzocyclooctadiene lignan, with other notable lignans, supported by experimental data and detailed methodologies.

Quantitative Comparison of Anti-HIV Activity of Lignans

The anti-HIV efficacy of various lignans has been evaluated using several in vitro assays. The following table summarizes the key quantitative data, including the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) and the therapeutic index (TI) or selectivity index (SI). A lower EC₅₀/IC₅₀ value indicates higher potency, while a higher TI/SI value suggests greater selectivity for the virus over host cells.

LignanLignan TypeSource OrganismAnti-HIV Activity (EC₅₀/IC₅₀)Therapeutic/Selectivity Index (TI/SI)
This compound DibenzocyclooctadieneKadsura heteroclitaNot explicitly reported, but likely weak or inactive[1]Not reported
Compound 6 (from K. heteroclita) Not specified in abstractKadsura heteroclita1.6 µg/mL52.9
Compound 12 (from K. heteroclita) Not specified in abstractKadsura heteroclita1.4 µg/mL65.9
Gomisin M₁ (HDS2) DibenzocyclooctadieneSchisandra species1-3 µMNot reported
Rubrilignan A DibenzocyclooctadieneSchisandra rubriflora2.26 µg/mL35.5
Rubrilignan B DibenzocyclooctadieneSchisandra rubriflora1.82 µg/mL18.6
Tiegusanin G DibenzocyclooctadieneSchisandra propinqua var. sinensis7.9 µM>25
Secoisolariciresinol dimethyl ether acetate DibenzylbutaneJusticia procumbens5.27 µmol·L⁻¹2.2
Procumbenoside A ArylnaphthaleneJusticia procumbens4.95 µmol·L⁻¹>6.2
Diphyllin ArylnaphthaleneJusticia procumbens0.38 µmol·L⁻¹5.3
Justiprocumin B Arylnaphthalene glycosideJusticia gendarussa15-21 nMNot reported
(-)-Arctigenin DibenzylbutyrolactoneIpomoea cairicaPotent inhibition at 0.5 µMNot reported
(-)-Trachelogenin DibenzylbutyrolactoneIpomoea cairicaPotent inhibition at 1 µMNot reported

Note: The anti-HIV activity of this compound, isolated as compound 3 from Kadsura heteroclita, was not explicitly stated in the available literature abstracts. However, the same study reported moderate anti-HIV activity for two other unidentified compounds (6 and 12) and weak activity for several others, suggesting that this compound's activity was not significant.[1]

Experimental Protocols

The evaluation of the anti-HIV activity of lignans involves a series of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in the comparative data.

HIV-1 Replication Inhibition Assay (p24 Antigen Quantification)

This assay quantifies the production of the HIV-1 p24 capsid protein, a key viral antigen, in infected cells as a measure of viral replication.

  • Cells and Virus: Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., MT-4, C8166, or peripheral blood mononuclear cells - PBMCs) are used. Laboratory-adapted or clinical isolates of HIV-1 are used for infection.

  • Procedure:

    • Cells are seeded in 96-well plates and infected with a known amount of HIV-1.

    • The test lignan, at various concentrations, is added to the wells. A positive control (e.g., a known antiretroviral drug like AZT) and a negative control (no compound) are included.

    • The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

    • After incubation, the cell culture supernatant is collected.

    • The concentration of p24 antigen in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The EC₅₀ value is calculated as the concentration of the lignan that inhibits p24 production by 50% compared to the untreated virus control. The 50% cytotoxic concentration (CC₅₀) is determined in parallel using an uninfected cell viability assay (e.g., MTT assay). The therapeutic index is then calculated as the ratio of CC₅₀ to EC₅₀.

Syncytium Formation Inhibition Assay

This assay is used for HIV-1 strains that induce the formation of syncytia (large, multinucleated cells resulting from the fusion of infected and uninfected cells).

  • Cells: Co-cultures of HIV-1 infected cells (e.g., H9 cells) and uninfected CD4+ target cells (e.g., CEM-SS or Jurkat cells) are used.

  • Procedure:

    • Infected and uninfected cells are mixed in 96-well plates.

    • The test lignan at various concentrations is added to the wells.

    • The plates are incubated for 24-48 hours.

    • The number and size of syncytia in each well are observed and counted under a microscope.

  • Data Analysis: The EC₅₀ is the concentration of the lignan that inhibits syncytium formation by 50% compared to the control.

Reverse Transcriptase (RT) Activity Assay

This assay directly measures the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

  • Principle: The assay measures the incorporation of labeled nucleotides into a newly synthesized DNA strand using an RNA or DNA template.

  • Procedure:

    • A cell-free system containing recombinant HIV-1 RT is used.

    • The test lignan is pre-incubated with the enzyme.

    • A reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)) and labeled deoxynucleotides (e.g., ³H-dTTP or biotin-dUTP) is added to initiate the reaction.

    • The reaction is allowed to proceed for a specific time and then stopped.

    • The amount of incorporated labeled nucleotide is quantified, either by measuring radioactivity or through a colorimetric or chemiluminescent reaction.

  • Data Analysis: The IC₅₀ is the concentration of the lignan that inhibits RT activity by 50%.

Mechanism of Action and Signaling Pathways

Several lignans exert their anti-HIV effects by targeting specific stages of the viral life cycle. A notable mechanism for dibenzocyclooctadiene lignans, such as Gomisin M₁, is the inhibition of the HIV-1 reverse transcriptase enzyme. These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Experimental_Workflow Start Start: Lignan Compound Preparation Compound Preparation (Dissolution & Serial Dilution) Start->Preparation Treatment Treatment with Lignan Preparation->Treatment Cell_Culture Cell Culture (e.g., MT-4, C8166) Infection HIV-1 Infection Cell_Culture->Infection Infection->Treatment Incubation Incubation (3-7 days) Treatment->Incubation Assay Anti-HIV Assay Incubation->Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity p24 p24 ELISA Assay->p24 Syncytium Syncytium Counting Assay->Syncytium RT RT Activity Assay Assay->RT Data_Analysis Data Analysis (EC₅₀, IC₅₀, CC₅₀, TI/SI) p24->Data_Analysis Syncytium->Data_Analysis RT->Data_Analysis Cytotoxicity->Data_Analysis End End: Efficacy & Selectivity Data_Analysis->End

References

Validating In Vitro Results of Heteroclitin I In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide is structured to provide a framework for researchers aiming to validate potential future in vitro findings on Heteroclitin I in an in vivo setting. It outlines the necessary experimental data, protocols, and comparative analyses required for a comprehensive evaluation.

Data Presentation: Bridging In Vitro and In Vivo Findings

To effectively compare in vitro and in vivo results, a structured presentation of quantitative data is essential. The following tables provide a template for organizing key metrics.

Table 1: Comparative Cytotoxicity of this compound and Standard Chemotherapeutics

CompoundCell LineIn Vitro IC₅₀ (µM)In Vivo ModelIn Vivo Efficacy (e.g., Tumor Growth Inhibition %)
This compound e.g., MCF-7Data not availablee.g., XenograftData not available
e.g., A549Data not availablee.g., XenograftData not available
Doxorubicin e.g., MCF-7Reference Valuee.g., XenograftReference Value
Paclitaxel e.g., A549Reference Valuee.g., XenograftReference Value

Table 2: Comparative Anti-inflammatory Activity of this compound and Standard Drugs

CompoundIn Vitro AssayIn Vitro EC₅₀ (µM)In Vivo ModelIn Vivo Efficacy (e.g., Paw Edema Reduction %)
This compound e.g., NO inhibition in RAW 264.7Data not availablee.g., Carrageenan-induced paw edemaData not available
e.g., PGE₂ inhibitionData not availablee.g., Adjuvant-induced arthritisData not available
Diclofenac e.g., NO inhibition in RAW 264.7Reference Valuee.g., Carrageenan-induced paw edemaReference Value
Indomethacin e.g., PGE₂ inhibitionReference Valuee.g., Adjuvant-induced arthritisReference Value

Experimental Protocols: A Roadmap for Validation

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standardized protocols for key in vitro and in vivo assays.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

  • Method:

    • Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀).

2. Nitric Oxide (NO) Inhibition Assay

  • Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in macrophages.

  • Method:

    • Culture RAW 264.7 macrophage cells in 96-well plates.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

    • Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition.

In Vivo Models

1. Xenograft Mouse Model of Cancer

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Method:

    • Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.

    • Once tumors are established, randomize the mice into control and treatment groups.

    • Administer this compound (and a vehicle control) to the respective groups via an appropriate route (e.g., intraperitoneal, oral).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

2. Carrageenan-Induced Paw Edema in Rodents

  • Objective: To assess the acute anti-inflammatory activity of this compound in vivo.

  • Method:

    • Administer this compound or a reference drug (e.g., diclofenac) to rodents orally or intraperitoneally.

    • After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage of edema inhibition.

Mandatory Visualizations

Diagrams illustrating key signaling pathways and experimental workflows are essential for clarity and comprehension.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation Cell Lines Cell Lines This compound Treatment This compound Treatment Cell Lines->this compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) This compound Treatment->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) This compound Treatment->Anti-inflammatory Assay (NO) Tumor Growth Measurement Tumor Growth Measurement Cytotoxicity Assay (MTT)->Tumor Growth Measurement Correlate IC50 with TGI Paw Edema Measurement Paw Edema Measurement Anti-inflammatory Assay (NO)->Paw Edema Measurement Correlate EC50 with Edema Reduction Animal Models Animal Models This compound Administration This compound Administration Animal Models->this compound Administration This compound Administration->Tumor Growth Measurement This compound Administration->Paw Edema Measurement

Caption: Workflow for validating in vitro findings of this compound in vivo.

G Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) IKK IKK Inflammatory Stimulus (LPS)->IKK This compound This compound This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Degradation releases Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) Transcription

Caption: Postulated NF-κB inhibitory pathway for this compound.

Conclusion

A Comparative Analysis of Natural Anti-HIV Compounds: Interiorin Takes the Spotlight

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide has been compiled to evaluate the anti-HIV efficacy of various natural compounds, with a special focus on Interiorin, a dibenzocyclooctadiene lignan isolated from Kadsura heteroclita. This guide offers a head-to-head comparison with other notable natural anti-HIV agents, including the coumarin Calanolide A, the triterpenoid Betulinic acid, the flavonoid Quercetin, and the alkaloid Papaverine. The document provides valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of novel antiretroviral therapies.

Performance Comparison of Natural Anti-HIV Compounds

The anti-HIV-1 activity of these selected natural compounds varies significantly in terms of their potency and mechanism of action. Interiorin, a lignan, has demonstrated moderate anti-HIV activity.[1][2][3] In a study evaluating compounds from Kadsura heteroclita, Interiorin (referred to as compound 6 in the study) exhibited an EC50 value of 1.6 µg/mL.[1][2][3]

In comparison, Calanolide A, a dipyranocoumarin isolated from the tree Calophyllum lanigerum, shows potent anti-HIV-1 activity with EC50 values ranging from 0.10 to 0.17 µM.[4][5][6] Betulinic acid, a pentacyclic triterpenoid found in the bark of several plant species, and its derivatives have also demonstrated significant anti-HIV activity, with some derivatives showing EC50 values in the nanomolar range.[7][8][9] The flavonoid Quercetin has been shown to inhibit HIV-1 replication in a dose-dependent manner (5-50 µM) by downregulating p24 antigen production and LTR gene expression.[10][11] The alkaloid Papaverine has been reported to inhibit HIV replication by more than 99% at a concentration of 30 µM, with an ED50 of 5.8 µM.[12]

A summary of the quantitative anti-HIV data for these compounds is presented in the table below.

Compound ClassCompound NameSource OrganismAnti-HIV Activity (EC50/IC50/ED50)Mechanism of Action
Lignan InteriorinKadsura heteroclitaEC50: 1.6 µg/mLNon-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)[14][15]
Coumarin Calanolide ACalophyllum lanigerumEC50: 0.10-0.17 µM[4]Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)[4][16]
Triterpenoid Betulinic acidSyzygium claviflorum, etc.EC50: in the nanomolar to low micromolar range for derivatives[7][8]Maturation Inhibitor, Fusion Inhibitor[9]
Flavonoid QuercetinVarious plantsIC50: 11.0 µM (HIV-1 Integrase)[17]Integrase Inhibitor, Reverse Transcriptase Inhibitor[18]
Alkaloid PapaverinePapaver somniferumED50: 5.8 µM[12]Inhibition of viral replication (mechanism not fully elucidated, but independent of reverse transcriptase inhibition)[12][19][20][21][22]

Mechanisms of Anti-HIV Action: A Multi-pronged Attack on the Virus

The natural compounds discussed employ diverse strategies to inhibit HIV-1 replication, targeting various stages of the viral life cycle.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_virus HIV-1 cluster_inhibitors Natural Compound Inhibition CD4_Receptor CD4 Receptor Coreceptor Coreceptor (CCR5/CXCR4) CD4_Receptor->Coreceptor Conformational Change Reverse_Transcription Reverse Transcription Integration Integration Maturation Viral Maturation Budding Budding & Release HIV_gp120 gp120 HIV_gp120->CD4_Receptor Binding Betulinic_acid_node Betulinic acid (Fusion Inhibition) Betulinic_acid_node->Coreceptor Inhibits Fusion Interiorin_node Interiorin (NNRTI) Interiorin_node->Reverse_Transcription Inhibits Calanolide_A_node Calanolide A (NNRTI) Calanolide_A_node->Reverse_Transcription Inhibits Quercetin_node Quercetin (Integrase & RT Inhibition) Quercetin_node->Reverse_Transcription Inhibits Quercetin_node->Integration Inhibits Papaverine_node Papaverine (Replication Inhibition) Papaverine_node->Reverse_Transcription Inhibits Replication Betulinic_acid_maturation_node Betulinic acid (Maturation Inhibition) Betulinic_acid_maturation_node->Maturation Inhibits

Figure 1. Mechanisms of action of selected natural anti-HIV compounds.

Interiorin and Calanolide A act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[4][14][15][16] They bind to a site on the reverse transcriptase enzyme, distinct from the active site, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.

Betulinic acid and its derivatives exhibit a dual mechanism of action. They can act as maturation inhibitors, preventing the cleavage of the Gag polyprotein, which is essential for the formation of mature, infectious viral particles.[7][9] Some derivatives also function as entry inhibitors, preventing the fusion of the virus with the host cell membrane.[9][23]

Quercetin demonstrates a multi-target approach by inhibiting both HIV-1 integrase and reverse transcriptase.[17][18] By blocking integrase, it prevents the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.

The precise anti-HIV mechanism of Papaverine is not fully understood, but it is known to inhibit viral replication through a pathway that is independent of direct reverse transcriptase inhibition.[12][19]

Experimental Methodologies

The anti-HIV activity and cytotoxicity of these compounds are typically evaluated using a panel of in vitro assays. The following are detailed protocols for the key experiments cited.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is crucial for determining the concentration range at which a compound is non-toxic to the host cells, allowing for the calculation of the therapeutic index (TI).

MTT_Assay_Workflow Start Seed cells in 96-well plate Add_Compound Add serial dilutions of test compound Start->Add_Compound Incubate_Cells Incubate for 24-72 hours Add_Compound->Incubate_Cells Add_MTT Add MTT solution to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 1-4 hours (Formazan crystal formation) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO, SDS-HCl) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_CC50 Calculate CC50 (50% cytotoxic concentration) Measure_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Figure 2. Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Plating: Seed susceptible cell lines (e.g., MT-4, C8166, CEM-SS) into 96-well microtiter plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a "cells only" control (no compound) and a "medium only" blank.

  • Incubation: Incubate the plates for a period corresponding to the duration of the antiviral assay (typically 3-5 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by determining the compound concentration that reduces cell viability by 50% compared to the untreated control.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, providing a direct measure of viral replication.

Protocol:

  • Plate Coating: Coat a 96-well microplate with a monoclonal anti-p24 capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 2% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Addition: Add cell culture supernatants (containing the virus) and a serial dilution of a known p24 antigen standard to the wells. Incubate for 1-2 hours at 37°C.

  • Detection Antibody: Wash the plate and add a biotinylated polyclonal anti-p24 detection antibody. Incubate for 1 hour at 37°C.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

  • Reaction Stop and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

  • Data Analysis: The concentration of p24 in the samples is determined by interpolating from the standard curve. The 50% effective concentration (EC50) is the compound concentration that reduces p24 production by 50% compared to the virus control.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of the viral RNA genome into DNA.

RT_Assay_Workflow Start Prepare reaction mix (template, primer, dNTPs, buffer) Add_Enzyme Add viral lysate or purified RT Start->Add_Enzyme Add_Inhibitor Add test compound Add_Enzyme->Add_Inhibitor Incubate_Reaction Incubate at 37°C Add_Inhibitor->Incubate_Reaction Stop_Reaction Stop reaction Incubate_Reaction->Stop_Reaction Detect_Product Detect newly synthesized DNA (e.g., colorimetric, fluorescent, radioactive) Stop_Reaction->Detect_Product Calculate_IC50 Calculate IC50 (50% inhibitory concentration) Detect_Product->Calculate_IC50 End End Calculate_IC50->End

Figure 3. Workflow for the reverse transcriptase activity assay.

Protocol (Non-radioactive ELISA-based):

  • Reaction Setup: In a microplate, prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, and a mixture of nucleotides including biotin-dUTP and digoxigenin-dUTP.

  • Enzyme and Inhibitor Addition: Add the viral lysate (containing RT) or purified RT enzyme and serial dilutions of the test compound to the reaction mixture.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Capture: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

  • Detection: Wash the plate and add an anti-digoxigenin antibody conjugated to HRP. Incubate for 1 hour.

  • Substrate Addition and Reading: Wash the plate, add a TMB substrate, stop the reaction, and measure the absorbance at 450 nm.

  • Data Analysis: The 50% inhibitory concentration (IC50) is the compound concentration that reduces RT activity by 50% compared to the no-inhibitor control.

This comparative guide underscores the rich diversity of natural products as a promising source for the development of new anti-HIV therapies. Further investigation into the structure-activity relationships and optimization of these lead compounds could pave the way for novel and effective treatments for HIV/AIDS.

References

A Comparative Analysis of Heteroclitin I and Synthetic Antivirals for HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the naturally occurring lignan Heteroclitin I and established synthetic antiviral drugs reveals a significant disparity in anti-HIV-1 efficacy. While this compound, isolated from Kadsura heteroclita, has been investigated for its biological activities, this guide demonstrates that it does not exhibit significant inhibitory effects against HIV-1. In stark contrast, synthetic antivirals such as Zidovudine (AZT), Ritonavir, and Nevirapine show potent and specific mechanisms of action, supported by extensive experimental data. This guide provides a detailed comparison of their performance, methodologies, and underlying mechanisms for researchers, scientists, and drug development professionals.

Executive Summary

Data Presentation: Quantitative Comparison of Antiviral Activity and Cytotoxicity

The following table summarizes the available quantitative data for this compound and the selected synthetic antivirals against HIV-1. The stark difference in the 50% effective concentration (EC50) values underscores the superior potency of the synthetic compounds.

CompoundCompound TypeTarget VirusEC50CC50Selectivity Index (SI = CC50/EC50)
This compound Natural Product (Lignan)HIV-1Not reported to be active[1][2]>100 µg/mL[1]Not applicable
Zidovudine (AZT) Synthetic (NRTI)HIV-10.004-0.1 µM>100 µM>1000-25000
Ritonavir Synthetic (PI)HIV-10.02-0.15 µM15-30 µM100-1500
Nevirapine Synthetic (NNRTI)HIV-10.01-0.1 µM10-50 µM100-5000

Note: EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of a drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a ratio of CC50 to EC50 and is a measure of the drug's therapeutic window. A higher SI value indicates a more favorable safety profile.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference in efficacy between this compound and the synthetic antivirals can be attributed to their distinct mechanisms of action. Synthetic antivirals are designed to target specific and crucial steps in the HIV-1 replication cycle with high precision.

Synthetic Antivirals:

  • Zidovudine (AZT): As a nucleoside analog, AZT is phosphorylated within the host cell to its active triphosphate form.[3][4][5][6] This active form is then incorporated into the growing viral DNA chain by the HIV-1 reverse transcriptase. Because AZT lacks the 3'-hydroxyl group necessary for the next phosphodiester bond to form, it acts as a chain terminator, halting viral DNA synthesis.[3][5][6]

  • Ritonavir: This drug is a protease inhibitor that directly binds to the active site of the HIV-1 protease enzyme.[7][8][9][10][11] This binding prevents the protease from cleaving the viral Gag-Pol polyprotein precursor into mature, functional proteins. As a result, only immature, non-infectious viral particles are produced.[7][9][11] Ritonavir is also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that is leveraged to "boost" the concentrations of other protease inhibitors when co-administered.[8][9][10]

  • Nevirapine: As a non-nucleoside reverse transcriptase inhibitor (NNRTI), nevirapine binds to a non-catalytic site (an allosteric site) on the HIV-1 reverse transcriptase.[12][13][14][15][16] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity.[15][16]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Anti-HIV-1 Assay (Syncytium Formation Assay)

This assay was used to evaluate the anti-HIV-1 activity of compounds in the study by Pu et al. (2008).

  • Cell Culture: C8166 cells, a human T-cell line, are co-cultured with HIV-1 infected H9 cells.

  • Compound Treatment: Various concentrations of the test compounds are added to the co-culture.

  • Incubation: The cell cultures are incubated for a specified period to allow for viral replication and syncytium (giant cell) formation, a hallmark of HIV-1 infection in vitro.

  • Quantification: The number of syncytia is counted under a microscope. The EC50 is calculated as the concentration of the compound that inhibits syncytium formation by 50% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[17][18][19][20]

  • Cell Seeding: Cells (e.g., C8166 or Vero cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[17][21]

  • Compound Exposure: The cells are then treated with various concentrations of the test compound and incubated for a period that corresponds to the duration of the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[20]

  • Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The CC50 is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

HIV_Lifecycle_and_Drug_Targets cluster_virus HIV-1 Virion cluster_cell Host T-Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Protease Protease Entry Entry Reverse Transcription Reverse Transcription Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding Zidovudine (AZT) Zidovudine (AZT) Zidovudine (AZT)->Reverse Transcription Inhibits (Chain Termination) Nevirapine Nevirapine Nevirapine->Reverse Transcription Inhibits (Allosteric) Ritonavir Ritonavir Ritonavir->Assembly Inhibits (Protease)

Caption: HIV-1 replication cycle and the targets of synthetic antivirals.

MTT_Assay_Workflow Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Metabolically Active Cells Formazan Formation (Purple Crystals) Formazan Formation (Purple Crystals) Add MTT Reagent->Formazan Formation (Purple Crystals) No Formazan No Formazan Add MTT Reagent->No Formazan Dead/Inactive Cells Solubilize Crystals Solubilize Crystals Formazan Formation (Purple Crystals)->Solubilize Crystals Measure Absorbance Measure Absorbance Solubilize Crystals->Measure Absorbance Calculate CC50 Calculate CC50 Measure Absorbance->Calculate CC50

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

The comparative analysis unequivocally demonstrates that while the exploration of natural products for novel therapeutic agents is a valuable endeavor, not all compounds will exhibit the desired activity. This compound, based on the available scientific literature, does not possess significant anti-HIV-1 activity. In contrast, synthetic antivirals like Zidovudine, Ritonavir, and Nevirapine, which are the result of targeted drug design and development, are highly potent and specific inhibitors of HIV-1 replication. This guide underscores the importance of rigorous, data-driven evaluation in the field of drug discovery and highlights the remarkable success of synthetic antiviral therapies in combating infectious diseases.

References

A Comparative Analysis of Heteroclitin Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product chemistry, lignans isolated from the plant Kadsura heteroclita have garnered attention for their diverse biological activities. Among these, Heteroclitin I and its naturally occurring analogs have been investigated for their potential therapeutic applications, particularly as antiviral agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its related compounds, drawing from the available preclinical data.

While a comprehensive SAR study involving a wide range of synthetic this compound analogs is not extensively documented in publicly available research, preliminary data from isolated compounds offer initial insights into the structural features influencing their biological effects.

Comparative Biological Activity of Heteroclitin Analogs

The primary biological activity reported for this compound and its analogs is their anti-HIV potential. The following table summarizes the available data on the anti-HIV-1 activity of compounds isolated from Kadsura heteroclita. The half-maximal effective concentration (EC50) represents the concentration of a drug that is required for 50% of its maximum effect, and the therapeutic index (TI) is a quantitative measurement of the relative safety of a drug.

CompoundStructureAnti-HIV-1 Activity (EC50 in µg/mL)Therapeutic Index (TI)
Heteroclitin D(Structure not available in search results)Moderately Active[1]Not Reported
Compound 6 (unnamed)(Structure not available in search results)1.6[1][2]52.9[1][2]
Compound 12 (unnamed)(Structure not available in search results)1.4[1][2]65.9[1][2]
Compounds 8-10, 14, 15 (unnamed)(Structures not available in search results)Weakly Active[1][2]Not Reported

Note: Specific structures for the unnamed compounds and Heteroclitin D were not provided in the search results. The activity of this compound itself was not quantified in the provided search results, though it is mentioned as an active product isolated from Kadsura heteroclita.[3]

Experimental Protocols

The evaluation of the anti-HIV activity of these compounds was conducted using established in vitro cytotoxicity and antiviral assays. A generalized protocol for such an experiment is outlined below.

Anti-HIV-1 Assay in C8166 Cells

This assay is designed to evaluate the ability of a compound to inhibit the replication of the HIV-1 virus in a human T-cell line (C8166).

1. Cell Culture and Maintenance:

  • C8166 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • To determine the concentration at which the compounds become toxic to the host cells, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

  • C8166 cells are seeded in a 96-well plate and treated with serial dilutions of the test compounds for a period that mirrors the antiviral assay (e.g., 4-5 days).

  • After incubation, MTT solution is added to each well. Viable cells will reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

3. Anti-HIV-1 Activity Assay:

  • C8166 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB).

  • Immediately after infection, the cells are treated with various non-toxic concentrations of the test compounds.

  • A positive control (e.g., a known antiretroviral drug like AZT) and a negative control (no compound) are included.

  • The cultures are incubated for 4-5 days.

  • The extent of viral replication is determined by observing the formation of syncytia (giant, multinucleated cells resulting from the fusion of infected and uninfected cells) under a microscope.

  • The number of syncytia is counted, and the concentration of the compound that inhibits syncytia formation by 50% (EC50) is calculated.

4. Calculation of Therapeutic Index (TI):

  • The TI is calculated as the ratio of the CC50 to the EC50 (TI = CC50 / EC50). A higher TI value indicates a more favorable safety profile for the compound.

Visualizing the Research Workflow

The following diagrams illustrate the general workflow of a structure-activity relationship study and a conceptual representation of a signaling pathway that could be investigated for antiviral compounds.

SAR_Workflow cluster_synthesis Analog Design & Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Start Lead Compound (e.g., this compound) Design Design Analogs Start->Design Synthesis Chemical Synthesis Design->Synthesis Screening Primary Screening (e.g., Anti-HIV Assay) Synthesis->Screening DoseResponse Dose-Response Studies Screening->DoseResponse Toxicity Cytotoxicity Assays DoseResponse->Toxicity Data Data Collection (EC50, CC50, TI) DoseResponse->Data Toxicity->Data SAR_Analysis SAR Analysis Data->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Design

Caption: General workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway Virus Virus Particle Receptor Host Cell Receptor (e.g., CD4) Virus->Receptor Binds Entry Viral Entry Receptor->Entry ReverseTranscription Reverse Transcription Entry->ReverseTranscription Integration Integration into Host Genome ReverseTranscription->Integration Replication Viral Replication Integration->Replication Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release HeteroclitinAnalog Heteroclitin Analog HeteroclitinAnalog->ReverseTranscription Inhibits

Caption: Conceptual antiviral mechanism of action targeting reverse transcription.

References

Unveiling the Target: Heteroclitin I and its Potential Role as a HIV-1 Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the anti-HIV potential of Heteroclitin I, a dibenzocyclooctadiene lignan isolated from Kadsura heteroclita, points towards the viral enzyme reverse transcriptase as its likely molecular target. This guide provides a comparative analysis of this compound's probable mechanism of action against established non-nucleoside reverse transcriptase inhibitors (NNRTIs), supported by a proposed experimental framework to definitively confirm its target.

The global fight against Human Immunodeficiency Virus (HIV) necessitates the continuous discovery of novel therapeutic agents that can overcome the challenges of drug resistance and toxicity associated with current antiretroviral therapies. Natural products have historically been a rich source of antiviral compounds. Lignans, a diverse class of polyphenolic compounds found in plants, have demonstrated a wide range of biological activities, including anti-HIV properties.

This compound, a dibenzocyclooctadiene lignan, has been isolated from the plant Kadsura heteroclita. While direct anti-HIV activity data for this compound is not extensively detailed in publicly available literature, research on a closely related dibenzocyclooctadiene lignan, Gomisin M1 (also referred to as HDS2), has identified it as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] This finding provides a strong rationale for investigating reverse transcriptase as the primary target of this compound.

The HIV Lifecycle: A Battleground for Antiviral Drugs

HIV replication is a multi-stage process that offers several targets for therapeutic intervention. The main stages include:

  • Binding and Fusion: The virus attaches to a host CD4 cell and fuses with its membrane.

  • Reverse Transcription: The viral RNA is converted into DNA by the enzyme reverse transcriptase.

  • Integration: The viral DNA is inserted into the host cell's genome by the enzyme integrase.

  • Replication: The host cell machinery is hijacked to produce new viral components.

  • Assembly: New viral particles are assembled.

  • Budding and Maturation: New viruses are released from the host cell and mature into infectious virions, a process involving the viral protease enzyme.

Current antiretroviral drugs target these specific stages. Based on the evidence from related compounds, this compound is hypothesized to act at the reverse transcription stage.

Comparison with Established Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs are a cornerstone of combination antiretroviral therapy (cART). They bind to a non-essential allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This mechanism is distinct from that of nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which act as chain terminators during DNA synthesis.

Below is a comparative table summarizing the key features of this compound (hypothesized) and two well-established NNRTIs, Nevirapine and Efavirenz.

FeatureThis compound (Hypothesized)NevirapineEfavirenz
Chemical Class Dibenzocyclooctadiene LignanDipyrido-diazepineBenzoxazinone
Target HIV-1 Reverse TranscriptaseHIV-1 Reverse TranscriptaseHIV-1 Reverse Transcriptase
Binding Site Allosteric pocketAllosteric pocketAllosteric pocket
Mechanism Non-competitive inhibitionNon-competitive inhibitionNon-competitive inhibition
Known Resistance Mutations To be determinedK103N, Y181C, G190AK103N, L100I, V108I
Source Natural (Kadsura heteroclita)SyntheticSynthetic

Experimental Protocols for Target Confirmation

To definitively confirm that this compound targets HIV-1 reverse transcriptase, a series of in vitro experiments would be required.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of HIV-1 reverse transcriptase.

Methodology:

  • Recombinant HIV-1 reverse transcriptase is incubated with a poly(rA)-oligo(dT) template-primer.

  • The reaction mixture includes labeled nucleotides (e.g., ³H-dTTP) and varying concentrations of this compound.

  • The reaction is allowed to proceed for a defined period at 37°C.

  • The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled nucleotides.

  • The concentration of this compound that inhibits 50% of the enzyme's activity (IC₅₀) is calculated.

Cell-Based Anti-HIV Assay

Objective: To assess the ability of this compound to inhibit HIV-1 replication in a cellular context.

Methodology:

  • CD4+ T-cell lines (e.g., MT-4 or CEM-SS) are infected with a laboratory-adapted strain of HIV-1.

  • Infected cells are cultured in the presence of serial dilutions of this compound.

  • After a set incubation period (typically 3-5 days), the level of viral replication is measured by quantifying the amount of p24 antigen in the cell culture supernatant using an ELISA.

  • The effective concentration of this compound that inhibits 50% of viral replication (EC₅₀) is determined.

Time-of-Addition Experiment

Objective: To pinpoint the stage of the HIV lifecycle at which this compound exerts its inhibitory effect.

Methodology:

  • Synchronized HIV-1 infection of CD4+ T-cells is initiated.

  • This compound is added to the cell culture at different time points post-infection, corresponding to specific stages of the viral lifecycle.

  • Control inhibitors with known mechanisms of action (e.g., an entry inhibitor, an NRTI, and an integrase inhibitor) are used for comparison.

  • Viral replication is quantified at the end of the experiment.

  • If this compound is an NNRTI, its inhibitory effect will be most pronounced when added during the reverse transcription phase (typically 2-8 hours post-infection).

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the proposed mechanism and experimental design, the following diagrams have been generated.

HIV_Lifecycle_Target cluster_cell Host CD4 Cell Reverse_Transcription 2. Reverse Transcription Integration 3. Integration Reverse_Transcription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding HIV_Virion HIV Virion Binding_Fusion 1. Binding & Fusion HIV_Virion->Binding_Fusion gp120-CD4 Binding_Fusion->Reverse_Transcription New_Virion New HIV Virion Budding->New_Virion Heteroclitin_I This compound Heteroclitin_I->Reverse_Transcription NNRTIs NNRTIs NNRTIs->Reverse_Transcription

Caption: Proposed target of this compound in the HIV lifecycle.

Experimental_Workflow Start Hypothesis: This compound is an NNRTI RT_Assay HIV-1 Reverse Transcriptase Inhibition Assay Start->RT_Assay Cell_Assay Cell-Based Anti-HIV Assay Start->Cell_Assay Data_Analysis Data Analysis: Calculate IC50, EC50, and determine time of inhibition RT_Assay->Data_Analysis Time_Assay Time-of-Addition Experiment Cell_Assay->Time_Assay Time_Assay->Data_Analysis Conclusion Confirmation of Reverse Transcriptase as the Target Data_Analysis->Conclusion

Caption: Experimental workflow for confirming the target of this compound.

Conclusion

While further direct experimental evidence is required to unequivocally confirm the molecular target of this compound, the existing data on a closely related dibenzocyclooctadiene lignan strongly suggests that it functions as a non-nucleoside reverse transcriptase inhibitor. The proposed experimental workflow provides a clear path to validating this hypothesis. The identification of novel NNRTIs from natural sources like Kadsura heteroclita is a promising avenue for the development of new anti-HIV therapies with potentially unique resistance profiles and pharmacological properties. Continued research into this class of compounds is warranted to fully elucidate their therapeutic potential.

References

Independent Verification of Heteroclitin I's Antiviral Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Kunming, China - A detailed analysis of the anti-HIV activity of Heteroclitin I, a dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita, has been conducted based on the findings from a key study in the field. This guide provides an objective comparison of its performance with other compounds from the same study and established antiretroviral agents, supported by the experimental data and protocols outlined in the primary research.

Comparative Antiviral Efficacy

The primary study by Pu et al. (2008) evaluated a series of compounds isolated from Kadsura heteroclita for their ability to inhibit HIV-1 replication. While this compound was successfully isolated, the study's abstract highlights the anti-HIV activity of two other compounds from the same extract, identified as (-)-trans-deoxyschisandrin (Compound 6) and Interiodin A (Compound 12) . Notably, the abstract does not report specific anti-HIV activity for this compound itself, suggesting it may have had weak or no significant activity in the initial screening. For a comprehensive comparison, the available data for the active compounds from the study are presented alongside established anti-HIV drugs, Zidovudine (AZT) and Nevirapine.

CompoundTypeEC₅₀ (µg/mL)CC₅₀ (µg/mL)Therapeutic Index (TI)
(-)-trans-deoxyschisandrin (6) Lignan (from K. heteroclita)1.684.652.9
Interiodin A (12) Lignan (from K. heteroclita)1.492.365.9
Zidovudine (AZT) NRTI (Standard Drug)~0.004>100>25,000
Nevirapine NNRTI (Standard Drug)~0.015>100>6,667

EC₅₀ (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of host cells. The Therapeutic Index (TI = CC₅₀/EC₅₀) is a measure of the drug's safety, with a higher TI indicating a more favorable safety profile.

Experimental Protocols

The anti-HIV activity of the compounds isolated from Kadsura heteroclita was determined using a cell-based assay that measures the inhibition of HIV-1 induced cytopathic effects.

In Vitro Anti-HIV-1 Assay

Objective: To evaluate the ability of test compounds to inhibit the replication of HIV-1 in a human T-cell line.

Cell Line: C8166 cells, a human T-cell line highly susceptible to HIV-1 infection.

Virus: HIV-1 IIIB laboratory strain.

Methodology:

  • Cell Preparation: C8166 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Assay Procedure:

    • C8166 cells were seeded in 96-well plates.

    • Various concentrations of the test compounds (including this compound, (-)-trans-deoxyschisandrin, and Interiodin A) were added to the wells. Zidovudine (AZT) was used as a positive control.

    • A standardized amount of HIV-1 IIIB virus was added to the wells to infect the cells.

    • The plates were incubated at 37°C in a 5% CO₂ incubator.

  • Endpoint Measurement: After a set incubation period, the cytopathic effect (CPE) of the virus on the cells was observed. The number of viable cells was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. The absorbance, which correlates with the number of viable cells, was read using a microplate reader.

  • Data Analysis: The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) were calculated by comparing the results of treated, untreated, and uninfected controls. The Therapeutic Index (TI) was then determined (TI = CC₅₀/EC₅₀).

Mechanism of Action and Signaling Pathways

The specific mechanism of action for this compound and the other lignans from Kadsura heteroclita against HIV-1 was not detailed in the primary study by Pu et al. (2008). Lignans as a class of compounds have been reported to exhibit anti-HIV activity through various mechanisms, including inhibition of reverse transcriptase and integrase. However, without specific experimental evidence for this compound, any proposed pathway would be speculative.

Visualizing the Experimental Workflow

To provide a clear understanding of the experimental process used to evaluate the antiviral effects of this compound and related compounds, the following workflow diagram has been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture C8166 Cell Culture seeding Seed C8166 Cells in 96-well Plates cell_culture->seeding compound_prep Compound Dilution (this compound, etc.) treatment Add Compound Dilutions compound_prep->treatment virus_prep HIV-1 IIIB Virus Stock infection Infect Cells with HIV-1 virus_prep->infection seeding->treatment treatment->infection incubation Incubate at 37°C, 5% CO₂ infection->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calculate Calculate EC₅₀, CC₅₀, TI read_plate->calculate

Safety Profile of Heteroclitin I: A Comparative Analysis with Existing Anti-HIV Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antiviral agents necessitates a thorough evaluation of their safety profile in comparison to existing therapies. This guide provides a comparative analysis of the preclinical safety data for Heteroclitin I, a lignan isolated from Kadsura heteroclita, alongside established anti-HIV drugs. Due to the limited publicly available data on the cytotoxicity of this compound, this comparison focuses on the available information and highlights the need for further investigation.

Quantitative Safety Data Comparison

A critical parameter in preclinical safety assessment is the 50% cytotoxic concentration (CC50), which represents the concentration of a compound that is toxic to 50% of cells in vitro. A higher CC50 value generally indicates a lower potential for cellular toxicity. The table below summarizes the available CC50 values for established anti-HIV drugs in various cell lines.

DrugDrug ClassCell Line50% Cytotoxic Concentration (CC50)Reference
This compound LignanC8166Data Not Available -
Tenofovir Nucleotide Reverse Transcriptase Inhibitor (NtRTI)HepG2398 µM[1][2]
Skeletal Muscle Cells870 µM[1][2]
Erythroid Progenitor Cells>200 µM[1]
Zidovudine (AZT) Nucleoside Reverse Transcriptase Inhibitor (NRTI)VariousLower than Tenofovir (Specific value varies by cell type)[1]
Nevirapine Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)VariousData available, often used as a control in cytotoxicity assays[3]

Note: The absence of a reported CC50 value for this compound is a significant gap in its preclinical safety profile. The primary study identifying its anti-HIV activity did not provide this specific data point.[4]

Experimental Protocols

The determination of the 50% cytotoxic concentration (CC50) is a fundamental in vitro assay in drug discovery. The following is a generalized protocol for assessing the cytotoxicity of a compound against a specific cell line, such as the C8166 human T-cell line used in the initial anti-HIV screening of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50%.

Materials:

  • Test compound (e.g., this compound)

  • Target cell line (e.g., C8166 cells)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a detergent solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the C8166 cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the test compound in the cell culture medium.

  • Treatment: Remove the old medium from the wells and add the different concentrations of the test compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the water-soluble MTT into an insoluble formazan.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration. The CC50 value is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the general workflow of preclinical anti-HIV drug screening and safety assessment, the following diagram illustrates the key steps involved.

experimental_workflow cluster_discovery Compound Discovery & Initial Screening cluster_safety In Vitro Safety Profiling cluster_preclinical Further Preclinical Development Natural_Product_Isolation Natural Product Isolation (e.g., this compound from Kadsura heteroclita) Initial_Screening Initial Anti-HIV Screening (e.g., in C8166 cells) Natural_Product_Isolation->Initial_Screening Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Initial_Screening->Cytotoxicity_Assay Genotoxicity_Assay Genotoxicity Assays Cytotoxicity_Assay->Genotoxicity_Assay Metabolic_Stability Metabolic Stability Assays Genotoxicity_Assay->Metabolic_Stability In_Vivo_Toxicity In Vivo Toxicity (Animal Models) Metabolic_Stability->In_Vivo_Toxicity Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Toxicity->Pharmacokinetics Clinical_Trials Clinical Trials Pharmacokinetics->Clinical_Trials

References

Assessing the Synergistic Potential of Heteroclitin I with Antiretroviral (ARV) Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the synergistic anti-HIV effects of Heteroclitin I, a lignan isolated from Kadsura heteroclita, in combination with established antiretroviral (ARV) drugs. While direct experimental data on the synergistic activity of this compound is not currently available in published literature, this document outlines the necessary experimental protocols, data presentation structures, and conceptual pathways for such an investigation.

Introduction to this compound and its Potential Role in HIV Therapy

This compound is a dibenzocyclooctadiene-type lignan isolated from the stems of Kadsura heteroclita.[1][2][3] Lignans as a class of compounds are known to possess a wide range of biological activities, and several have been investigated for their anti-HIV properties.[4][5][6] Research on extracts from Kadsura heteroclita has indicated that other compounds isolated from the same plant exhibit moderate anti-HIV activity.[1][7] While this compound has been identified in the context of anti-HIV compound discovery, specific data detailing its potency or mechanism of action is limited.[1][8]

The exploration of natural products like this compound is crucial in the search for new therapeutic agents that can complement existing highly active antiretroviral therapy (HAART). Combination therapy is the cornerstone of HIV treatment, aiming to suppress viral replication, reduce the likelihood of drug resistance, and minimize toxicity.[9] Assessing the synergistic potential of a novel compound is the first step in determining if it can be a valuable addition to the current ARV arsenal.

Conceptual Framework for Synergy Assessment

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In HIV therapy, this could mean achieving the same level of viral suppression with lower doses of each drug, which can reduce side effects and combat drug resistance. The primary goal is to identify combinations where this compound could enhance the efficacy of approved ARVs that target different stages of the HIV life cycle.

The diagram below illustrates the major stages of the HIV-1 life cycle and the points of intervention for different classes of ARV drugs. A compound like this compound, depending on its mechanism, could potentially inhibit one of these stages, such as reverse transcription, a common target for lignans.[5][10]

HIV_Lifecycle_Targets cluster_cell Host Cell (CD4+) cluster_arvs ARV Drug Targets Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integrated DNA Integrated DNA Viral DNA->Integrated DNA Integration Viral mRNA Viral mRNA Integrated DNA->Viral mRNA Transcription Viral Proteins Viral Proteins New Virion New Virion Viral Proteins->New Virion Assembly Budding Budding New Virion->Budding Release Viral mRNA->Viral Proteins Translation NRTIs / NNRTIs\n(e.g., Tenofovir, Efavirenz)\nPotential Lignan Target NRTIs / NNRTIs (e.g., Tenofovir, Efavirenz) Potential Lignan Target NRTIs / NNRTIs\n(e.g., Tenofovir, Efavirenz)\nPotential Lignan Target->Viral RNA Inhibit INSTIs\n(e.g., Dolutegravir) INSTIs (e.g., Dolutegravir) INSTIs\n(e.g., Dolutegravir)->Viral DNA Inhibit PIs\n(e.g., Ritonavir) PIs (e.g., Ritonavir) PIs\n(e.g., Ritonavir)->Viral Proteins Inhibit HIV Virion HIV Virion Entry Binding & Fusion HIV Virion->Entry Entry->Viral RNA Entry Inhibitors\n(e.g., Maraviroc) Entry Inhibitors (e.g., Maraviroc) Entry Inhibitors\n(e.g., Maraviroc)->Entry Inhibit

Caption: HIV-1 life cycle with targets for major antiretroviral drug classes.

Experimental Protocols for Synergy Assessment

To assess the synergistic effects of this compound with ARVs, a standardized in vitro experimental workflow is required. The following protocol outlines the key steps.

3.1. Cell Lines and Virus Strains

  • Cell Lines: A common choice is the TZM-bl cell line, which is a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4 and contains an integrated HIV-1 LTR-driven luciferase reporter gene. Alternatively, peripheral blood mononuclear cells (PBMCs) can be used for a more physiologically relevant model.

  • Virus Strains: A laboratory-adapted HIV-1 strain, such as HIV-1 IIIB (X4-tropic) or HIV-1 BaL (R5-tropic), is typically used.

3.2. Antiviral Assay

  • Cell Plating: Plate TZM-bl cells or stimulated PBMCs in 96-well microplates.

  • Drug Combination Preparation: Prepare a checkerboard dilution series of this compound and a selected ARV (e.g., Zidovudine, an NRTI; Efavirenz, an NNRTI; or Ritonavir, a PI). This involves creating serial dilutions of each compound individually and then combining them in all possible permutations across the plate.

  • Infection: Add a pre-titered amount of HIV-1 virus stock to the wells containing the cells and drug combinations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • Quantification of Viral Replication:

    • For TZM-bl cells, measure the luciferase activity, which is proportional to viral gene expression.

    • For PBMCs, measure the concentration of the p24 viral antigen in the culture supernatant using an ELISA kit.

3.3. Cytotoxicity Assay

  • To ensure that the observed antiviral effect is not due to cell death, a parallel cytotoxicity assay (e.g., using MTT or CellTiter-Glo) should be performed with the same drug concentrations on uninfected cells.

The workflow for these experiments is visualized in the diagram below.

Synergy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture & Plate Host Cells (e.g., TZM-bl) B 2. Prepare Checkerboard Dilutions of this compound & ARV Drug A->B C 3. Infect Cells with HIV-1 in presence of Drug Combos B->C D 4. Incubate (48-72 hours) C->D E 5. Measure Viral Replication (Luciferase or p24 ELISA) D->E F 6. Perform Cytotoxicity Assay (e.g., MTT) D->F G 7. Calculate Synergy (Chou-Talalay Method) E->G

Caption: Experimental workflow for assessing drug synergy against HIV-1.

Data Presentation and Interpretation

Quantitative data from synergy experiments should be analyzed using a method such as the Chou-Talalay combination index (CI) method. The results are typically presented in tables for clear comparison.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound and Zidovudine (AZT)

CompoundEC₅₀ (µM)¹CC₅₀ (µM)²SI³
This compoundData to be determinedData to be determinedTBD
Zidovudine (AZT)0.01>100>10,000

¹ EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. ² CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes 50% cell death. ³ SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI indicates a more favorable safety profile.

Table 2: Hypothetical Synergy Analysis of this compound and Zidovudine (AZT) Combination

FA¹Drug Combination (µM)Combination Index (CI)²InterpretationDRI (this compound)³DRI (AZT)³
50%[Conc. Het I] + [Conc. AZT]< 0.9SynergyValue > 1Value > 1
75%[Conc. Het I] + [Conc. AZT]0.9 - 1.1AdditiveValue ≈ 1Value ≈ 1
90%[Conc. Het I] + [Conc. AZT]> 1.1AntagonismValue < 1Value < 1

¹ FA (Fraction Affected): The percentage of viral inhibition (e.g., 50% inhibition corresponds to FA=0.5). ² Combination Index (CI): CI < 0.9 indicates synergy; CI = 0.9-1.1 indicates an additive effect; CI > 1.1 indicates antagonism. ³ Dose Reduction Index (DRI): Represents the fold-decrease in the dose of one drug required to achieve a given effect level in combination, compared to its dose when used alone. A DRI > 1 is favorable.

Conclusion and Future Directions

While the direct synergistic effects of this compound with ARVs remain to be elucidated, this guide provides a comprehensive roadmap for researchers to undertake such an investigation. The protocols and data analysis methods described here are standard in the field of antiviral drug discovery. Should this compound or related lignans demonstrate synergistic properties, further studies would be warranted to determine their precise mechanism of action and to evaluate their potential in preclinical animal models. The search for novel compounds from natural sources is a vital component of the global effort to overcome the challenges of HIV drug resistance and long-term treatment toxicity.

References

Safety Operating Guide

Proper Disposal of Heteroclitin I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

I. Understanding the Hazards

Heteroclitin I belongs to the lignan family, a class of polyphenolic compounds known for their diverse biological activities.[2][3] Lignans can exhibit properties such as anti-inflammatory, antioxidant, and antitumor effects.[4][5] Given its bioactivity, this compound should be handled as a potentially hazardous substance. The primary risks associated with improper disposal include potential harm to aquatic ecosystems and unforeseen biological effects.

II. Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table summarizes general information pertinent to its handling and disposal.

PropertyValue/InformationSource/Justification
Chemical Class Lignan[1]
Source Kadsura heteroclita[1]
Physical Form Typically a solid or in solutionGeneral knowledge of plant extracts
Known Biological Activity Bioactive, with potential pharmacological effects[1][4][5]
Toxicity Data Specific LD50/LC50 not available. Treat as potentially toxic.Precautionary principle
Environmental Impact Potential for ecotoxicity due to bioactivity.[6]

III. Proper Disposal Procedures

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.

A. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

B. Waste Segregation and Collection

  • Solid Waste:

    • Place any solid this compound, contaminated labware (e.g., weighing boats, filter paper), and PPE into a designated hazardous waste container.

    • The container should be clearly labeled as "Hazardous Chemical Waste" and should specify "this compound" and its concentration if in a mixture.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and the first rinse of contaminated glassware, in a sealed, leak-proof, and chemically compatible container.

    • The container must be labeled as "Hazardous Chemical Waste" with the full chemical name and approximate concentration.

    • Do not dispose of this compound solutions down the drain. Bioactive compounds can have adverse effects on aquatic life and wastewater treatment processes.

C. Decontamination of Labware

  • After the initial collection of liquid waste, rinse contaminated glassware (e.g., beakers, flasks) with a suitable solvent (e.g., ethanol or acetone) to remove any remaining residue.

  • Collect this solvent rinseate as hazardous liquid waste.

  • After the solvent rinse, wash the glassware with soap and water.

D. Final Disposal

  • Store the labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and decision-making processes for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal Pathway PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Solid Solid Waste (Pure compound, contaminated items) PPE->Solid Begin Handling Liquid Liquid Waste (Solutions, rinsates) PPE->Liquid Begin Handling Segregate Segregate into Labeled Hazardous Waste Containers Solid->Segregate Liquid->Segregate Store Store in Satellite Accumulation Area Segregate->Store EHS Contact EHS for Pickup and Final Disposal Store->EHS

Caption: this compound Disposal Workflow

Start Is this compound waste generated? IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidContainer Place in labeled solid hazardous waste container IsSolid->SolidContainer Yes LiquidContainer Collect in labeled liquid hazardous waste container IsLiquid->LiquidContainer Yes EHS_Disposal Arrange for EHS pickup IsLiquid->EHS_Disposal No (End) SolidContainer->EHS_Disposal DrainDisposal Do NOT dispose down the drain LiquidContainer->DrainDisposal DrainDisposal->EHS_Disposal

Caption: Decision Tree for this compound Waste Management

References

Essential Safety and Handling Protocols for Heteroclitin I

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals must handle Heteroclitin I with stringent safety measures due to its potential cytotoxic properties. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to adhere to the general safety guidelines for handling potent cytotoxic compounds. This guide provides essential safety and logistical information, including personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

The primary defense against exposure to cytotoxic agents like this compound is the correct and consistent use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact and absorption. Double gloving minimizes contamination risk.
Body Protection Disposable, solid-front, back-closure gown made of a low-permeability fabric. Cuffs should be tucked under the outer pair of gloves.Protects skin and personal clothing from splashes and spills of the hazardous material.
Eye and Face Protection Chemical splash goggles and a full-face shield.Shields the eyes and face from accidental splashes of liquids or airborne particles.
Respiratory Protection A fit-tested NIOSH-approved N95 or higher-level respirator should be used when handling the powder form or when aerosols may be generated.Prevents inhalation of hazardous particles, which is a primary route of exposure.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants outside the work area.

Experimental Protocol for Handling this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • All work with this compound, especially handling of the solid compound and preparation of solutions, must be conducted in a certified Class II Type B2 Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) that is externally vented.

  • Ensure that a cytotoxic spill kit is readily accessible before beginning any work.

  • The work area should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.

2. Donning PPE:

  • Before entering the designated handling area, don the required PPE in the following order: shoe covers, inner gloves, gown, outer gloves (ensuring cuffs are over the gown sleeves), respiratory protection, and finally, eye and face protection.

3. Handling and Preparation of this compound:

  • Carefully weigh the solid this compound within the BSC. Use a dedicated set of weighing tools.

  • When preparing solutions, slowly add the solvent to the solid to avoid generating dust or aerosols.

  • All containers holding this compound must be clearly labeled with the compound name and a hazard warning (e.g., "Cytotoxic").

4. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Wearing the full complement of PPE, use the cytotoxic spill kit to contain and clean the spill according to the kit's instructions.

  • All materials used for cleaning the spill are considered cytotoxic waste and must be disposed of accordingly.

5. Doffing PPE:

  • Remove PPE in a manner that avoids self-contamination. The general sequence is: outer gloves, face shield and goggles, gown, shoe covers, and finally inner gloves.

  • Dispose of all disposable PPE as cytotoxic waste.

  • Wash hands thoroughly with soap and water after removing all PPE.

6. Disposal Plan:

  • All solid and liquid waste containing this compound, as well as all disposable materials that have come into contact with the compound (e.g., pipette tips, tubes, absorbent pads, PPE), must be segregated into clearly labeled, sealed, and puncture-resistant cytotoxic waste containers.

  • Follow your institution's specific guidelines for the disposal of cytotoxic waste. Do not mix with regular laboratory waste.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound is_powder Is the compound in powder form? start->is_powder is_aerosol Potential for aerosol generation? is_powder->is_aerosol No full_ppe Required PPE: - Double Gloves - Gown - Goggles & Face Shield - N95 or higher Respirator is_powder->full_ppe Yes is_aerosol->full_ppe Yes standard_ppe Required PPE: - Double Gloves - Gown - Goggles & Face Shield is_aerosol->standard_ppe No end Proceed with Caution full_ppe->end standard_ppe->end

Caption: PPE selection workflow for this compound handling.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.